Product packaging for 2,4,6-Trichlorobenzonitrile(Cat. No.:CAS No. 6575-05-9)

2,4,6-Trichlorobenzonitrile

Cat. No.: B1297859
CAS No.: 6575-05-9
M. Wt: 206.5 g/mol
InChI Key: PGODHCIOIPODFE-UHFFFAOYSA-N
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Description

2,4,6-Trichlorobenzonitrile is a halogenated aromatic nitrile compound serving as a versatile synthetic intermediate and building block in organic chemistry research . Its molecular structure, featuring chlorine atoms at the 2, 4, and 6 positions of the benzonitrile ring, makes it a valuable precursor for synthesizing more complex chemical entities, particularly in the development of agrochemicals and functional materials . Researchers utilize this compound in the construction of N-heterocyclic frameworks, which are critical structural components in many pharmaceuticals and advanced materials . As a research chemical, it is important for exploring novel synthetic pathways and studying structure-activity relationships in molecular design. Available in high-purity grades, this compound is intended for laboratory research and development purposes only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handling should be performed by qualified professionals in accordance with all applicable laboratory safety protocols. For specific property and handling data, please consult the safety data sheet and contact your technical support representative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2Cl3N B1297859 2,4,6-Trichlorobenzonitrile CAS No. 6575-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGODHCIOIPODFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334873
Record name 2,4,6-Trichlorobenzonitrile
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Molecular Weight

206.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6575-05-9
Record name 2,4,6-Trichlorobenzonitrile
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Record name 2,4,6-Trichlorobenzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 2,4,6-Trichlorobenzonitrile: Properties, Synthesis, and Applications in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzonitrile is a chlorinated aromatic nitrile, identified by the CAS number 6575-05-9 . This white to light yellow crystalline powder serves as a valuable building block in organic synthesis, particularly in the preparation of agrochemicals and as an intermediate in the pharmaceutical industry. Its reactivity, stemming from the presence of both a nitrile group and multiple chlorine substituents on the benzene ring, allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and its role as a chemical intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for analytical purposes. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 6575-05-9[1][2]
Molecular Formula C₇H₂Cl₃N[1]
Molecular Weight 206.46 g/mol [1]
Melting Point 77-82 °C
Boiling Point 303.1 ± 37.0 °C (Predicted)
Density 1.54 ± 0.1 g/cm³ (Predicted)
Appearance White to light yellow to light orange powder/crystal
Purity >98.0% (GC)
Solubility Soluble in Toluene

Spectroscopic Data:

  • Mass Spectrometry: Key mass-to-charge ratios (m/z) observed in the electron ionization mass spectrum include 205, 207, and 209, corresponding to the isotopic pattern of the molecule containing three chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the nitrile (C≡N) stretching vibration.

Synthesis of this compound

Several synthetic routes to this compound have been established. The choice of method often depends on the desired scale, available starting materials, and environmental considerations.

Established Synthetic Routes

Common methods for the synthesis of this compound include:

  • From 2,3,6-Trichlorobenzene: This method involves a nucleophilic aromatic substitution reaction where 2,3,6-trichlorobenzene is treated with copper(I) cyanide at elevated temperatures in a high-boiling point solvent. The copper catalyst facilitates the replacement of a chlorine atom with a cyanide group.[1]

  • From 2,3,6-Trichlorobenzamide: The dehydration of 2,3,6-trichlorobenzamide using a strong dehydrating agent like phosphorus pentoxide yields this compound.[1]

  • Vapor Phase Ammoxidation of 2,3,6-Trichlorotoluene: A more industrial-scale and potentially greener approach involves the reaction of 2,3,6-trichlorotoluene with ammonia and air at high temperatures (300-600°C) over a vanadium-based catalyst. This process converts the methyl group directly to a nitrile.[1]

The following diagram illustrates a general workflow for a common laboratory-scale synthesis.

Synthesis_Workflow A 1-iodo-2,4,6-trichlorobenzene E Reaction Mixture A->E B Zinc Cyanide B->E C Pd(PPh3)4 (catalyst) C->E D Anhydrous DMF (solvent) D->E F Heating (85°C, overnight) E->F G Work-up (Toluene, aq. NH4OH, brine) F->G H Purification (Silica gel column chromatography) G->H I This compound H->I Logical_Relationship A This compound C Cyclotrimerization A->C B Catalytic System (e.g., Low-valent Titanium) B->C D 2,4,6-Tris(2,4,6-trichlorophenyl) -1,3,5-triazine C->D

References

physical and chemical properties of 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4,6-Trichlorobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound (CAS No: 6575-05-9). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document includes a compilation of quantitative data, detailed experimental protocols for its synthesis, and an examination of its known reactivity. Visual diagrams are provided to illustrate key experimental workflows.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[1][2] It is soluble in toluene and insoluble in water.[3][4] This compound is classified as toxic and an irritant, requiring careful handling in a laboratory setting.[5][6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₂Cl₃N[3][5][7]
Molecular Weight 206.46 g/mol [3][8][9]
Melting Point 80-82 °C[1][3][5]
Boiling Point 303.1 ± 37.0 °C (Predicted)[3][5]
Density 1.54 ± 0.1 g/cm³ (Predicted)[3][5]
Appearance White to light yellow to light orange powder or crystals[1][5][7]
Solubility Soluble in Toluene[3][5]
Flash Point 136.4 °C[5]
Vapor Pressure 0.000951 mmHg at 25°C[5]
Refractive Index 1.601[5]
InChI Key PGODHCIOIPODFE-UHFFFAOYSA-N[6][7][10]
CAS Number 6575-05-9[3][5][7]

Spectral Data

The structural identification of this compound is supported by various spectroscopic techniques.

Table 2: Spectral Data for this compound

TechniqueData HighlightsSource(s)
¹H NMR (400 MHz, CDCl₃): δ 7.76 (s, 1H), 7.65 (s, 1H)[3][11]
Mass Spectrometry Molecular ion peaks observed at m/z 205, 207, 209, corresponding to the isotopic distribution of chlorine atoms.[6][9]
Infrared (IR) Spectroscopy Gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[8]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves a palladium-catalyzed cyanation of 1-iodo-2,4,6-trichlorobenzene.[3][11]

Materials:

  • 1-iodo-2,4,6-trichlorobenzene (1500 mg, 4.88 mmol)

  • Zinc cyanide (345 mg, 2.94 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (282 mg, 0.244 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

  • Toluene

  • 2N aqueous ammonium hydroxide solution

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel

  • n-hexane/dichloromethane (eluent)

Procedure:

  • To a reaction vessel containing anhydrous DMF (30 mL), add 1-iodo-2,4,6-trichlorobenzene (1500 mg, 4.88 mmol), zinc cyanide (345 mg, 2.94 mmol), and tetrakis(triphenylphosphine)palladium(0) (282 mg, 0.244 mmol).[3][11]

  • Heat the reaction mixture to 85 °C and stir overnight.[3][11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with toluene and wash sequentially with 2N aqueous ammonium hydroxide solution (3 times) and saturated aqueous sodium chloride solution.[3][11]

  • Separate the organic phase and dry it over anhydrous sodium sulfate.[3][11]

  • Concentrate the organic phase under reduced pressure.[3][11]

  • Purify the crude product by silica gel column chromatography using n-hexane/dichloromethane as the eluent to yield this compound (850 mg, 84% yield).[3][11]

  • Confirm the structure of the product using ¹H NMR spectroscopy.[3][11]

G start_end start_end process process reagent reagent purification purification product product A Start B Combine Reactants in DMF A->B C Heat to 85°C & Stir Overnight B->C D Cool to Room Temperature C->D E Dilute & Wash D->E F Dry & Concentrate E->F G Column Chromatography F->G H This compound G->H I End H->I R1 1-iodo-2,4,6-trichlorobenzene Zn(CN)₂ Pd(PPh₃)₄ R1->B R2 Toluene 2N aq. NH₄OH Sat. aq. NaCl R2->E R3 Anhydrous Na₂SO₄ R3->F R4 Silica Gel n-hexane/DCM R4->G

Caption: Workflow for the synthesis of this compound.

Reactivity and Stability

This compound should be stored in a dry, sealed container at room temperature.[3][5] It is incompatible with strong bases and strong oxidizing agents.[4] The nitrile group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The chlorine atoms on the benzene ring can be susceptible to nucleophilic aromatic substitution under certain conditions.

Biological Activity

While specific signaling pathways for this compound are not extensively documented, its analogues and derivatives are known to possess biological activity. For instance, halogenated benzonitriles are a class of compounds that include herbicides which act by inhibiting photosynthesis at Photosystem II.[12] Furthermore, this compound serves as a building block in the synthesis of agrochemicals and pharmaceuticals, suggesting that more complex molecules derived from it may have significant biological effects.[13] The reactivity of the nitrile and chloro-substituents allows for the generation of diverse chemical libraries for screening for potential therapeutic agents.[14]

G start_node start_node intermediate intermediate application application concept concept A This compound B Chemical Modification (e.g., Nucleophilic Substitution) A->B Versatile Intermediate C Pharmaceuticals B->C D Agrochemicals B->D E Herbicide Analogs D->E F Photosystem II Inhibition E->F Mechanism of Action

Caption: Logical relationship of this compound as a synthetic building block.

References

Spectroscopic Analysis of 2,4,6-Trichlorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide presents the spectroscopic data for 2,4,6-trichlorobenzonitrile, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive reference for the structural elucidation and analytical characterization of this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. These tables provide a quick reference for the key spectral features of the molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.6 - 7.8Singlet2HAromatic C-H

¹³C NMR (Predicted)

Chemical Shift (δ) ppmAssignment
~115 - 120-C≡N
~110 - 115C-CN
~130 - 135C-H
~138 - 142C-Cl

Table 2: Infrared (IR) Spectroscopy Data

The following characteristic absorption bands are observed in the infrared spectrum of this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~2240 - 2220Strong, SharpC≡N Stretch
~1600 - 1400Medium to StrongAromatic C=C Bending
~850 - 550StrongC-Cl Stretch

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound was obtained using electron ionization (EI). The molecular weight of the compound is 206.456 g/mol .[1]

m/zRelative IntensityAssignment
205, 207, 209High[M]⁺ (Molecular ion with isotopic pattern for 3 Cl atoms)
170, 172, 174Medium[M - Cl]⁺
143, 145Low[M - 2Cl]⁺
108Medium[M - 3Cl]⁺
100Medium[C₆H₂Cl]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube.[2] The solution is homogenized by gentle vortexing or sonication. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.[3] For ¹H NMR, a standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2] Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[4]

2.2 Infrared (IR) Spectroscopy

For solid-state analysis using the KBr pellet method, approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[5] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5] Alternatively, for Attenuated Total Reflectance (ATR) analysis, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5] The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.[6]

2.3 Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.[7][8] A small amount of the volatile sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[7] This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[8] The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound (Solid Sample) Dissolved_Sample Dissolve in Deuterated Solvent Sample->Dissolved_Sample Solid_Sample_IR Prepare KBr Pellet or use ATR Sample->Solid_Sample_IR Volatilized_Sample Introduce into High Vacuum Sample->Volatilized_Sample NMR NMR Spectrometer Dissolved_Sample->NMR IR FTIR Spectrometer Solid_Sample_IR->IR MS Mass Spectrometer (Electron Ionization) Volatilized_Sample->MS NMR_Data ¹H and ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 2,4,6-Trichlorobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,4,6-trichlorobenzonitrile in organic solvents. Due to a notable scarcity of quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes the limited available qualitative information and presents a detailed, generalized experimental protocol for accurately measuring the solubility of a solid organic compound.

Overview of this compound

This compound is a halogenated aromatic nitrile. Its chemical structure, characterized by a benzene ring substituted with three chlorine atoms and a nitrile group, suggests it is a non-polar to moderately polar molecule. This structural information is key to predicting its likely solubility behavior in various organic solvents, anticipating higher solubility in non-polar or moderately polar organic solvents and lower solubility in highly polar or aqueous media.

Available Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolubility
TolueneSoluble

This information is based on general chemical property listings and lacks specific quantitative measurement under defined conditions.

Given the lack of data, experimental determination is necessary for any application requiring precise solubility values, such as reaction chemistry, solution-based synthesis, and formulation development.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of this compound in various organic solvents. The recommended approach is the isothermal equilibrium (shake-flask) method , which is a reliable technique for determining thermodynamic solubility.[1][2]

3.1. Principle

An excess amount of the solid solute (this compound) is mixed with a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution. After equilibrium is achieved, the undissolved solid is separated from the saturated solution. The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical method, such as gravimetry or spectroscopy.

3.2. Materials and Equipment

  • Solute: High-purity this compound

  • Solvents: A range of high-purity organic solvents of interest (e.g., toluene, acetone, ethanol, ethyl acetate, hexane, acetonitrile, dimethylformamide)

  • Equipment:

    • Analytical balance (accurate to ±0.1 mg)

    • Thermostatic shaker bath or incubator with agitation capabilities

    • Calibrated thermometers

    • Glass vials or flasks with airtight seals

    • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE) to separate undissolved solid

    • Volumetric flasks and pipettes

    • Evaporating dishes or pre-weighed vials (for gravimetric analysis)

    • Vacuum oven or desiccator

    • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic/chromatographic analysis)

3.3. Step-by-Step Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid will remain at equilibrium.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL or 10.00 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[1][2]

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for several hours to let the excess solid settle. Carefully withdraw a sample of the supernatant (the clear saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles. This step is critical to prevent suspended solids from artificially inflating the measured concentration.

  • Concentration Analysis: Determine the concentration of this compound in the filtered saturated solution using one of the following methods:

    • Gravimetric Method: a. Pipette a precise volume of the filtered saturated solution into a pre-weighed, dry evaporating dish or vial.[3] b. Record the exact volume or mass of the solution transferred. c. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.[3][4] d. Once the solvent is completely removed, place the dish/vial in a desiccator to cool to room temperature and then weigh it on the analytical balance. e. Repeat the drying and weighing process until a constant mass is obtained.[3][4] f. The mass of the residue is the mass of this compound that was dissolved in the transferred volume of solution.

    • Spectroscopic/Chromatographic Method: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions. c. Accurately dilute a known volume of the filtered saturated solution to a concentration that falls within the range of the calibration curve. d. Measure the response of the diluted sample and use the calibration curve to determine its concentration. e. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Calculation and Reporting:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, mol/L, or mole fraction).

    • For the gravimetric method, solubility (S) in g/100 mL is calculated as: S = (mass of residue / volume of solution transferred) * 100

    • The experiment should be performed in triplicate for each solvent and temperature to ensure reproducibility.

    • Report the average solubility value along with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

Solubility_Determination_Workflow Workflow for Solubility Determination A 1. Preparation Add excess solute to vial B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Agitate at constant temperature (e.g., 24-72h) B->C D 4. Settling Allow undissolved solid to settle C->D E 5. Phase Separation Filter supernatant to get clear saturated solution D->E F 6. Analysis Determine solute concentration E->F G Gravimetric Method F->G H Spectroscopic/ Chromatographic Method F->H I 7. Data Calculation Calculate solubility (e.g., g/100mL) G->I H->I J 8. Final Report Average solubility ± Std. Dev. I->J

Caption: Logical workflow for the experimental determination of solubility.

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary framework for researchers to generate this critical data. The detailed isothermal equilibrium protocol is a standard and reliable method that will yield accurate thermodynamic solubility values essential for a wide range of applications in chemical research and drug development. Adherence to this systematic approach will ensure the generation of high-quality, reproducible data.

References

An In-depth Technical Guide to the Safety and Hazards of 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and hazard profile of chemical compounds is paramount. This technical guide provides a comprehensive overview of the available safety data for 2,4,6-Trichlorobenzonitrile (CAS No. 6575-05-9), a substituted aromatic nitrile. This document consolidates information from safety data sheets and public chemical databases to facilitate a robust risk assessment in a laboratory or research setting.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its toxicity upon acute exposure and its irritant properties.

GHS Pictograms:

alt text

Signal Word: Danger [1]

The GHS classification indicates that this compound is toxic if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1][2] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1]

Hazard Statements

The following hazard statements (H-statements) are associated with this compound:

  • H301 + H331: Toxic if swallowed or if inhaled.[1]

  • H302: Harmful if swallowed.[2][3]

  • H311: Toxic in contact with skin.[2]

  • H312: Harmful in contact with skin.[1][3]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H332: Harmful if inhaled.[2][3]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements

A comprehensive list of precautionary statements (P-statements) is provided in the safety data sheets. Key recommendations include:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

  • Response: If swallowed, immediately call a POISON CENTER or doctor. If on skin, wash with plenty of water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes.[1][3]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Data

While specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) values are not consistently reported across all safety data sheets, the GHS classifications provide a qualitative assessment of the acute toxicity of this compound. The classification in Category 3 for acute oral, dermal, and inhalation toxicity indicates a high degree of toxicity.[1][4]

Table 1: Summary of Acute Toxicity Classification

Exposure RouteGHS CategoryHazard Statement
OralCategory 3 / Category 4H301: Toxic if swallowed / H302: Harmful if swallowed[1][2]
DermalCategory 3 / Category 4H311: Toxic in contact with skin / H312: Harmful in contact with skin[1][2]
InhalationCategory 3 / Category 4H331: Toxic if inhaled / H332: Harmful if inhaled[1][2]

Note: The classification can vary slightly between suppliers, with some listing it as Category 3 and others as Category 4, but all indicate significant acute toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed safety data sheets. The hazard classifications are based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA) by chemical manufacturers and importers. These studies are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.

For instance, acute oral toxicity is often determined using OECD Test Guideline 420, 423, or 425. These protocols involve the administration of the substance to fasted animals, followed by observation for a set period to assess morbidity and mortality.

Signaling Pathways and Mechanisms of Toxicity

The publicly available safety data for this compound does not contain information regarding specific signaling pathways or detailed mechanisms of toxicity. The observed toxic effects are likely related to the general reactivity of the nitrile group and the chlorinated benzene ring, but further research would be required to elucidate the precise molecular targets and pathways involved.

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure to this compound.

Engineering Controls
  • Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

  • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Storage
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5]

  • Store locked up.[1]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of water. Call a poison center or doctor if you feel unwell.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: Rinse mouth. Immediately call a poison center or doctor.[1]

Logical Workflow for Handling a Spill

Spill_Response_Workflow start Spill of this compound Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Sweep solid into a container) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report the Incident dispose->report

Caption: A logical workflow for responding to a spill of this compound.

References

An In-depth Technical Guide to 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,4,6-Trichlorobenzonitrile, a key chemical intermediate. It covers its physicochemical properties, detailed synthesis protocols, spectroscopic data, and applications, with a focus on its relevance in the fields of chemical research and drug development.

Chemical Identity and Physical Properties

This compound, identified by the IUPAC name This compound , is a polychlorinated aromatic nitrile.[1] Its structure consists of a benzene ring substituted with three chlorine atoms at positions 2, 4, and 6, and a nitrile group at position 1. This compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1][3]
CAS Number 6575-05-9[1][3][4][5]
Molecular Formula C₇H₂Cl₃N[1][3][4][5]
Molecular Weight 206.46 g/mol [3][4][5]
Appearance White to light yellow/orange powder or crystal[6][7]
Melting Point 80-82 °C[4][5][7]
Boiling Point 303.1 ± 37.0 °C (Predicted)[4][5][7]
Density 1.54 ± 0.1 g/cm³ (Predicted)[4][5][7]
Solubility Soluble in Toluene[5][7]

Synthesis and Manufacturing

Several synthetic routes to this compound have been established. Common industrial-scale methods include the vapor-phase ammoxidation of 2,4,6-trichlorotoluene at high temperatures over a vanadium-based catalyst and the nucleophilic aromatic substitution of related trichlorobenzene derivatives with cyanide salts.[2] For laboratory-scale synthesis, palladium-catalyzed cyanation offers a high-yield and well-documented procedure.

This protocol details the synthesis of this compound via a palladium-catalyzed reaction between 1-iodo-2,4,6-trichlorobenzene and zinc cyanide, achieving a high yield.[5][8]

Materials:

  • 1-Iodo-2,4,6-trichlorobenzene (1500 mg, 4.88 mmol)

  • Zinc Cyanide (345 mg, 2.94 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (282 mg, 0.244 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

  • Toluene

  • 2N Aqueous Ammonium Hydroxide Solution

  • Saturated Aqueous Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Eluent: n-hexane/dichloromethane

Procedure:

  • To a reaction vessel, add 1-iodo-2,4,6-trichlorobenzene (1500 mg), zinc cyanide (345 mg), tetrakis(triphenylphosphine)palladium(0) (282 mg), and anhydrous DMF (30 mL).[8]

  • Heat the reaction mixture to 85 °C and stir overnight.[8]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.[8]

  • Dilute the mixture with toluene and wash sequentially with 2N aqueous ammonium hydroxide solution (3 times) and then with saturated brine.[8]

  • Dry the separated organic phase over anhydrous sodium sulfate.[8]

  • Concentrate the organic phase under reduced pressure to yield the crude product.[8]

  • Purify the crude product by silica gel column chromatography using an n-hexane/dichloromethane eluent system to afford pure this compound.[8]

Expected Yield: 850 mg (84%).[5][8]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants - 1-Iodo-2,4,6-trichlorobenzene - Zinc Cyanide - Pd(PPh₃)₄ Catalyst - Anhydrous DMF react 2. Heat and Stir - 85 °C - Overnight reagents->react Heat cool 3. Cool to RT react->cool dilute 4. Dilute with Toluene cool->dilute wash 5. Aqueous Wash - NH₄OH (aq) - Brine dilute->wash dry 6. Dry Organic Layer (Na₂SO₄) wash->dry concentrate 7. Concentrate dry->concentrate purify 8. Column Chromatography concentrate->purify product Final Product: This compound purify->product 84% Yield

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Structural confirmation of this compound is typically achieved through standard spectroscopic methods.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR (400 MHz, CDCl₃): δ 7.76 (s, 1H), 7.65 (s, 1H)*[5][8]
IR Spectroscopy Data available via KBr wafer and ATR-IR techniques.[1]
Mass Spectrometry Electron Ionization (EI) mass spectrum data is available.[3]

*Note: Due to the chemical symmetry of the molecule, the two aromatic protons at positions 3 and 5 are chemically equivalent and are expected to appear as a single singlet integrating to 2H. The cited data may reflect an impure sample or a typographical error.

Applications in Research and Drug Development

Aromatic nitriles and chlorinated organic compounds are foundational motifs in medicinal chemistry.[9][10][11] The nitrile group is metabolically robust and can participate in key binding interactions within biological targets.[12] While this compound is primarily used as a synthetic intermediate, its structural features are relevant to drug design.

Specific signaling pathways involving this compound are not extensively documented. However, the mechanism of the structurally related fungicide Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) provides a plausible model for its biological activity.[13] Chlorothalonil is known to inhibit glyceraldehyde-3-phosphate dehydrogenase (GPDH) by reacting with the sulfhydryl groups of cysteine residues in the enzyme's active site.[13] This covalent modification disrupts the enzyme's catalytic function.[13] It is hypothesized that other electron-deficient polychlorinated benzonitriles could exhibit similar mechanisms of action by acting as electrophiles that target critical cysteine thiols in various enzymes.

Mechanism_of_Action cluster_system Biological System cluster_enzyme Enzyme Active Site TCNB This compound (Electrophile) Cysteine Cysteine Residue with Sulfhydryl Group (-SH) TCNB->Cysteine Covalent Reaction Enzyme Target Enzyme (e.g., Dehydrogenase) Inactivated_Enzyme Inactivated Enzyme (Covalently Modified) Cysteine->Inactivated_Enzyme Leads to Inhibition

Caption: Proposed inhibitory pathway via covalent modification of enzyme thiols.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

Hazard ClassStatement CodeDescriptionSource(s)
Acute Toxicity, OralH301 / H302Toxic or Harmful if swallowed[1]
Acute Toxicity, DermalH311 / H312Toxic or Harmful in contact with skin[1][6]
Acute Toxicity, InhalationH331 / H332Toxic or Harmful if inhaled[1][6]
Skin Corrosion/IrritationH315Causes skin irritation[1][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][6]
General IrritationR36/37/38Irritating to eyes, respiratory system and skin[4]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][6]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

  • Wash hands thoroughly after handling.[6]

  • Store in a cool, dry place in a tightly sealed container.[5][7]

References

2,4,6-Trichlorobenzonitrile: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzonitrile is a chlorinated aromatic nitrile that serves as a key intermediate in the synthesis of a variety of chemical compounds. Its trifunctional nature, arising from the nitrile group and the chlorine-substituted benzene ring, makes it a versatile building block in the development of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on data presentation and detailed methodologies for cited experiments.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 6575-05-9[1][2]
Molecular Formula C₇H₂Cl₃N[1][2]
Molecular Weight 206.46 g/mol [1]
Melting Point 80-82 °C
Boiling Point 303.1 ± 37.0 °C (Predicted)
Density 1.54 ± 0.1 g/cm³ (Predicted)
Appearance White to light yellow powder/crystal
Solubility Soluble in Toluene. Miscible with most organic solvents. Slightly soluble in water.[3]

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic peaks for the C≡N stretch of the nitrile group and C-Cl stretches from the chlorinated benzene ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with isotopic peaks characteristic of a compound containing three chlorine atoms.

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. These methods primarily involve the introduction of a nitrile group onto a trichlorinated benzene ring or the modification of a precursor already containing the nitrile functionality.

Established Synthetic Routes

A number of established methods for the synthesis of this compound have been documented.[4] One common approach is the nucleophilic aromatic substitution of 2,3,6-trichlorobenzene with copper(I) cyanide.[4] This reaction is typically performed at elevated temperatures in a high-boiling point solvent.[4] Another significant pathway involves the dehydration of 2,3,6-trichlorobenzamide using a strong dehydrating agent such as phosphorus pentoxide to convert the amide group into a nitrile.[4]

Established synthetic routes for this compound.
Ammoxidation of 2,3,6-Trichlorotoluene

For industrial-scale production, the vapor phase ammoxidation of 2,3,6-trichlorotoluene offers a more direct and potentially greener alternative.[4] This process involves the reaction of the toluene derivative with ammonia and air at high temperatures, typically between 300-600°C, over a vanadium-based catalyst to efficiently convert the methyl group to a nitrile.[4]

Experimental Workflow: A General Approach

Experimental_Workflow start Start: Reactants & Solvent reaction Reaction Setup: - Inert atmosphere (e.g., N2) - Controlled temperature start->reaction monitoring Reaction Monitoring: - TLC or GC-MS reaction->monitoring workup Aqueous Workup: - Quenching - Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography or - Recrystallization workup->purification characterization Characterization: - NMR, IR, MS - Melting Point purification->characterization end Final Product characterization->end

A general experimental workflow for synthesis and purification.

Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals

This compound serves as a building block for the creation of various pesticides.[1] Although a direct synthetic pathway from this compound to the herbicide Dichlobenil (2,6-dichlorobenzonitrile) is not explicitly detailed, the structural similarity suggests its potential as a precursor or a related starting material in the synthesis of chlorinated benzonitrile-based herbicides.[5]

Pharmaceuticals

In the pharmaceutical sector, the nitrile group is a common pharmacophore, and chlorinated aromatic structures are present in numerous drugs.[6][7] While specific drugs synthesized directly from this compound are not widely reported in public literature, its potential as a starting material for various active pharmaceutical ingredients (APIs) is significant due to the reactivity of the nitrile and chloro-substituents.[4] The synthesis of chloro-containing molecules is a critical aspect of drug discovery, with a significant percentage of approved drugs containing at least one chlorine atom.[7]

Safety and Handling

This compound is a toxic substance and should be handled with appropriate safety precautions.[1] It can be fatal if ingested.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with important applications in the synthesis of agrochemicals and as a potential building block for pharmaceuticals. While detailed spectroscopic data and specific, publicly available experimental protocols are limited, the established synthetic routes provide a solid foundation for its preparation. Further research into its applications and the development of more efficient and greener synthetic methodologies will continue to enhance its importance in the chemical and life sciences industries.

References

Preliminary Studies on the Reactivity of 2,4,6-Trichlorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorobenzonitrile is a versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. The presence of three electron-withdrawing chlorine atoms on the benzene ring, coupled with the reactivity of the nitrile group, imparts a unique chemical profile to this compound. This technical guide provides a preliminary overview of the reactivity of this compound, focusing on key transformations including nucleophilic aromatic substitution, reduction, hydrolysis, and its potential as a dienophile in cycloaddition reactions. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of this compound in synthetic chemistry and drug development.

Introduction

The strategic placement of chloro and cyano functionalities on an aromatic scaffold makes this compound a valuable building block in organic synthesis. The electron-deficient nature of the aromatic ring, due to the inductive and mesomeric effects of the three chlorine atoms and the nitrile group, renders it susceptible to nucleophilic attack. Furthermore, the nitrile group itself can undergo a variety of transformations, including reduction to an amine or hydrolysis to a carboxylic acid, providing pathways to a diverse range of derivatives. Understanding the reactivity of this compound is crucial for designing synthetic routes to novel compounds with potential biological activity. This guide summarizes key reactivity patterns and provides a starting point for further investigation.

Core Reactivity Profiles

Nucleophilic Aromatic Substitution (SNA)

The highly electron-deficient aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). The chlorine atoms, particularly those in the ortho and para positions to the electron-withdrawing nitrile group, are potential leaving groups.

Reaction Scheme:

SNAr A This compound C Substituted Product A->C SNA B Nucleophile (Nu-) B->C

Figure 1: General scheme for nucleophilic aromatic substitution of this compound.

Common nucleophiles such as amines, alkoxides, and thiolates are expected to displace one or more chlorine atoms. The reaction conditions, including solvent, temperature, and the nature of the nucleophile, will influence the regioselectivity and the extent of substitution.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound (Illustrative)

NucleophileReagentSolventTemperature (°C)Product(s)Yield (%)Reference
AmmoniaNH₃ (aq.)Ethanol150 (sealed tube)2-Amino-4,6-dichlorobenzonitrile-Hypothetical
MethoxideNaOCH₃MethanolReflux2-Methoxy-4,6-dichlorobenzonitrile-Hypothetical
ThiophenoxideC₆H₅SNaDMF1002-Phenylthio-4,6-dichlorobenzonitrile-Hypothetical

Experimental Protocol: Reaction with Ammonia (Hypothetical)

  • In a sealed pressure tube, dissolve this compound (1.0 g, 4.8 mmol) in ethanol (20 mL).

  • Add aqueous ammonia (28%, 10 mL).

  • Seal the tube and heat the mixture at 150 °C for 24 hours.

  • After cooling to room temperature, carefully open the tube and concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the aminated product.

Reduction of the Nitrile Group

The nitrile group of this compound can be reduced to a primary amine, 2,4,6-trichlorobenzylamine, a valuable intermediate for further functionalization.

Reaction Scheme:

Reduction A This compound C 2,4,6-Trichlorobenzylamine A->C Reduction B Reducing Agent B->C Hydrolysis A This compound C 2,4,6-Trichlorobenzoic Acid A->C Hydrolysis B H₃O⁺ or OH⁻ B->C DielsAlder A This compound (Dienophile) C Cycloadduct A->C [4+2] Cycloaddition B Electron-rich Diene B->C

An In-depth Technical Guide to the Theoretical Calculations on 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Trichlorobenzonitrile (C₇H₂Cl₃N) is a halogenated aromatic nitrile. Understanding its molecular structure, stability, reactivity, and spectroscopic properties is crucial for its potential applications in chemical synthesis and materials science. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful framework for elucidating these properties at the atomic level.

This technical guide details the standard protocols for performing theoretical calculations on this compound. It covers geometry optimization, vibrational frequency analysis, the study of electronic properties via Frontier Molecular Orbitals (FMOs), and the analysis of charge delocalization through Natural Bond Orbital (NBO) theory.

Molecular Structure and Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Experimental Data: The molecular structure of this compound has been determined experimentally via X-ray crystallography. This provides a valuable benchmark for comparison with theoretical results.

Table 1: Experimental Geometric Parameters for this compound (Note: This table would be populated with bond lengths and angles from the relevant crystallography study. As the specific data is not in the search results, a placeholder is used.)

ParameterBond Length (Å)ParameterBond Angle (°)
C-Cl(2)Data unavailableCl(2)-C(2)-C(1)Data unavailable
C-Cl(4)Data unavailableC(3)-C(4)-Cl(4)Data unavailable
C-Cl(6)Data unavailableC(5)-C(6)-Cl(6)Data unavailable
C≡NData unavailableC(2)-C(1)-C(7)Data unavailable
C-C (ring)Data unavailableC(1)-C(7)-NData unavailable

Theoretical Protocol: Geometry optimization is typically performed using DFT. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a widely used and reliable choice for organic molecules.[1] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost.[2] This basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-uniform distribution of electron density in molecules.

Illustrative Data: The following table presents the calculated geometric parameters for the analogous molecule, 2-amino-4-chlorobenzonitrile, obtained using the B3LYP/6-311++G(d,p) level of theory.[2]

Table 2: Calculated Geometric Parameters for 2-amino-4-chlorobenzonitrile

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.424C6-C1-C2117.8
C2-N81.365C1-C2-C3121.8
C3-C41.384C2-C3-C4119.5
C4-Cl101.747C3-C4-C5120.4
C7-N111.158C1-C7-N11179.1

Data sourced from a computational study on 2-amino-4-chlorobenzonitrile.[2]

cluster_workflow Geometry Optimization Workflow start Initial Structure (e.g., from Crystal Data) dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft check Convergence Check (Forces & Energy) dft->check check->dft No opt Optimized Geometry (Minimum Energy Structure) check->opt Yes

A flowchart of the geometry optimization process.

Vibrational Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The results are crucial for interpreting experimental spectroscopic data and confirming that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

Experimental Data: A gas-phase experimental IR spectrum for this compound is available from the NIST Chemistry WebBook, which serves as an excellent reference for validating the theoretical results.[3]

Theoretical Protocol: The vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). The output provides the harmonic frequencies, IR intensities, and Raman activities for each vibrational mode. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement with experimental data.

Illustrative Data: The following table shows a selection of calculated (scaled) and experimental vibrational frequencies for 2-amino-4-chlorobenzonitrile, along with their assignments.[2]

Table 3: Selected Vibrational Frequencies (cm⁻¹) for 2-amino-4-chlorobenzonitrile

AssignmentCalculated (Scaled)Experimental (FT-IR)
NH₂ Asymmetric Stretch35053482
NH₂ Symmetric Stretch34093380
C-H Stretch30733075
C≡N Stretch22252220
C-C Stretch16181615
C-Cl Stretch785780

Data sourced from a computational study on 2-amino-4-chlorobenzonitrile.[2]

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule, such as its reactivity, are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity.

Theoretical Protocol: The HOMO and LUMO energies are obtained from the output of the DFT calculation on the optimized geometry. From these values, several global reactivity descriptors can be calculated:

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Chemical Hardness (η) = (I - A) / 2

  • Electronegativity (χ) = (I + A) / 2

  • Electrophilicity Index (ω) = χ² / (2η)

Illustrative Data: The following table summarizes the calculated electronic properties for 2-amino-4-chlorobenzonitrile.[2]

Table 4: Calculated Electronic Properties (eV) for 2-amino-4-chlorobenzonitrile

PropertyValue (eV)
EHOMO-6.21
ELUMO-1.85
Energy Gap (ΔE)4.36
Ionization Potential (I)6.21
Electron Affinity (A)1.85
Chemical Hardness (η)2.18
Electronegativity (χ)4.03
Electrophilicity Index (ω)3.72

Data sourced from a computational study on 2-amino-4-chlorobenzonitrile.[2]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the extent of electron delocalization and hyperconjugation. The stabilization energy (E⁽²⁾) associated with these interactions is a measure of their significance.

Theoretical Protocol: NBO analysis is performed as a post-processing step on the converged DFT wavefunction using software packages like the NBO program integrated within Gaussian. The analysis identifies the key donor-acceptor interactions and calculates their corresponding second-order perturbation stabilization energies.

Illustrative Data: Key donor-acceptor interactions for 2-amino-4-chlorobenzonitrile are shown below. Significant interactions often involve lone pairs (LP) donating into anti-bonding orbitals (π* or σ*).[2]

Table 5: Second-Order Perturbation Analysis for 2-amino-4-chlorobenzonitrile

Donor NBO (i)Acceptor NBO (j)E⁽²⁾ (kcal/mol)
LP(1) N8π(C1-C2)48.21
π(C1-C2)π(C3-C4)21.15
π(C5-C6)π(C1-C2)18.90
LP(2) Cl10σ(C3-C4)2.85

Data sourced from a computational study on 2-amino-4-chlorobenzonitrile.[2]

cluster_props Relationship Between Calculated Properties opt_geom Optimized Geometry vib_freq Vibrational Frequencies (IR/Raman Spectra) opt_geom->vib_freq elec_prop Electronic Properties (HOMO-LUMO, Reactivity) opt_geom->elec_prop nbo NBO Analysis (Charge Delocalization) opt_geom->nbo

Dependence of theoretical properties on the optimized geometry.

Detailed Computational Protocol

The following outlines the comprehensive methodology for the theoretical analysis of this compound.

  • Software: All calculations would be performed using a quantum chemistry software package such as Gaussian 16.

  • Method: The Density Functional Theory (DFT) method would be employed.

  • Functional: The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional is recommended for its proven accuracy with organic systems.[1]

  • Basis Set: The Pople-style 6-311++G(d,p) basis set should be used for all atoms to ensure a high-quality description of the electronic structure.[2]

  • Geometry Optimization: The initial molecular structure can be built based on experimental crystal structure data. A full geometry optimization would be performed without any symmetry constraints, using the Berny algorithm. Convergence is confirmed when the forces on the atoms are negligible and the energy change between optimization steps is minimal.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation at the same B3LYP/6-311++G(d,p) level is performed to obtain harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms the optimized structure as a true local minimum.

  • Electronic and NBO Analysis: The optimized wavefunction is then used to calculate electronic properties, including HOMO-LUMO energies and molecular orbitals. Natural Bond Orbital (NBO) analysis is subsequently performed to investigate bonding, charge distribution, and hyperconjugative interactions.

Molecular structure of this compound.

References

In-Depth Technical Guide: Crystal Structure Analysis of 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2,4,6-trichlorobenzonitrile, a molecule of interest in the development of agrochemicals and pharmaceuticals. The following sections detail the crystallographic data, experimental protocols for structure determination, and a visualization of the experimental workflow.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/e.[1] The fundamental crystallographic data are summarized in the table below.

Parameter Value
Empirical FormulaC₇H₂Cl₃N
Formula Weight206.46 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/e
Unit Cell Dimensions
a3.97(1) Å
b16.06(3) Å
c12.84(2) Å
β91.0(3)°
Volume819.4 ų
Z4
Data Collection
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα
TemperatureRoom Temperature
Refinement
R-factor0.134

Molecular Structure and Packing

An analysis of the bond lengths and angles within the this compound molecule reveals a planar benzene ring with the attached chlorine and nitrile substituents. The molecular packing in the crystal is primarily governed by weak Lewis acid-base interactions. Specifically, a notable interaction occurs between the nitrogen atom of the cyanide group and a chlorine atom of an adjacent molecule, with a C≡N···Cl distance of 3.22 Å.[1] This interaction leads to the formation of dimeric pairs within the crystal lattice.

Detailed bond lengths and angles are typically deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 152634.

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages, from crystal growth to data analysis.

Synthesis and Crystallization

A common method for the synthesis of this compound involves the reaction of 1-iodo-2,4,6-trichlorobenzene with zinc cyanide in the presence of a palladium catalyst in an anhydrous DMF solvent. The reaction mixture is heated and stirred, followed by purification to yield the final product.

Single crystals suitable for X-ray diffraction are typically obtained through slow recrystallization from an appropriate solvent, such as ethanol. The process involves dissolving the purified compound in a minimum amount of hot solvent and allowing the solution to cool slowly to room temperature, which facilitates the growth of well-ordered single crystals.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. X-rays, commonly from a Mo or Cu source, are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each diffraction spot corresponds to the constructive interference of X-rays from specific crystallographic planes, as described by Bragg's Law.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. From this map, the positions of the atoms in the asymmetric unit are determined.

The initial structural model is then refined using a full-matrix least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors, ultimately yielding the final, accurate crystal structure. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit between the experimental data and the refined model.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the single-crystal X-ray diffraction analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Recrystallization (e.g., from Ethanol) Purification->Crystallization CrystalMounting Mount Single Crystal Crystallization->CrystalMounting DataCollection X-ray Data Collection CrystalMounting->DataCollection DataProcessing Data Processing & Integration DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least Squares) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

References

Methodological & Application

Application Note: Synthesis of 2,4,6-Trichlorobenzonitrile from 2,4,6-Trichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,4,6-trichlorobenzonitrile from 2,4,6-trichloroaniline via the Sandmeyer reaction. The procedure involves the diazotization of the starting aniline followed by a copper(I) cyanide-mediated cyanation.

Overview

The transformation of 2,4,6-trichloroaniline to this compound is a two-step process facilitated by the Sandmeyer reaction. The first step is the conversion of the primary aromatic amine into a diazonium salt using sodium nitrite in an acidic medium at low temperatures. The resulting diazonium salt is then subjected to a reaction with cuprous cyanide, which replaces the diazonium group with a nitrile group, yielding the desired product.

Chemical Reaction Scheme

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation (Sandmeyer Reaction) 2,4,6-Trichloroaniline NaNO2_HCl NaNO₂, HCl 0-5 °C 2,4,6-Trichloroaniline->NaNO2_HCl Diazonium_Salt NaNO2_HCl->Diazonium_Salt Diazonium_Salt_2 CuCN CuCN Diazonium_Salt_2->CuCN This compound CuCN->this compound

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )
2,4,6-TrichloroanilineC₆H₄Cl₃N196.46
Sodium NitriteNaNO₂69.00
Hydrochloric Acid (conc.)HCl36.46
Copper(I) CyanideCuCN89.56
Sodium CyanideNaCN49.01
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.68
Sodium BisulfiteNaHSO₃104.06
Sodium HydroxideNaOH40.00
TolueneC₇H₈92.14
DichloromethaneCH₂Cl₂84.93
Anhydrous Sodium SulfateNa₂SO₄142.04

Protocol 1: Preparation of Cuprous Cyanide Solution

This protocol is adapted from a standard procedure for the preparation of cuprous cyanide for Sandmeyer reactions.

  • In a well-ventilated fume hood, dissolve copper(II) sulfate pentahydrate (e.g., 125 g, 0.5 mol) in 400 mL of hot water in a 2 L flask.

  • In a separate beaker, prepare a solution of sodium bisulfite (e.g., 36.5 g, 0.35 mol) in 100 mL of water.

  • Slowly add the sodium bisulfite solution to the hot copper sulfate solution with stirring. The solution will turn green.

  • Add a solution of sodium hydroxide (e.g., 18 g, 0.45 mol) in 100 mL of water to the reaction mixture to precipitate copper(I) hydroxide.

  • Allow the precipitate to settle, then decant the supernatant. Wash the precipitate with water by decantation three times.

  • To the copper(I) hydroxide precipitate, add a solution of sodium cyanide (e.g., 32.5 g, 0.66 mol) in 100 mL of water. Stir until a clear solution of cuprous cyanide is obtained. This solution should be used immediately in the next step.

Protocol 2: Synthesis of this compound

  • Diazotization:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,4,6-trichloroaniline (e.g., 19.65 g, 0.1 mol) in a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (e.g., 7.25 g, 0.105 mol) in 20 mL of cold water.

    • Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, maintaining the temperature between 0-5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The formation of the diazonium salt solution is indicated by the clarification of the reaction mixture.

  • Cyanation (Sandmeyer Reaction):

    • In a separate 1 L flask, cool the freshly prepared cuprous cyanide solution to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring. A thick precipitate may form, and nitrogen gas will evolve.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour, or until the evolution of nitrogen ceases.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with toluene (3 x 100 mL).

    • Combine the organic layers and wash with 10% aqueous sodium hydroxide (2 x 100 mL) to remove any phenolic byproducts, followed by a wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a mixture of n-hexane and dichloromethane as the eluent to afford pure this compound.[1]

Data Presentation

Physical and Spectroscopic Data of this compound

PropertyValue
CAS Number 6575-05-9[1][2]
Molecular Formula C₇H₂Cl₃N[1]
Molecular Weight 206.46 g/mol [1]
Appearance Brown crystals or powder[3]
Melting Point 80-82 °C[1][2]
Boiling Point 303.1 ± 37.0 °C (Predicted)[1][2]
¹H NMR (400 MHz, CDCl₃) δ 7.76 (s, 1H), 7.65 (s, 1H)[1]
¹³C NMR (CDCl₃) Spectral data available[4]
IR (KBr, cm⁻¹) Spectral data available[4][5]

Experimental Workflow

G cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_workup Work-up and Purification A Suspend 2,4,6-trichloroaniline in HCl and water B Cool to 0-5 °C A->B D Add NaNO₂ solution dropwise (maintain 0-5 °C) B->D C Prepare NaNO₂ solution C->D E Stir for 30 min at 0-5 °C D->E G Add diazonium salt solution to CuCN solution E->G F Prepare and cool cuprous cyanide solution F->G H Warm to RT, then heat to 50-60 °C for 1h I Cool and extract with toluene H->I J Wash with NaOH (aq) and brine I->J K Dry organic layer and evaporate solvent J->K L Purify by column chromatography K->L

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This procedure must be carried out in a well-ventilated fume hood.

  • Cyanide compounds are highly toxic. Handle with extreme care and use appropriate personal protective equipment (gloves, safety goggles, lab coat). All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

  • Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after preparation.

  • Hydrochloric acid is corrosive. Handle with care.

References

Application Notes and Protocols for the Synthesis of 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzonitrile is a valuable chemical intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other specialty organic compounds. Its trichlorinated phenyl ring and nitrile functional group offer versatile handles for further chemical modifications. This document provides a detailed reaction mechanism, experimental protocol, and relevant data for the synthesis of this compound, primarily via the Sandmeyer reaction, a reliable method for the introduction of a cyano group onto an aromatic ring.

Reaction Mechanism: The Sandmeyer Reaction

The synthesis of this compound from 2,4,6-trichloroaniline proceeds via the Sandmeyer reaction. This reaction involves two main stages: the diazotization of the primary aromatic amine and the subsequent copper(I) cyanide-mediated substitution of the diazonium group with a nitrile group. The mechanism is understood to involve a radical-nucleophilic aromatic substitution pathway.[1]

Stage 1: Diazotization

2,4,6-Trichloroaniline is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). The nitrous acid is protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The amino group of the aniline derivative attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the 2,4,6-trichlorobenzenediazonium chloride salt is formed.

Stage 2: Cyanation

The unstable diazonium salt is then added to a solution of copper(I) cyanide. A single electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with the cyanide anion, and the copper(I) is regenerated, acting as a catalyst.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Property2,4,6-TrichloroanilineThis compound
Molecular Formula C₆H₄Cl₃NC₇H₂Cl₃N
Molecular Weight 196.46 g/mol [2]206.46 g/mol [3]
CAS Number 634-93-5[2]6575-05-9[3]
Appearance Long needles or fine, light purple fibers[2]White to off-white solid
Melting Point 77.5 °C93-95 °C
Boiling Point 262 °C[2]Not readily available
Solubility Insoluble in water; soluble in ethanol, ether, and chloroform.[2]Insoluble in water; soluble in organic solvents like dichloromethane and chloroform.

Spectroscopic Data of this compound

Technique Data
¹H NMR The spectrum is expected to show a singlet for the two aromatic protons.
¹³C NMR The spectrum will show characteristic peaks for the aromatic carbons and the nitrile carbon.
IR (Infrared) A sharp peak characteristic of the C≡N stretch is expected around 2230 cm⁻¹.[3]
Mass Spec (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with isotopic peaks due to the presence of three chlorine atoms.[3]

Experimental Protocol: Sandmeyer Cyanation of 2,4,6-Trichloroaniline

This protocol is adapted from a general procedure for the Sandmeyer reaction.

Materials:

  • 2,4,6-Trichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (Caution: Highly Toxic)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Beakers

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Diazotization of 2,4,6-Trichloroaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4,6-trichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise from the dropping funnel. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete. Keep this solution cold for the next step.

Part B: Preparation of Copper(I) Cyanide Solution

Note: This should be performed in a well-ventilated fume hood due to the high toxicity of cyanide salts.

  • In a separate large beaker, dissolve copper(I) cyanide (1.1 eq) and sodium cyanide (2.2 eq) in water. This will form a solution of sodium cuprocyanide (Na[Cu(CN)₂]).

  • Cool this solution in an ice bath.

Part C: Sandmeyer Reaction

  • Slowly and carefully add the cold diazonium salt solution from Part A to the cold, stirred copper(I) cyanide solution from Part B.

  • A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction from becoming too vigorous.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 1 hour to ensure the reaction goes to completion.

Part D: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent such as dichloromethane.

  • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Expected Yield:

Yields for Sandmeyer cyanation reactions can vary widely depending on the substrate and reaction conditions. Typical yields range from 60% to 80%.[4]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of this compound via the Sandmeyer reaction.

Synthesis_of_2_4_6_Trichlorobenzonitrile cluster_diazotization Diazotization cluster_cyanation Cyanation (Sandmeyer) Aniline 2,4,6-Trichloroaniline Reagent1 NaNO₂, HCl Diazonium 2,4,6-Trichlorobenzenediazonium Chloride Aniline->Diazonium 0-5 °C Reagent2 CuCN Product This compound Diazonium->Product Heat

Caption: Synthetic pathway for this compound.

Safety Precautions

  • This synthesis should be carried out by trained personnel in a well-ventilated fume hood.

  • Cyanide compounds (CuCN, NaCN) are highly toxic and should be handled with extreme care. Avoid contact with skin, eyes, and inhalation. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.

  • Diazonium salts can be explosive when isolated and dry. They should be used in solution immediately after preparation and not be allowed to dry out.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

Application Notes and Protocols: 2,4,6-Trichlorobenzonitrile as a Precursor for Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzonitrile is a halogenated aromatic nitrile with potential as a versatile precursor in the synthesis of novel agrochemicals. Its electron-deficient aromatic ring, activated by three chlorine atoms and a nitrile group, makes it susceptible to nucleophilic substitution reactions. This characteristic allows for the introduction of various functional moieties, paving the way for the development of new fungicidal agents. This document outlines a prospective synthetic application of this compound in the creation of a novel triazole-containing fungicide, leveraging established principles of medicinal and agrochemical chemistry. The proposed compound, 1-(2,4,6-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one , is a hypothetical fungicide designed based on the well-documented fungicidal activity of triazole derivatives.

Proposed Synthesis of a Novel Fungicide

The synthetic strategy to access the target fungicide from this compound involves a two-step process. The first step is a Friedel-Crafts acylation to introduce a chloroacetyl group, followed by a nucleophilic substitution with 1,2,4-triazole.

Experimental Protocol: Synthesis of 1-(2,4,6-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Step 1: Synthesis of 2-chloro-1-(2,4,6-trichlorophenyl)ethan-1-one (Intermediate 1)

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add this compound (10.0 g, 0.048 mol) and anhydrous aluminum chloride (19.2 g, 0.144 mol) to 100 mL of dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Cool the mixture to 0°C in an ice bath. Slowly add chloroacetyl chloride (10.8 g, 0.096 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-chloro-1-(2,4,6-trichlorophenyl)ethan-1-one.

Step 2: Synthesis of 1-(2,4,6-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Target Compound)

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-1-(2,4,6-trichlorophenyl)ethan-1-one (5.0 g, 0.018 mol), 1,2,4-triazole (1.5 g, 0.022 mol), and potassium carbonate (3.7 g, 0.027 mol) in 50 mL of acetonitrile.[1]

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.[1] Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.[1]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Dissolve the crude product in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1] Purify the residue by recrystallization or column chromatography on silica gel to yield the pure product, 1-(2,4,6-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.

Predicted Fungicidal Activity

While experimental data for the proposed compound is not available, the fungicidal activity can be predicted based on the performance of analogous triazole fungicides and other chlorinated phenyl derivatives. Triazole fungicides are known for their broad-spectrum activity against a variety of plant pathogens.[2] The table below summarizes the fungicidal activity of representative triazole fungicides against common plant pathogens.

Fungicide (Analogue)Fungal PathogenEC50 (µg/mL)Reference
DifenoconazoleSclerotinia sclerotiorum0.12[3]
MefentrifluconazolePhysalospora piricola39.516[4]
A Triazole DerivativeSclerotinia sclerotiorum1.59[3]
A Triazole DerivativePhytophthora infestans0.46[3]
A Triazole DerivativeRhizoctonia solani0.27[3]
A Triazole DerivativeBotrytis cinerea11.39[3]

EC50: The half maximal effective concentration. Lower values indicate higher fungicidal activity.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides are known inhibitors of the cytochrome P450 enzyme 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes that regulates fluidity and integrity.[1][5] The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This disruption of ergosterol production leads to the accumulation of toxic sterol intermediates, impaired fungal growth, and ultimately, cell death.[1][5]

Visualizations

G cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Target Fungicide This compound This compound Friedel-Crafts Acylation Friedel-Crafts Acylation This compound->Friedel-Crafts Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Friedel-Crafts Acylation AlCl3 AlCl3 AlCl3->Friedel-Crafts Acylation Dichloromethane Dichloromethane Dichloromethane->Friedel-Crafts Acylation Intermediate 1 2-chloro-1-(2,4,6-trichlorophenyl)ethan-1-one Friedel-Crafts Acylation->Intermediate 1 Nucleophilic Substitution Nucleophilic Substitution Intermediate 1->Nucleophilic Substitution 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Nucleophilic Substitution K2CO3 K2CO3 K2CO3->Nucleophilic Substitution Acetonitrile Acetonitrile Acetonitrile->Nucleophilic Substitution Target Fungicide 1-(2,4,6-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one Nucleophilic Substitution->Target Fungicide

Caption: Synthetic workflow for the proposed fungicide.

G Triazole Fungicide Triazole Fungicide CYP51 14α-demethylase (CYP51) Triazole Fungicide->CYP51 Inhibition Ergosterol Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol Biosynthesis Fungal Cell Membrane Fungal Cell Membrane Ergosterol Biosynthesis->Fungal Cell Membrane Produces Ergosterol for Fungal Growth Inhibition Fungal Growth Inhibition Fungal Cell Membrane->Fungal Growth Inhibition Disruption leads to

Caption: Mechanism of action of triazole fungicides.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,4,6-trichlorobenzonitrile. This document includes detailed experimental protocols for the synthesis of a variety of substituted benzonitrile derivatives, a summary of quantitative data, and insights into their potential applications in drug discovery and agrochemical development.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic synthesis, enabling the functionalization of aromatic rings. This compound is a highly reactive substrate for SNAr due to the presence of three electron-withdrawing chlorine atoms and a strongly electron-withdrawing nitrile group. These substituents activate the aromatic ring towards attack by nucleophiles, facilitating the displacement of the chlorine atoms. The positions ortho (2 and 6) and para (4) to the nitrile group are particularly activated. The regioselectivity of these reactions can often be controlled by tuning the reaction conditions, such as temperature and the nature of the nucleophile. The resulting substituted benzonitrile derivatives are valuable intermediates in the synthesis of pharmaceuticals, herbicides, and fungicides.

Data Presentation

The following tables summarize representative quantitative data for the nucleophilic aromatic substitution reactions of this compound with various nucleophiles. Please note that the presented data is illustrative and based on analogous reactions, as specific comprehensive data for this substrate is limited in the literature.

Table 1: Reaction of this compound with Amine Nucleophiles

NucleophileProductReaction ConditionsYield (%)
Aniline4-Anilino-2,6-dichlorobenzonitrileK₂CO₃, DMF, 100 °C, 12 h~85
Piperidine4-(Piperidin-1-yl)-2,6-dichlorobenzonitrileEt₃N, THF, 60 °C, 8 h~90
Morpholine4-(Morpholin-4-yl)-2,6-dichlorobenzonitrileDIPEA, CH₃CN, 80 °C, 10 h~88

Table 2: Reaction of this compound with Oxygen and Sulfur Nucleophiles

NucleophileProductReaction ConditionsYield (%)
Sodium Methoxide2,6-Dichloro-4-methoxybenzonitrileCH₃OH, reflux, 6 h~95
Sodium Ethoxide2,6-Dichloro-4-ethoxybenzonitrileC₂H₅OH, reflux, 6 h~92
Thiophenol2,6-Dichloro-4-(phenylthio)benzonitrileK₂CO₃, DMF, 80 °C, 12 h~80

Table 3: Reaction of this compound with Azide Nucleophile

NucleophileProductReaction ConditionsYield (%)
Sodium Azide4-Azido-2,6-dichlorobenzonitrileDMF/H₂O, 100 °C, 4 h~75

Experimental Protocols

The following are detailed methodologies for key experiments involving the nucleophilic aromatic substitution of this compound.

Protocol 1: Synthesis of 4-Anilino-2,6-dichlorobenzonitrile

Materials:

  • This compound

  • Aniline

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), aniline (1.1 eq), and potassium carbonate (2.0 eq).

  • Add DMF (20 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-anilino-2,6-dichlorobenzonitrile.

Protocol 2: Synthesis of 2,6-Dichloro-4-methoxybenzonitrile

Materials:

  • This compound

  • Sodium Methoxide (25% solution in methanol)

  • Methanol (CH₃OH)

  • Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (30 mL) in a 100 mL round-bottom flask.

  • Add sodium methoxide solution (1.2 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous ammonium chloride (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate to yield 2,6-dichloro-4-methoxybenzonitrile. Further purification can be achieved by recrystallization from ethanol.

Protocol 3: Synthesis of 4-Azido-2,6-dichlorobenzonitrile

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in DMF (15 mL).

  • Add a solution of sodium azide (1.5 eq) in water (5 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool to room temperature and pour into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to obtain 4-azido-2,6-dichlorobenzonitrile.

Visualizations

Reaction Scheme and Mechanism

The nucleophilic aromatic substitution on this compound proceeds via an addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: General SNAr mechanism on this compound.

Experimental Workflow

The general workflow for the synthesis and purification of substituted benzonitriles is outlined below.

experimental_workflow start Start reaction_setup Reaction Setup: - this compound - Nucleophile - Base & Solvent start->reaction_setup reaction Heating and Stirring (Monitor by TLC) reaction_setup->reaction workup Workup: - Quenching - Extraction - Washing & Drying reaction->workup purification Purification: - Column Chromatography or Recrystallization workup->purification characterization Characterization: - NMR - MS - IR purification->characterization end Pure Product characterization->end

Caption: A typical experimental workflow.

Applications in Drug Development and Agrochemicals

Substituted benzonitriles are prevalent scaffolds in medicinal chemistry and agrochemical research. The derivatives synthesized from this compound have potential applications as:

  • Herbicides: Many commercial herbicides feature a substituted benzonitrile core. These compounds can act by inhibiting key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).

  • Fungicides: Dichlorobenzonitrile derivatives have shown promising antifungal activity against various plant pathogens.

  • Kinase Inhibitors: The benzonitrile scaffold is a common feature in small molecule kinase inhibitors used in oncology. These molecules can compete with ATP for binding to the kinase domain of oncogenic proteins, thereby inhibiting their activity and downstream signaling pathways that promote cancer cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism where a substituted benzonitrile derivative acts as a kinase inhibitor, a common therapeutic strategy in oncology.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Downstream Kinase (e.g., MAPK) Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Substituted Benzonitrile Derivative Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

Application Notes and Protocols for 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and laboratory protocols for the safe handling and use of 2,4,6-Trichlorobenzonitrile. The information is intended to supplement, not replace, institutional safety protocols and standard operating procedures.

Hazard Identification and Quantitative Data

This compound is a hazardous chemical that requires careful handling to minimize exposure. It is classified as toxic and an irritant.[1] The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₇H₂Cl₃N[2][3][4]
Molecular Weight 206.46 g/mol [2][5]
Melting Point 72.0 - 82.0 °C[2][3][4]
Boiling Point 303.1 ± 37.0 °C (Predicted)[2][3]
Density 1.54 ± 0.1 g/cm³ (Predicted)[2][3]
Solubility Soluble in Toluene[2][3]
Flash Point 136.4 °C[2]
GHS Hazard Statements H301: Toxic if swallowedH302: Harmful if swallowedH311: Toxic in contact with skinH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH331: Toxic if inhaledH332: Harmful if inhaled[1]

Safe Handling Protocol

Due to its hazardous nature, this compound must be handled with strict adherence to safety protocols to prevent exposure.

Engineering Controls
  • Chemical Fume Hood: All work with solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear double-layered nitrile gloves. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently and immediately if contaminated.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: For situations with a higher risk of aerosol generation where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

General Handling Procedures
  • Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for handling this compound.

  • Weighing:

    • Tare a sealed container on the balance.

    • Transfer the container to the chemical fume hood. .

    • Carefully add the required amount of this compound to the container, minimizing dust generation.

    • Seal the container before removing it from the fume hood for re-weighing.

  • Dissolution: Add solvents to the solid within the chemical fume hood.

  • Reaction Setup: All transfers and manipulations of the compound and its solutions should be performed in the fume hood.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Dispose of all contaminated disposable materials in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.

Spill and Emergency Procedures
  • Small Spills (in a fume hood):

    • Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) and absorbent pads.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • Contact the institution's environmental health and safety (EHS) department immediately.

    • Prevent the spread of the spill if it is safe to do so.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

The following are general protocols for common reactions involving substituted benzonitriles and can be adapted for this compound with appropriate safety precautions.

Protocol: Hydrolysis of this compound to 2,4,6-Trichlorobenzoic Acid

This protocol describes the basic hydrolysis of a substituted benzonitrile.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition:

    • To the flask, add this compound (1.0 equivalent).

    • Add a 10-20% aqueous solution of sodium hydroxide (excess, e.g., 5-10 equivalents).

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the organic layer (if immiscible) or by thin-layer chromatography (TLC). Reflux is typically continued for several hours.

  • Cooling and Acidification:

    • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

    • Slowly and carefully add concentrated hydrochloric acid with stirring until the solution is acidic (pH < 2, check with pH paper). A precipitate of 2,4,6-trichlorobenzoic acid should form.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold distilled water to remove any remaining salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol: Conversion of this compound to 2,4,6-Trichlorobenzamide

This protocol outlines the partial hydrolysis of a substituted benzonitrile to the corresponding amide.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • tert-Butanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a chemical fume hood, set up a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition:

    • Dissolve this compound (1.0 equivalent) in tert-butanol.

    • Add a solution of potassium hydroxide (e.g., 1.5 equivalents) in a small amount of water.

  • Reflux: Heat the mixture to a gentle reflux with stirring. Monitor the reaction closely by TLC to avoid complete hydrolysis to the carboxylic acid. The reaction is typically shorter than for full hydrolysis.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold water. The product, 2,4,6-trichlorobenzamide, should precipitate.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The product can be further purified by recrystallization from a suitable solvent if necessary.

  • Drying: Dry the purified amide in a vacuum oven.

Visualizations

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 weigh Weigh Compound prep2->weigh Start Work dissolve Dissolve/React weigh->dissolve transfer Transfer dissolve->transfer decon Decontaminate Surfaces transfer->decon Work Complete dispose Dispose of Waste decon->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

Hierarchy of Safety Controls

G elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe PPE (Least Effective) administrative->ppe

References

Application Notes and Protocols for the Quantification of 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzonitrile is a halogenated aromatic nitrile, a chemical class relevant in various fields, including agrochemicals and pharmaceuticals. Accurate and precise quantification of this compound is crucial for quality control, environmental monitoring, and in vitro/in vivo studies. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods

The primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD). GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. HPLC provides a robust and reliable alternative, particularly for samples with higher concentrations of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and detection of volatile and semi-volatile compounds like this compound. The following protocol is based on established methods for the analysis of similar chlorinated aromatic compounds and can be adapted and validated for specific matrices.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Solid Samples, e.g., Soil, Sediment)

  • Extraction:

    • Weigh 10 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

    • Vortex for 1 minute and then sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the sample residue with another 20 mL of the solvent mixture.

    • Combine the supernatants.

  • Clean-up (Solid Phase Extraction - SPE):

    • Condition a silica gel SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of hexane through it.

    • Load the combined extract onto the cartridge.

    • Wash the cartridge with 5 mL of hexane to remove nonpolar interferences.

    • Elute the this compound with 10 mL of a 70:30 (v/v) mixture of hexane and dichloromethane.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Sample Preparation (Liquid Samples, e.g., Water)

  • Liquid-Liquid Extraction (LLE):

    • Take 100 mL of the water sample in a separatory funnel.

    • Add 30 mL of dichloromethane and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with 30 mL of dichloromethane each time.

    • Combine the organic extracts.

    • Dry the combined extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at 15 °C/min.

    • Ramp to 280 °C at 25 °C/min, hold for 5 minutes.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (m/z 205, 170, 135 - based on its mass spectrum).

Quantitative Data (for structurally similar compounds):

The following table summarizes typical quantitative data for the analysis of related chlorinated compounds using GC-MS. These values can serve as a benchmark during method validation for this compound.

Parameter2,4,6-Trichloroanisole[1]2,4,6-Trichlorophenol[2]
Matrix Solid Dosage FormsWater
Limit of Detection (LOD) 1-100 pg/tablet5.2 ng/L
Limit of Quantification (LOQ) -17.3 ng/L
Linearity Range -0.1 - 10 µg/L
Recovery --
High-Performance Liquid Chromatography (HPLC)

HPLC with UV or DAD detection is a versatile technique for the quantification of this compound, especially in samples where the concentration is expected to be higher.

Experimental Protocol: HPLC-DAD Analysis

1. Sample Preparation:

  • Follow the same extraction and clean-up procedures as described for GC-MS analysis.

  • After the concentration step, evaporate the solvent completely and reconstitute the residue in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector monitoring at a wavelength of approximately 230 nm (based on the UV absorbance of the benzonitrile chromophore).

Quantitative Data (for a structurally similar compound):

The following table provides an example of quantitative data for a related dichlorinated compound using HPLC.

Parameter1,3-Dichloro-2,4,6-trinitrobenzene[3]
Matrix Product
Limit of Detection (LOD) 0.68 mg/L
Limit of Quantification (LOQ) 2.28 mg/L
Linearity Range 5 - 500 mg/L
Recovery 98.82% - 102.13%

Method Validation

For both GC-MS and HPLC methods, a full validation according to ICH or other relevant guidelines should be performed. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in an environmental sample.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water) Extraction Extraction (LLE or SPE) Sample->Extraction Matrix-specific protocol Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS HPLC HPLC-DAD Analysis Concentration->HPLC Quantification Quantification GCMS->Quantification HPLC->Quantification Validation Method Validation Quantification->Validation Report Reporting Validation->Report Oxidative Stress Pathway cluster_exposure Exposure & Metabolism cluster_stress Oxidative Stress cluster_damage Cellular Damage TCNB This compound Metabolism Metabolism (e.g., Cytochrome P450) TCNB->Metabolism Metabolites Reactive Metabolites Metabolism->Metabolites ROS Increased Reactive Oxygen Species (ROS) Metabolites->ROS Antioxidants Depletion of Antioxidants (e.g., GSH) ROS->Antioxidants LipidPerox Lipid Peroxidation ROS->LipidPerox DNA_Damage DNA Damage ROS->DNA_Damage Protein_Ox Protein Oxidation ROS->Protein_Ox Cell_Dysfunction Cellular Dysfunction & Apoptosis LipidPerox->Cell_Dysfunction DNA_Damage->Cell_Dysfunction Protein_Ox->Cell_Dysfunction

References

Application Note: GC-MS Analysis of 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the identification and quantification of 2,4,6-trichlorobenzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a halogenated aromatic compound of interest in environmental monitoring and as a potential intermediate in chemical and pharmaceutical synthesis. The methodology outlined provides a robust framework for sample preparation, instrumental analysis, and data interpretation, suitable for trace-level detection in various sample matrices. While specific quantitative performance data for this compound is not widely available, this note provides estimated performance characteristics based on the analysis of structurally similar chlorinated compounds.

Introduction

This compound (C₇H₂Cl₃N, MW: 206.46 g/mol , CAS: 6575-05-9) is a chemical compound that may be present in environmental samples as a result of industrial processes or as a degradation product of certain herbicides. Its accurate and sensitive determination is crucial for assessing environmental contamination and for quality control in manufacturing processes where it may be an impurity or starting material. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for such compounds due to its high separation efficiency and specific detection capabilities. This application note provides a comprehensive guide for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction for Water Samples)

This protocol is suitable for the extraction of this compound from aqueous matrices.

Reagents and Materials:

  • This compound standard

  • Dichloromethane (DCM), pesticide residue grade

  • n-Hexane, pesticide residue grade

  • Anhydrous sodium sulfate

  • Deionized water

  • Separatory funnel (1 L)

  • Glass vials with PTFE-lined caps

  • Nitrogen evaporator

Procedure:

  • To a 500 mL water sample in a 1 L separatory funnel, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not expected in the sample).

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction of the aqueous layer two more times with fresh 60 mL portions of dichloromethane, combining all organic extracts.

  • Gently swirl the combined extract over the sodium sulfate.

  • Carefully decant the dried extract into a clean flask.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and can be optimized for specific instrumentation and analytical requirements.

Table 1: GC-MS Instrumental Conditions

ParameterCondition
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature: 80 °C, hold for 2 min. Ramp to 200 °C at 15 °C/min. Ramp to 280 °C at 20 °C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp.280 °C
Scan ModeFull Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification.
SIM Ions for this compoundQuantifier: 205. Qualifiers: 207, 170.[1]

Data Presentation

Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by its molecular ion cluster and specific fragmentation pattern. The most abundant ion (base peak) is typically observed at m/z 205, corresponding to the molecular ion [M]⁺.[1] Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments.

Quantitative Data Summary

Table 2: Estimated Quantitative Performance

ParameterEstimated Value
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.5 - 5 µg/L
Linearity (R²)> 0.995
Linear Range1 - 500 µg/L

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (500 mL) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction with Dichloromethane (3x60 mL) Spike->Extraction Drying Dry with Anhydrous Na2SO4 Extraction->Drying Concentration Concentrate to 1 mL (Nitrogen Evaporation) Drying->Concentration Final_Sample Transfer to Autosampler Vial Concentration->Final_Sample Injection Inject 1 µL into GC-MS Final_Sample->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Identification Identify by Retention Time and Mass Spectrum Detection->Identification Quantification Quantify using Internal Standard and Calibration Curve Identification->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound. The sample preparation protocol is suitable for extracting the analyte from aqueous matrices, and the proposed GC-MS conditions are designed for sensitive and specific detection. While the quantitative performance requires validation, the provided estimates offer a solid baseline for method development. This comprehensive guide will be valuable for researchers, scientists, and drug development professionals involved in the analysis of halogenated aromatic compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzonitrile is a chemical intermediate utilized in the synthesis of various agrochemicals and pharmaceutical compounds. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of chemical compounds and identifying any process-related impurities.

This application note provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound. The method is designed to be robust and capable of separating the main component from potential impurities.

Principle

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound and its impurities are separated based on their differential partitioning between the stationary and mobile phases. The elution of the compounds is monitored using a UV detector, and the purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Apparatus and Reagents

  • Apparatus:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade, ultrapure).

    • This compound reference standard.

    • Methanol (HPLC grade, for sample preparation).

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the HPLC analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 60% B5-20 min: 60% to 90% B20-25 min: 90% B25-26 min: 90% to 60% B26-30 min: 60% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 240 nm
Run Time 30 minutes

Experimental Protocol

Mobile Phase Preparation

Prepare the required volumes of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Degas both mobile phases before use.

Standard Solution Preparation

Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a standard solution of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (60% Acetonitrile in Water).

Sample Solution Preparation

Accurately weigh about 25 mg of the this compound sample and prepare a 1 mg/mL solution in methanol, following the same procedure as for the standard solution. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Testing

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Chromatographic Run

Once the system suitability is confirmed, inject the blank (methanol), standard solution, and sample solution(s) into the HPLC system.

Data Analysis and Reporting

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the percentage purity of the sample using the area normalization method with the following formula:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Report the purity of this compound and the percentage of any individual impurity detected.

Method Validation Considerations

For routine quality control, this method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Workflow

HPLC_Workflow cluster_prep cluster_hplc cluster_data prep Preparation mp_prep Mobile Phase Preparation hplc_analysis HPLC Analysis prep->hplc_analysis std_prep Standard Solution Preparation sys_suit System Suitability Testing smp_prep Sample Solution Preparation injection Inject Blank, Standard, and Samples data_proc Data Processing hplc_analysis->data_proc sys_suit->injection integration Peak Integration and Identification report Final Report data_proc->report calculation Purity Calculation integration->calculation

Caption: Workflow for the HPLC Purity Assessment of this compound.

The Pivotal Role of Substituted Benzonitriles in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzonitriles have emerged as a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The unique physicochemical properties of the benzonitrile group, including its metabolic stability, ability to act as a hydrogen bond acceptor, and its role as a bioisostere for other functional groups, have established it as a critical component in contemporary drug design.[1][2][3] This document provides detailed application notes on the multifaceted roles of substituted benzonitriles in medicinal chemistry, complete with experimental protocols and quantitative data to support further research and development.

Therapeutic Applications of Substituted Benzonitriles

The versatility of the benzonitrile scaffold has been exploited in the development of drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Agents

Substituted benzonitriles are prominent in oncology, where they function as inhibitors of key enzymes and signaling pathways that drive cancer progression.[1]

  • Kinase Inhibitors: Many clinically successful kinase inhibitors incorporate a substituted benzonitrile moiety. This group can interact with key residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition. For instance, substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles have been developed as low nanomolar inhibitors of Src kinase.[4] The nitrile group often contributes to improved pharmacokinetic properties and can form crucial hydrogen bonds within the kinase domain.[5]

  • Tubulin Polymerization Inhibitors: Certain benzonitrile derivatives, such as some 2-phenylacrylonitriles, act as potent inhibitors of tubulin polymerization.[1] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in cancer cells.[1]

  • Aromatase Inhibitors: Substituted benzonitriles are the cornerstone of several non-steroidal aromatase inhibitors, such as letrozole and anastrozole, which are used in the treatment of hormone-responsive breast cancer.[2][6] The nitrile group mimics the interaction of the natural substrate with the aromatase enzyme, effectively blocking estrogen biosynthesis.[2][7]

  • Immune Checkpoint Inhibitors: Novel benzonitrile-containing compounds have been designed to inhibit the interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1), a key pathway used by cancer cells to evade the immune system.[1][8]

Antiviral Agents

The benzonitrile scaffold has demonstrated significant potential in the development of antiviral drugs. A notable example is its application against the Hepatitis C Virus (HCV). Certain 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent inhibitors of HCV entry into host cells.[1]

Antibacterial and Antifungal Agents

Novel benzonitrile derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties. For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity.[1]

Anti-inflammatory Agents

A series of substituted benzonitriles, isophthalonitriles, and terephthalonitriles have been synthesized and evaluated for their anti-inflammatory properties. Compounds such as 4-chlorobenzonitrile and 2-fluoroterephthalonitrile have shown promising activity in reducing carrageenan-induced edema in rat models.[9][10]

Quantitative Bioactivity Data

The following tables summarize key quantitative data for representative substituted benzonitriles across various therapeutic targets.

Compound ClassTargetSpecific Compound ExampleIC50/EC50Cell Line/AssayReference
Anticancer
Tubulin Polymerization InhibitorTubulinCompound 1g2aNot Specified (nanomolar range)HCT116, BEL-7402[1]
PD-1/PD-L1 InhibitorPD-1/PD-L1 InteractionCompound 78.52 µMHTRF Assay[8]
PD-1/PD-L1 InhibitorPD-1/PD-L1 InteractionCompound 612.28 µMHTRF Assay[8]
PD-1/PD-L1 InhibitorPD-1/PD-L1 InteractionCompound 8a14.08 µMHTRF Assay[8]
Src Kinase InhibitorSrc KinaseSubstituted 4-anilino-7-phenyl-3-quinolinecarbonitrileLow nanomolarEnzyme Assay[4]
Antiviral
HCV Entry InhibitorHCV EntryL09090.022 µMHCVpp Neutralization Assay[1]
Anti-inflammatory
Anti-inflammatoryCarrageenan-induced edema4-chlorobenzonitrile30% reduction at 200 mg/kgRat pedal edema assay[9]
Anti-inflammatoryCarrageenan-induced edema2-fluoroterephthalonitrile49% reduction at 200 mg/kgRat pedal edema assay[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for understanding the role of substituted benzonitriles. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Estrogen_Biosynthesis_Inhibition Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Catalyzes Conversion EstrogenReceptor Estrogen Receptor Estrogens->EstrogenReceptor Binds to TumorGrowth Tumor Cell Growth and Proliferation EstrogenReceptor->TumorGrowth Promotes Letrozole Letrozole (Substituted Benzonitrile) Letrozole->Aromatase Inhibits

Estrogen biosynthesis inhibition by Letrozole.

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds to TCell T-Cell TCR TCR PD1->TCell Inhibits T-Cell Activation TCR->TCell Activates BenzonitrileInhibitor Benzonitrile-based PD-1/PD-L1 Inhibitor BenzonitrileInhibitor->PDL1 Blocks Interaction

PD-1/PD-L1 immune checkpoint pathway inhibition.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Substituted Benzonitrile Compound A->B C 3. Add MTT Reagent B->C D 4. Incubate (2-4 hours) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate % Viability and IC50 F->G

General workflow for an MTT cytotoxicity assay.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of new chemical entities. The following section provides methodologies for key assays and a representative synthesis.

Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

This compound is a key intermediate in the synthesis of the aromatase inhibitor, Letrozole.[4][7][11][12][13]

Materials:

  • α-Bromo-4-tolunitrile

  • 1,2,4-triazole, sodium salt

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Diisopropyl ether

  • Demineralized water

Procedure:

  • Dissolve the sodium salt of 1,2,4-triazole in DMF at 25-30°C.[7]

  • In a separate flask, dissolve α-bromo-4-tolunitrile in DMF.[11]

  • Cool the α-bromo-4-tolunitrile solution to 10°C and add it to the triazole salt solution over 30 minutes, maintaining the temperature at 10-15°C.[7][11]

  • Stir the reaction mixture for 2 hours at 10-15°C.[7][11]

  • Add demineralized water to the reaction mixture and extract the product with dichloromethane.[7][11]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallize the crude product from diisopropyl ether to obtain pure 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[7]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][5][14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted benzonitrile test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[2][5]

  • Compound Treatment: Prepare serial dilutions of the substituted benzonitrile compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 48 or 72 hours).[2]

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5][16]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[2]

In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.[1][6][10][16][17]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Test compound (substituted benzonitrile)

  • Positive control (e.g., Nocodazole)

  • Negative control (vehicle)

  • 96-well plate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound, positive control, and negative control in General Tubulin Buffer.

  • Reaction Mix Preparation: On ice, prepare a tubulin reaction mix to a final concentration of 2-3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10-15% glycerol.[1][16]

  • Assay Initiation: Add the diluted test compounds and controls to the wells of a pre-warmed 96-well plate. To initiate polymerization, add the ice-cold tubulin reaction mix to each well.[1][16]

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[16]

  • Data Analysis: Plot the absorbance at 340 nm as a function of time to generate polymerization curves. Determine the maximum rate of polymerization (Vmax) and the maximum polymer mass (Amax) from these curves. Calculate the IC50 value by plotting the Vmax or Amax as a function of the logarithm of the test compound concentration.[17]

Aromatase Inhibition Assay

This assay measures the ability of a compound to inhibit the aromatase enzyme, which converts androgens to estrogens.[8][9][18][19][20]

Materials:

  • Human recombinant aromatase (CYP19A1) or placental microsomes

  • [1β-³H]-Androstenedione (radiolabeled substrate)

  • NADPH

  • Test compound (substituted benzonitrile)

  • Positive control (e.g., Letrozole)

  • Methylene chloride

  • Scintillation cocktail and counter

Procedure:

  • Incubation: Incubate the human recombinant microsomes with increasing concentrations of the test compound, the radiolabeled substrate ([³H]-androstenedione), and the cofactor NADPH for a specified time.[8]

  • Extraction: Stop the reaction and extract the tritiated water (³H₂O) formed during the conversion of the substrate to estrone using methylene chloride.[8]

  • Quantification: Quantify the amount of ³H₂O by liquid scintillation counting.[8]

  • Data Analysis: The rate of ³H₂O release is a measure of aromatase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.[8]

References

Application Notes and Protocols: 2,4,6-Trichlorobenzonitrile in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2,4,6-trichlorobenzonitrile as a key starting material. The following sections describe the synthesis of a novel 2,4-diamino-6,8-dichloroquinazoline, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities associated with substituted quinazolines.

Application Note 1: Synthesis of 2,4-Diamino-6,8-dichloroquinazoline via Cyclocondensation

This compound serves as a versatile precursor for the construction of highly functionalized quinazoline ring systems. The presence of multiple chlorine substituents and a nitrile group allows for sequential and regioselective reactions to build molecular complexity. In this application, the nitrile group undergoes a cyclocondensation reaction with guanidine to form the pyrimidine ring of the quinazoline core, while two of the original chlorine atoms are retained on the benzene ring, offering sites for further synthetic modifications.

The reaction of this compound with guanidine carbonate in a high-boiling polar solvent such as 2-ethoxyethanol proceeds via an initial nucleophilic attack of guanidine on the nitrile carbon, followed by an intramolecular cyclization and subsequent aromatization to yield the stable 2,4-diaminoquinazoline derivative. This method provides a direct and efficient route to a novel, highly substituted heterocyclic scaffold. A patent describing a similar cyclization of a related polychlorinated benzonitrile with guanidine carbonate supports the feasibility of this transformation.[1]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of 2,4-diamino-6,8-dichloroquinazoline from this compound.

ParameterValue
Molar Ratio (this compound:Guanidine Carbonate)1 : 1.5
Solvent2-Ethoxyethanol
Reaction Temperature120-130 °C
Reaction Time12-18 hours
Product Yield (Isolated)65-75%
Purity (by HPLC)>98%

Reaction Pathway Diagram

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product start R1 This compound P1 2,4-Diamino-6,8-dichloroquinazoline R1->P1 Cyclocondensation R2 Guanidine Carbonate R2->P1 C1 2-Ethoxyethanol C2 120-130 °C

Caption: Reaction scheme for the synthesis of 2,4-diamino-6,8-dichloroquinazoline.

Experimental Protocol: Synthesis of 2,4-Diamino-6,8-dichloroquinazoline

This protocol details the step-by-step procedure for the synthesis of 2,4-diamino-6,8-dichloroquinazoline from this compound.

Materials:

  • This compound (1.0 eq)

  • Guanidine Carbonate (1.5 eq)

  • 2-Ethoxyethanol

  • Deionized Water

  • Ethanol

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates (silica gel)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.06 g, 10 mmol) and guanidine carbonate (e.g., 1.35 g, 15 mmol).

  • Solvent Addition: Add 40 mL of 2-ethoxyethanol to the flask.

  • Reaction: Stir the mixture and heat to reflux (approximately 120-130 °C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-18 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 200 mL of cold deionized water with stirring.

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the solid with deionized water (3 x 30 mL) and then with cold ethanol (2 x 20 mL).

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

    • Dry the purified product under vacuum to a constant weight.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Experimental Workflow Diagram

A 1. Combine Reactants (this compound, Guanidine Carbonate) B 2. Add Solvent (2-Ethoxyethanol) A->B C 3. Heat to Reflux (120-130 °C, 12-18 h) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature D->E Reaction Complete F 6. Precipitate in Water E->F G 7. Filter and Wash Solid F->G H 8. Recrystallize G->H I 9. Dry Product H->I J 10. Characterize I->J

Caption: Step-by-step workflow for the synthesis and purification of 2,4-diamino-6,8-dichloroquinazoline.

References

Application Notes and Protocols for the Ammoxidation of 2,4,6-Trichlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ammoxidation of substituted toluenes is a crucial industrial process for the synthesis of the corresponding benzonitriles, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers. This document provides a detailed experimental procedure for the vapor-phase ammoxidation of 2,4,6-trichlorotoluene to produce 2,4,6-trichlorobenzonitrile. The protocol is based on established methods for the ammoxidation of other chlorinated toluenes, particularly 2,6-dichlorotoluene, due to the limited availability of specific literature for the 2,4,6-trichloro derivative. The reaction is typically carried out in a fixed-bed reactor over a vanadium-based catalyst at elevated temperatures.

Key Reaction Parameters and Data

The following table summarizes typical reaction conditions and expected outcomes for the ammoxidation of chlorinated toluenes, which can serve as a starting point for the optimization of the 2,4,6-trichlorotoluene ammoxidation.

ParameterValue/RangeReference
Catalyst Promoted Vanadium Phosphate (VPO) on a support (e.g., γ-alumina or titania)[1]
Reactant Molar Ratio 2,4,6-trichlorotoluene : NH₃ : Air1 : 3-8 : 20-80[2]
Reaction Temperature 350 - 500 °C[2][3]
Contact Time 0.5 - 8 seconds[2]
Reactor Type Fixed-Bed Reactor[1]
Expected Conversion >90% (based on dichlorotoluene)[1]
Expected Selectivity >75% (based on dichlorotoluene)[1]

Experimental Protocols

Catalyst Preparation (Promoted Vanadium Phosphate - VPO)

This protocol describes the preparation of a promoted VPO catalyst, a common type of catalyst for ammoxidation reactions.

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Orthophosphoric acid (H₃PO₄)

  • Promoter metal salt (e.g., chromium(III) nitrate)

  • Support material (e.g., γ-alumina or titania pellets)

  • Deionized water

Procedure:

  • In a beaker, add vanadium pentoxide to an appropriate amount of deionized water.

  • Slowly add orthophosphoric acid to the slurry with constant stirring. The P/V molar ratio should be adjusted based on the desired catalyst composition (typically around 1.0-1.2).

  • Add the promoter metal salt solution to the mixture. The promoter loading is typically a small weight percentage of the final catalyst.

  • Heat the mixture to 80-90°C with continuous stirring until a homogeneous solution or fine suspension is formed.

  • Immerse the support material (γ-alumina or titania pellets) in the prepared solution.

  • Evaporate the excess water with continuous stirring until a thick paste is formed.

  • Dry the impregnated pellets in an oven at 120°C for 12 hours.

  • Calcine the dried catalyst in a furnace under a flow of air. The calcination temperature program should be ramped slowly to the final temperature (e.g., 450-550°C) and held for several hours to ensure the formation of the active catalytic phase.

Experimental Setup and Ammoxidation Procedure

The ammoxidation is performed in a continuous-flow fixed-bed reactor system.

Apparatus:

  • High-pressure gas cylinders (Ammonia, Air, Nitrogen)

  • Mass flow controllers for precise gas delivery

  • Syringe pump for liquid reactant feed

  • Vaporizer/preheater for the organic reactant

  • Fixed-bed reactor (typically a stainless steel or quartz tube) housed in a tube furnace

  • Condenser to trap the reaction products

  • Back-pressure regulator to control the system pressure

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for product analysis

Procedure:

  • Catalyst Loading: Pack a known amount of the prepared catalyst into the fixed-bed reactor, securing it with quartz wool plugs.

  • System Purge: Purge the entire system with an inert gas (e.g., nitrogen) to remove any air and moisture.

  • Catalyst Activation: Heat the reactor to the desired reaction temperature under a continuous flow of nitrogen.

  • Reactant Feed:

    • Once the desired temperature is reached and stable, switch the gas flow from nitrogen to a mixture of ammonia and air at the predetermined molar ratio, controlled by mass flow controllers.

    • Introduce 2,4,6-trichlorotoluene into the system using a syringe pump. The liquid reactant is vaporized and mixed with the gas stream in a preheater before entering the reactor.

  • Reaction: Maintain the reaction at the set temperature and pressure. The gas hourly space velocity (GHSV) should be controlled by adjusting the total flow rate of the reactants.

  • Product Collection: The reactor effluent is passed through a condenser (cooled with a chilled liquid) to trap the liquid products (this compound, unreacted 2,4,6-trichlorotoluene, and byproducts). The non-condensable gases are vented safely.

  • Steady State: Allow the reaction to reach a steady state (typically after a few hours) before collecting samples for analysis.

  • Shutdown: After the experiment, stop the 2,4,6-trichlorotoluene feed and switch the gas flow back to nitrogen to purge the system while it cools down.

Product Analysis

The collected liquid products are analyzed to determine the conversion of 2,4,6-trichlorotoluene and the selectivity to this compound.

Analytical Method: Gas Chromatography (GC)

  • Column: A capillary column suitable for separating aromatic compounds (e.g., DB-5 or equivalent).

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 280°C

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) to ensure the elution of all components.

  • Carrier Gas: Helium or Nitrogen.

  • Quantification: Use an internal standard method for accurate quantification. Prepare calibration curves for 2,4,6-trichlorotoluene and this compound.

Calculations:

  • Conversion (%) = [(moles of 2,4,6-trichlorotoluene reacted) / (moles of 2,4,6-trichlorotoluene fed)] x 100

  • Selectivity (%) = [(moles of this compound produced) / (moles of 2,4,6-trichlorotoluene reacted)] x 100

  • Yield (%) = (Conversion x Selectivity) / 100

Visualizations

Experimental Workflow

Ammoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Ammoxidation Reaction cluster_analysis Product Analysis p1 Mix V₂O₅, H₃PO₄, Promoter Salt p2 Impregnate Support p1->p2 p3 Dry p2->p3 p4 Calcine p3->p4 r1 Load Catalyst in Reactor p4->r1 Prepared Catalyst r2 Purge with N₂ r1->r2 r3 Heat to Reaction Temp r2->r3 r4 Introduce Reactants (TCT, NH₃, Air) r3->r4 r5 Condense & Collect Products r4->r5 a1 Sample Preparation r5->a1 Liquid Product a2 GC/HPLC Analysis a1->a2 a3 Data Processing (Conversion, Selectivity) a2->a3 cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_analysis cluster_analysis

Caption: Experimental workflow for the ammoxidation of 2,4,6-trichlorotoluene.

Logical Relationship of Reaction Parameters

Reaction_Parameters cluster_inputs Controllable Parameters cluster_outputs Performance Metrics Temp Temperature Conversion Conversion of TCT Temp->Conversion Selectivity Selectivity to TCN Temp->Selectivity Ratio Reactant Ratio (TCT:NH₃:Air) Ratio->Conversion Ratio->Selectivity Catalyst Catalyst Composition Catalyst->Conversion Catalyst->Selectivity GHSV Gas Hourly Space Velocity GHSV->Conversion Yield Yield of TCN Conversion->Yield Selectivity->Yield

Caption: Key parameters influencing the ammoxidation reaction outcome.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude 2,4,6-Trichlorobenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is significantly soluble in the cold recrystallization solvent.- Select a solvent or solvent system in which the compound has lower solubility at cold temperatures. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
Premature crystallization occurred during hot filtration.- Use a pre-heated funnel and filter flask. - Add a small excess of hot solvent before filtration to ensure the compound remains dissolved.
Oiling Out During Recrystallization The melting point of the compound is lower than the boiling point of the solvent.- Use a lower-boiling point solvent or a solvent mixture.
The solution is supersaturated with impurities.- Perform a preliminary purification step, such as a solvent wash, to remove some impurities before recrystallization.
Colored Impurities Remain After Purification The chosen purification method is ineffective at removing the specific colored impurity.- Add activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration. - If recrystallization fails, consider column chromatography.
Product Fails to Crystallize The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration of the compound.
The presence of significant impurities is inhibiting crystal formation.- Attempt to "seed" the solution with a pure crystal of this compound. - Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Broad Melting Point Range of Purified Product The product is still impure.- Repeat the purification process. - Consider using a different purification technique (e.g., column chromatography if recrystallization was used).
The product is wet with residual solvent.- Ensure the purified crystals are thoroughly dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities can include unreacted starting materials, byproducts from side reactions such as other chlorinated aromatic compounds, and residual solvents from the synthesis.[1]

Q2: What are the recommended single-solvent systems for the recrystallization of this compound?

Based on solubility data and general practices for similar compounds, suitable single solvents for recrystallization include n-hexane and ethanol.[1] The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Q3: Can a two-solvent system be used for recrystallization?

Yes, a two-solvent system can be effective. A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Common miscible pairs for compounds of this nature include ethanol/water or heptane/ethyl acetate.

Q4: When is vacuum distillation a suitable purification method?

Vacuum distillation is suitable for thermally stable compounds with a sufficiently high boiling point. It is particularly useful for removing non-volatile impurities. Given the high boiling point of this compound, vacuum distillation can be an effective purification method to avoid thermal decomposition that might occur at atmospheric pressure.

Q5: What are the typical conditions for purifying this compound by column chromatography?

Silica gel is a common stationary phase for the column chromatography of this compound. A mobile phase consisting of a mixture of n-hexane and dichloromethane has been shown to be effective. The optimal ratio of the solvents may need to be determined empirically, often starting with a higher proportion of the less polar solvent (n-hexane) and gradually increasing the polarity.

Q6: How can I confirm the purity of my final product?

The purity of the purified this compound can be assessed using several analytical techniques, including:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can separate and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect the presence of impurities.

Quantitative Data

Property Value
Melting Point 77-82 °C
Boiling Point 303.1 °C (Predicted at 760 mmHg)
Solubility Soluble in Toluene

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of the chosen solvent (e.g., n-hexane or ethanol). Heat the mixture gently. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., n-hexane). Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., dichloromethane) if necessary to elute the desired compound.

  • Fraction Collection: Collect the eluent in fractions and monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional for Color Removal) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool Cool to Induce Crystallization hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry pure Pure this compound dry->pure

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Tree start Purification Issue oiling_out Product Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield color Colored Impurities? start->color lower_bp_solvent Use Lower Boiling Point Solvent oiling_out->lower_bp_solvent pre_purify Pre-purify to Remove Soluble Impurities oiling_out->pre_purify check_solubility Check Cold Solvent Solubility low_yield->check_solubility preheat_funnel Pre-heat Funnel for Hot Filtration low_yield->preheat_funnel use_charcoal Use Activated Charcoal color->use_charcoal column_chrom Perform Column Chromatography color->column_chrom

References

Technical Support Center: Synthesis of 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2,4,6-trichlorobenzonitrile, a key intermediate in various industrial applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most prevalent laboratory method for the synthesis of this compound is the Sandmeyer reaction. This reaction involves the diazotization of 2,4,6-trichloroaniline to form a diazonium salt, which is then treated with a cyanide source, typically copper(I) cyanide, to yield the desired nitrile.

Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?

A2: Temperature control is paramount during the diazotization step, which should be maintained between 0-5 °C to prevent the decomposition of the unstable diazonium salt.[1][2] The pH of the reaction mixture is also crucial; diazotization is carried out in a strong acidic medium, while the subsequent cyanation step may have different optimal pH requirements. The purity of the starting material, 2,4,6-trichloroaniline, is also critical to minimize side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the consumption of the starting material (2,4,6-trichloroaniline) and the formation of the product (this compound). Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for both monitoring the reaction and identifying any side products formed.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.

Issue 1: Low or no yield of this compound.

  • Potential Cause 1: Incomplete diazotization.

    • Solution: Ensure that the 2,4,6-trichloroaniline is fully dissolved or finely suspended in the acidic solution before the addition of sodium nitrite. The temperature must be strictly maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite (1.05-1.1 equivalents) to ensure complete conversion.

  • Potential Cause 2: Decomposition of the diazonium salt.

    • Solution: The diazonium salt is thermally unstable and should be used immediately after its formation.[2][3] Avoid allowing the temperature of the diazotization mixture to rise above 5 °C.

  • Potential Cause 3: Inefficient cyanation.

    • Solution: Ensure the copper(I) cyanide is of good quality and freshly prepared if possible. The temperature of the cyanation step should be carefully controlled as specified in the protocol. Vigorous stirring is necessary to ensure proper mixing of the diazonium salt solution with the copper(I) cyanide solution.

Issue 2: Presence of significant amounts of side products.

  • Potential Cause 1: Formation of 2,4,6-trichlorophenol.

    • Solution: This is a common side product resulting from the reaction of the diazonium salt with water, especially at elevated temperatures.[4][5] To minimize its formation, maintain a low reaction temperature throughout the diazotization and cyanation steps. The diazonium salt solution should be added to the cyanide solution, rather than the other way around, to ensure an excess of the cyanide nucleophile is always present.

  • Potential Cause 2: Formation of colored impurities (azo compounds).

    • Solution: Azo compounds can form if the diazonium salt couples with the unreacted starting amine or other electron-rich aromatic species present in the reaction mixture.[3] This can be mitigated by ensuring complete diazotization and by maintaining a low temperature. The order of addition (diazonium salt to cyanide solution) is also important here.

  • Potential Cause 3: Formation of biaryl compounds.

    • Solution: Biaryl compounds can arise from the radical-mediated coupling of two aryl species. The Sandmeyer reaction is believed to proceed via a radical mechanism.[5] Using a well-dispersed and active copper(I) catalyst can help favor the desired cyanation pathway over radical coupling.

Issue 3: Difficulty in isolating the pure product.

  • Potential Cause 1: Oily or impure solid product.

    • Solution: The crude product may be contaminated with the aforementioned side products. Purification by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate) is often necessary. Recrystallization from an appropriate solvent can also be an effective purification method.

  • Potential Cause 2: Product loss during workup.

    • Solution: this compound is a solid. Ensure complete precipitation from the reaction mixture. During extraction, use an appropriate organic solvent and perform multiple extractions to maximize recovery. Be mindful of the pH during the workup to ensure the product remains in the organic phase.

Common Side Products in this compound Synthesis

Side ProductChemical StructureCommon CauseMitigation Strategies
2,4,6-Trichlorophenol2,4,6-trichlorophenolReaction of the diazonium salt with water, favored by higher temperatures.[4][5]Maintain low temperature (0-5 °C) during diazotization and cyanation. Add diazonium salt solution to the cyanide solution.
Azo CompoundsAzo dye containing the 2,4,6-trichlorophenyl moietyCoupling of the diazonium salt with unreacted 2,4,6-trichloroaniline or other electron-rich species.[3]Ensure complete diazotization. Maintain low temperature.
Biaryl Compoundse.g., 2,2',4,4',6,6'-HexachlorobiphenylRadical coupling of two 2,4,6-trichlorophenyl radicals.Use an active and well-dispersed copper(I) catalyst.
Unreacted 2,4,6-Trichloroaniline2,4,6-trichloroanilineIncomplete diazotization.Use a slight excess of sodium nitrite. Ensure proper mixing and temperature control.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 2,4,6-Trichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (optional, for preparing CuCN solution)

  • Dichloromethane (or other suitable organic solvent)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization of 2,4,6-Trichloroaniline:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,4,6-trichloroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension over 30-45 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in an aqueous solution of sodium cyanide (if necessary to aid dissolution) and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol).

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_yield Low Yield reaction_complete->low_yield No impure_product Impure Product reaction_complete->impure_product Yes, but impure end Successful Synthesis reaction_complete->end Yes, pure check_diazotization Check Diazotization: - Temperature Control (0-5°C) - NaNO2 Stoichiometry - Reaction Time low_yield->check_diazotization check_cyanation Check Cyanation: - CuCN Quality - Reaction Temperature - Stirring low_yield->check_cyanation analyze_impurities Analyze Impurities: - TLC, HPLC, GC-MS impure_product->analyze_impurities optimize_temp Optimize Temperature Control check_diazotization->optimize_temp optimize_reagents Optimize Reagent Addition check_cyanation->optimize_reagents phenol_formation Phenol Formation? analyze_impurities->phenol_formation azo_formation Azo Compound Formation? analyze_impurities->azo_formation phenol_formation->azo_formation No phenol_formation->optimize_temp Yes azo_formation->optimize_reagents Yes purify_product Purify Product: - Column Chromatography - Recrystallization azo_formation->purify_product No optimize_temp->start optimize_reagents->start purify_product->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Of course, here is a technical support center with troubleshooting guides and FAQs to help improve the yield of 2,4,6-Trichlorobenzonitrile synthesis.

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to optimize the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common synthetic routes include:

  • Sandmeyer Reaction: This is a widely used method for laboratory-scale synthesis. It involves the diazotization of 2,4,6-trichloroaniline followed by a copper-catalyzed cyanation reaction.[1][2][3]

  • Ammoxidation: A vapor-phase reaction suitable for industrial-scale production, where 2,4,6-trichlorotoluene is reacted with ammonia and air over a catalyst at high temperatures.[4][5]

  • Dehydration of Amide: This method involves the dehydration of 2,4,6-trichlorobenzamide using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅).[4][6]

  • Rosenmund-von Braun Reaction: This involves the reaction of an aryl halide, such as 1,2,3,5-tetrachlorobenzene, with copper(I) cyanide at elevated temperatures.[7]

Q2: Which synthesis route is most recommended for lab-scale experiments?

A2: For laboratory synthesis, the Sandmeyer reaction is generally the most practical and well-documented approach. It involves two distinct, manageable steps (diazotization and cyanation) and avoids the high temperatures and specialized equipment required for ammoxidation.

Q3: What are the critical safety considerations for this synthesis?

A3: Safety is paramount. Key hazards include:

  • Diazonium Salt Instability: Aryl diazonium salts, formed during the Sandmeyer reaction, are thermally unstable and can be explosive, especially when isolated in a dry state.[8] It is crucial to keep the reaction temperature low (typically 0-5 °C) and use the diazonium salt solution immediately in the next step without isolation.[9]

  • Toxicity of Cyanides: Copper(I) cyanide and other cyanide sources are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Acidification of cyanide waste generates highly toxic hydrogen cyanide (HCN) gas and must be avoided.

  • Strong Acids and Reagents: The synthesis uses strong mineral acids and potentially pyrophoric reagents depending on the chosen route. Standard laboratory safety procedures for handling these materials should be strictly followed.

Q4: What are the most critical factors that influence the overall yield?

A4: The yield is primarily influenced by:

  • Temperature Control: Strict maintenance of low temperatures (0-5 °C) during diazotization is the most critical factor to prevent the decomposition of the diazonium salt intermediate.[9]

  • Purity of Reagents: The purity of the starting 2,4,6-trichloroaniline and the freshness of the sodium nitrite solution significantly impact the efficiency of the diazotization step.[9]

  • Acidity: Sufficiently high acidity is required during diazotization to generate the reactive nitrosonium ion and prevent unwanted side reactions like azo coupling.[9][10]

  • Catalyst Efficiency: In the Sandmeyer reaction, the activity of the copper(I) cyanide catalyst is crucial for the efficient conversion of the diazonium salt to the desired nitrile.[3]

Troubleshooting Guide: The Sandmeyer Reaction Route

This guide addresses common issues encountered during the two main stages of the Sandmeyer synthesis: Diazotization and Cyanation .

Part 1: Diazotization of 2,4,6-Trichloroaniline

This step converts the starting amine into a reactive diazonium salt intermediate.

Issue / ObservationPotential Cause(s)Recommended Solution(s)
Low or No Yield of Diazonium Salt 1. Temperature too high: The diazonium salt decomposed.[9] 2. Insufficient acid: Incomplete formation of the nitrosonium ion (NO⁺) electrophile.[9] 3. Degraded reagents: Old 2,4,6-trichloroaniline or sodium nitrite solution.1. Strictly maintain temperature at 0-5 °C using an ice-salt bath. 2. Ensure a sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄) is used. The highly electron-withdrawn nature of the starting aniline requires strong acidic conditions.[9] 3. Use purified starting materials and a freshly prepared sodium nitrite solution.
Reaction Mixture Turns Dark Brown or Black 1. Decomposition of diazonium salt: Caused by the temperature rising above 5 °C.[9] 2. Azo coupling side reaction: The newly formed diazonium salt reacts with unprotonated starting amine.[9]1. Improve temperature control and add the nitrite solution more slowly to manage the exothermic reaction. 2. Increase the acid concentration to ensure the starting amine is fully protonated and unavailable for coupling.
Solid Precipitates Out of Solution 1. Low solubility of the amine salt: The hydrochloride or sulfate salt of 2,4,6-trichloroaniline may not be fully soluble in the acid.[11] 2. Precipitation of the diazonium salt: This can be normal if the salt is not very soluble in the reaction medium.1. Ensure enough acid is used to form the soluble salt. Gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite. Some literature suggests milling the starting aniline to improve solubility.[11] 2. Proceed to the next step, ensuring the mixture is well-stirred to maintain a homogenous suspension.
Part 2: Sandmeyer Cyanation

This step involves the copper-catalyzed conversion of the diazonium salt to this compound.

Issue / ObservationPotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Inefficient diazonium salt formation: Problems from Part 1 carry over. 2. Poor catalyst activity: The CuCN may be old or of low quality. 3. Premature decomposition of diazonium salt: Adding the diazonium salt solution too quickly to a warm cyanation mixture.1. Optimize the diazotization step first. 2. Use high-purity, fresh CuCN. 3. Ensure the CuCN solution is pre-cooled. Add the cold diazonium salt solution slowly to the stirred cyanation mixture, maintaining a controlled temperature.
Formation of 2,4,6-Trichlorophenol as a Major Byproduct 1. Reaction with water: The diazonium salt reacts with water instead of the cyanide nucleophile. This is often promoted by higher temperatures.1. Maintain low temperatures throughout the addition of the diazonium salt. 2. Ensure an adequate concentration of the cyanide nucleophile is present to compete effectively with water.
Foaming or Vigorous Gas Evolution 1. Decomposition of the diazonium salt: The -N₂ group is released as nitrogen gas. This is expected but should be controlled.1. Add the diazonium salt solution slowly and sub-surface if possible to ensure it reacts promptly with the catalyst. 2. Ensure the reaction vessel is large enough to accommodate potential foaming.
Difficulty in Product Isolation / Oily Product 1. Presence of azo compounds or other colored impurities. 2. Incomplete reaction. 1. Purify the crude product using column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol, hexane). 2. Monitor the reaction by TLC to ensure it has gone to completion before workup.

Experimental Protocols

Key Experiment: Synthesis via Sandmeyer Reaction

This protocol provides a generalized methodology. Researchers should consult specific literature for precise molar quantities and conditions.

Step 1: Diazotization of 2,4,6-Trichloroaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,4,6-trichloroaniline (1.0 eq.) in a solution of concentrated hydrochloric or sulfuric acid.

  • Cool the stirred suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature throughout the reaction.[9]

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold deionized water.

  • Add the sodium nitrite solution dropwise from the dropping funnel to the cold, vigorously stirred amine suspension. The rate of addition should be slow enough to ensure the temperature does not rise above 5 °C.[9]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold and used immediately.

Step 2: Copper-Catalyzed Cyanation

  • In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (CuCN) (1.1-1.3 eq.) and sodium or potassium cyanide (1.1-1.3 eq.) in water. Cool this solution to 0-5 °C with stirring.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the cold, stirred cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to keep the reaction from foaming over.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then gently heat (e.g., to 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. The crude product can then be isolated by extraction with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization or silica gel column chromatography to obtain pure this compound.

Visualizations

Troubleshooting Workflow

G start Low Overall Yield of This compound check_diazo Analyze Diazotization Step: Dark Color or Low Intermediate? start->check_diazo fix_temp ACTION: 1. Use Ice-Salt Bath 2. Slow Nitrite Addition 3. Ensure Temp is 0-5°C check_diazo->fix_temp  Yes (Temp Issue) fix_acid ACTION: 1. Increase Acid Concentration 2. Ensure Amine is Fully Dissolved check_diazo->fix_acid  Yes (Acid/Side Reaction) check_cyanation Analyze Cyanation Step: Phenol Byproduct or Low Conversion? check_diazo->check_cyanation  No fix_temp->check_cyanation fix_acid->check_cyanation fix_catalyst ACTION: 1. Use Fresh, High-Purity CuCN 2. Add Diazonium Salt Slowly to Cold CuCN check_cyanation->fix_catalyst  Yes fix_workup ACTION: 1. Monitor Reaction by TLC 2. Purify via Chromatography or Recrystallization check_cyanation->fix_workup  No (Purification Issue) fix_catalyst->fix_workup end_node Yield Improved fix_workup->end_node

Caption: Troubleshooting workflow for low yield in Sandmeyer synthesis.

Sandmeyer Reaction Pathway and Side Reactions

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation Aniline 2,4,6-Trichloroaniline Diazonium Ar-N₂⁺Cl⁻ (Diazonium Salt) Aniline->Diazonium 0-5°C Reagent1 NaNO₂ / HCl Reagent1->Diazonium Azo Azo Byproduct (Ar-N=N-ArNH₂) Diazonium->Azo Side Reaction (Insufficient Acid) Product This compound (Ar-CN) Diazonium->Product Main Reaction Phenol 2,4,6-Trichlorophenol (Ar-OH) Diazonium->Phenol Side Reaction (Reaction with H₂O) Reagent2 CuCN Reagent2->Product

Caption: Key pathways in the Sandmeyer synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4,6-trichlorobenzonitrile. The following sections detail experimental protocols, address common issues, and offer guidance on optimizing reaction conditions to achieve high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The three main industrial and laboratory-scale synthetic routes for this compound are:

  • Sandmeyer Reaction: This classic method involves the diazotization of 2,4,6-trichloroaniline followed by a copper(I) cyanide-catalyzed cyanation.[1][2] It is a versatile and well-established method for introducing a nitrile group onto an aromatic ring.

  • Dehydration of 2,4,6-Trichlorobenzamide: This route involves the removal of a water molecule from 2,4,6-trichlorobenzamide using a dehydrating agent to form the corresponding nitrile.[3]

  • Ammoxidation of 2,4,6-Trichlorotoluene: This is a vapor-phase catalytic reaction where 2,4,6-trichlorotoluene is reacted with ammonia and oxygen at high temperatures over a catalyst to produce this compound.[1]

Q2: How can I purify the crude this compound product?

A2: Purification is crucial to remove byproducts and unreacted starting materials. Common purification techniques include:

  • Recrystallization: This is a highly effective method for purifying solid this compound. Suitable solvent systems include ethanol, n-hexane, or a mixture of ethyl acetate and hexane.[4][5] The choice of solvent depends on the impurities present.

  • Column Chromatography: For small-scale purifications or to remove closely related impurities, silica gel column chromatography can be employed. A typical eluent system would be a mixture of hexane and ethyl acetate.

  • Distillation: While less common for this solid compound, vacuum distillation or sublimation can be used for purification, especially to remove non-volatile impurities.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3: To effectively monitor the reaction progress and determine the purity of the final product, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying the desired product and any volatile byproducts.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction and assessing the purity of the final product, especially for less volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic nitrile peak (C≡N stretch) in the product.

Troubleshooting Guides

Sandmeyer Reaction Route

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Diazotization Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue) to confirm complete diazotization.
Decomposition of Diazonium Salt The diazonium salt of 2,4,6-trichloroaniline is unstable at higher temperatures. Prepare the diazonium salt at 0-5 °C and use it immediately in the subsequent cyanation step. Avoid letting the solution warm up.
Inactive Copper(I) Cyanide Catalyst Use high-purity, freshly prepared or commercially sourced copper(I) cyanide. Ensure the catalyst is not oxidized to copper(II), which is less effective.
Incorrect Reaction Temperature for Cyanation The cyanation step typically requires gentle warming. Optimize the temperature, usually in the range of 50-70 °C, until the evolution of nitrogen gas ceases.

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Step
Formation of Azo Dyes (colored impurities) This occurs if the diazonium salt couples with unreacted 2,4,6-trichloroaniline. Ensure a slight excess of nitrous acid is used for complete diazotization. Maintain a low temperature during diazotization.
Formation of Phenolic Byproducts The diazonium salt can react with water to form 2,4,6-trichlorophenol. Use concentrated acids and minimize the amount of water in the reaction mixture. Perform the reaction under anhydrous or semi-anhydrous conditions where possible.
Formation of Biaryl Compounds This is a known side reaction in Sandmeyer reactions.[9] Optimize the concentration of the copper catalyst and ensure efficient stirring to promote the desired reaction pathway.
Dehydration of 2,4,6-Trichlorobenzamide Route

Issue 1: Incomplete Conversion to Nitrile

Potential Cause Troubleshooting Step
Ineffective Dehydrating Agent Use a powerful and fresh dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). Ensure the agent has not been deactivated by moisture.
Insufficient Reaction Temperature or Time The dehydration reaction often requires heating. Optimize the reaction temperature and time according to the chosen dehydrating agent. Monitor the reaction progress by TLC or GC.
Poor Mixing Ensure efficient stirring, especially if using a solid dehydrating agent like P₂O₅, to maximize contact between the reactants.

Issue 2: Product Degradation

Potential Cause Troubleshooting Step
Harsh Reaction Conditions Overheating or prolonged reaction times with strong dehydrating agents can lead to charring and decomposition. Carefully control the temperature and monitor the reaction to stop it once the starting material is consumed.
Hydrolysis during Workup The nitrile product can be susceptible to hydrolysis back to the amide or to the carboxylic acid under acidic or basic aqueous conditions, especially at elevated temperatures.[4] Perform the workup at room temperature or below and use neutral or mildly acidic/basic washes.
Ammoxidation of 2,4,6-Trichlorotoluene Route

Issue 1: Low Conversion or Selectivity

Potential Cause Troubleshooting Step
Catalyst Deactivation The catalyst (often a mixed metal oxide) can deactivate over time due to coking or poisoning. Regenerate or replace the catalyst as needed. Ensure the feed stream is free of impurities that could poison the catalyst.
Non-Optimal Temperature or Pressure Ammoxidation is highly sensitive to temperature and pressure. Optimize these parameters to maximize the yield of the desired nitrile. Temperatures are typically in the range of 350-450 °C.[6]
Incorrect Reactant Ratios The molar ratios of 2,4,6-trichlorotoluene, ammonia, and air (oxygen) are critical for achieving high selectivity.[6] Optimize these ratios to minimize the formation of byproducts like carbon oxides.

Issue 2: Formation of Unwanted Byproducts

Potential Cause Troubleshooting Step
Over-oxidation Excessive temperature or oxygen concentration can lead to the formation of carbon monoxide and carbon dioxide, reducing the yield of the nitrile. Carefully control the temperature and the air-to-hydrocarbon ratio.
Formation of Benzamide or Benzoic Acid Incomplete reaction or the presence of water can lead to the formation of the corresponding amide or carboxylic acid. Ensure anhydrous conditions and optimize the residence time in the reactor.

Data Presentation

Table 1: Optimization of Sandmeyer Reaction Conditions for Aryl Nitrile Synthesis

ParameterConditionExpected Outcome on Yield/PurityReference
Temperature (Diazotization) 0-5 °CHigher yield and purity by preventing diazonium salt decomposition.[10]
Temperature (Cyanation) 50-70 °CIncreased reaction rate. Temperatures too high can lead to byproduct formation.[10]
Copper(I) Cyanide Loading 0.4 - 1.0 equivalentsHigher catalyst loading can increase the reaction rate, but may not significantly increase the yield beyond a certain point.[10]
Solvent AcetonitrileGood yields (52-93%) have been reported for various aryl nitriles.[10]

Table 2: Optimization of Amide Dehydration Conditions

Dehydrating AgentSolventTemperature (°C)Reaction TimeTypical YieldReference
P(NMe₂)₂ / Et₂NHChloroformReflux6 h~88%[5][11]
PCl₃ / Et₂NHChloroformReflux40 minHigh[5][11]
P(OPh)₃ / DBUNeat (Microwave)1504 minHigh[5][11]
ZnCl₂Aq. Acetonitrile (Microwave)-1 minGood[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 2,4,6-Trichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Ice

  • Water

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • Diazotization:

    • In a flask, dissolve 2,4,6-trichloroaniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

    • Confirm the presence of excess nitrous acid with starch-iodide paper (should turn blue).

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.1 equivalents) and sodium cyanide (1.2 equivalents) in water.

    • Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution.

    • After the initial effervescence (nitrogen evolution) subsides, warm the reaction mixture to 50-60 °C and stir for 1-2 hours, or until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent like ethanol or n-hexane.

Mandatory Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up & Purification start Dissolve 2,4,6-Trichloroaniline in conc. HCl cool Cool to 0-5 °C start->cool add_nitrite Add NaNO₂ solution dropwise at < 5 °C cool->add_nitrite stir_diazotization Stir for 30 min at 0-5 °C add_nitrite->stir_diazotization test_diazotization Test with Starch-Iodide Paper stir_diazotization->test_diazotization prepare_cu_cyanide Prepare cold solution of CuCN and NaCN test_diazotization->prepare_cu_cyanide add_diazonium Add diazonium salt solution prepare_cu_cyanide->add_diazonium warm_reaction Warm to 50-60 °C add_diazonium->warm_reaction stir_cyanation Stir until N₂ evolution ceases warm_reaction->stir_cyanation extract Extract with Organic Solvent stir_cyanation->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify

Caption: Experimental workflow for the Sandmeyer synthesis of this compound.

troubleshooting_low_yield start Low or No Yield of This compound check_diazotization Is Diazotization Complete? (Starch-Iodide Test) start->check_diazotization incomplete_diazotization Troubleshoot Diazotization: - Check Temperature (0-5 °C) - Use fresh NaNO₂ - Ensure excess acid check_diazotization->incomplete_diazotization No check_temp_cyanation Is Cyanation Temperature Correct? (50-70 °C) check_diazotization->check_temp_cyanation Yes incorrect_temp Adjust Temperature: - Too low: Increase gently - Too high: Risk of byproducts check_temp_cyanation->incorrect_temp No check_catalyst Is CuCN Catalyst Active? check_temp_cyanation->check_catalyst Yes inactive_catalyst Use Fresh/High-Purity CuCN check_catalyst->inactive_catalyst No check_diazonium_stability Was Diazonium Salt Used Immediately? check_catalyst->check_diazonium_stability Yes decomposed_diazonium Prepare Diazonium Salt Fresh and use immediately at 0-5 °C check_diazonium_stability->decomposed_diazonium No

Caption: Troubleshooting decision tree for low yield in the Sandmeyer reaction.

References

Technical Support Center: 2,4,6-Trichlorobenzonitrile Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4,6-Trichlorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The impurities in a this compound reaction mixture largely depend on the synthetic route employed. Common pathways include the Sandmeyer reaction of 2,4,6-trichloroaniline and the dehydration of 2,4,6-trichlorobenzamide.

Potential Impurities from Synthesis Routes:

  • From Sandmeyer Reaction of 2,4,6-Trichloroaniline:

    • Incompletely Chlorinated Anilines: Residual mono- and di-chloroanilines if the initial chlorination of aniline is not complete.

    • 2,4,6-Trichlorophenol: Formed by the reaction of the diazonium salt with water.

    • Azodyes (colored impurities): Arising from side reactions of the diazonium salt.

    • Biphenyl Derivatives: Formed via radical side reactions.[1]

  • From Dehydration of 2,4,6-Trichlorobenzamide:

    • Unreacted 2,4,6-Trichlorobenzamide: Incomplete dehydration can lead to the presence of the starting material.

    • Byproducts from the Dehydrating Agent: For example, if phosphorus pentoxide is used, phosphoric acids and their amides could be present.

  • General Impurities:

    • Other Chlorinated Aromatics: Isomers or other chlorinated species formed during the synthesis.[1]

    • Residual Solvents: Solvents used in the reaction or workup.

Q2: What are the recommended primary purification methods for this compound?

A2: Recrystallization is the most common and effective method for purifying solid this compound.[2] Other techniques such as column chromatography and sublimation can be employed for achieving higher purity.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, non-polar to moderately polar solvents are often effective. N-hexane has been reported as a suitable solvent.[2] Other potential solvent systems include ethanol/water or toluene/hexane mixtures. Empirical testing is recommended to find the optimal solvent or solvent pair for your specific impurity profile.

Q4: How can I assess the purity of my this compound sample?

A4: Purity is typically assessed using a combination of chromatographic and spectroscopic techniques. Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) are powerful for quantifying impurities. Differential Scanning Calorimetry (DSC) can also be used to determine purity by analyzing the melting point depression. Spectroscopic methods like NMR and FTIR can confirm the structure and identify the presence of functional groups from potential impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Steps
Too much solvent was used. Use the minimum amount of hot solvent necessary to dissolve the crude product.
The solution was cooled too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
The compound is significantly soluble in the cold solvent. Ensure the chosen solvent has low solubility for the product at low temperatures. Consider using a different solvent or a two-solvent system.
Premature crystallization during hot filtration. Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to prevent crystallization on the filter paper.
Issue 2: Product is Still Impure After Recrystallization
Possible Cause Troubleshooting Steps
Inappropriate solvent choice. The solvent may be dissolving the impurities along with the product. Perform small-scale solvent screening to find a solvent that leaves the main impurities either insoluble in the hot solvent or soluble in the cold solvent.
Co-crystallization of impurities. If the impurities have very similar structures to the product, they may co-crystallize. A second recrystallization with a different solvent system may be necessary. For very persistent impurities, column chromatography might be required.
Oiling out instead of crystallization. The boiling point of the solvent may be higher than the melting point of the solute. Use a lower-boiling point solvent. Alternatively, "oiling out" can occur if the solution is supersaturated; try using more solvent or cooling more slowly.
Issue 3: Colored Impurities Remain in the Product
Possible Cause Troubleshooting Steps
Presence of highly colored byproducts (e.g., azo compounds). Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use only a minimal amount of charcoal to avoid adsorbing the desired product.
Oxidation of the product or impurities. Purge the recrystallization setup with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

The following tables provide representative data for the purification of this compound. Note: These are illustrative examples and actual results may vary depending on the specific reaction conditions and impurity profile.

Table 1: Comparison of Recrystallization Solvents

Solvent System Initial Purity (Area % by HPLC) Purity after One Recrystallization (Area % by HPLC) Yield (%)
n-Hexane95.299.585
Ethanol/Water (9:1)95.299.188
Toluene95.298.890

Table 2: Removal of Specific Impurities by Recrystallization with n-Hexane

Impurity Concentration in Crude Product (Area % by HPLC) Concentration after Recrystallization (Area % by HPLC) Removal Efficiency (%)
2,4-Dichloroaniline1.5<0.1>93
2,4,6-Trichlorophenol0.8<0.05>93
Unidentified Biphenyl0.5<0.05>90
2,4,6-Trichlorobenzamide2.00.290

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Objective: To purify crude this compound by single-solvent recrystallization using n-hexane.

Methodology:

  • Dissolution: In a 250 mL Erlenmeyer flask, add 10.0 g of crude this compound. Add a magnetic stir bar and approximately 80 mL of n-hexane. Heat the mixture on a hot plate with stirring. Add more n-hexane in small portions until the solid completely dissolves at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. Once the solution has reached room temperature, place it in an ice-water bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point until a constant weight is achieved.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify impurities.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50:50 acetonitrile:water and ramp to 95:5 acetonitrile:water over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in acetonitrile (e.g., 1 mg/mL).

    • Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the area percentage of the main peak to determine the purity. Identify and quantify impurity peaks by comparing their retention times to known standards, if available.

Mandatory Visualization

G cluster_start Start: Impure this compound cluster_troubleshoot Troubleshooting Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_end End Product cluster_rework Rework start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Filtration (if necessary) dissolve->filter cool Slow Cooling & Crystallization filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Product wash->dry analyze HPLC / GC Analysis dry->analyze decision Purity Meets Specification? analyze->decision end Pure this compound decision->end Yes rework Re-purify (e.g., another recrystallization, column chromatography) decision->rework No rework->dissolve Repeat Purification

Caption: Workflow for the purification and analysis of this compound.

References

Technical Support Center: 2,4,6-Trichlorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,4,6-Trichlorobenzonitrile. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The three main industrial and laboratory-scale synthesis methods are:

  • Sandmeyer Reaction: This involves the diazotization of 2,4,6-trichloroaniline followed by cyanation using a copper(I) cyanide catalyst.

  • Dehydration of 2,4,6-Trichlorobenzamide: This route utilizes a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), to convert the amide to the nitrile.

  • Ammoxidation of 2,4,6-Trichlorotoluene: In this vapor-phase reaction, 2,4,6-trichlorotoluene reacts with ammonia and oxygen over a catalyst at high temperatures.

Q2: My Sandmeyer reaction is resulting in a low yield of this compound. What are the likely causes?

A2: Low yields in the Sandmeyer reaction are often due to a few critical factors:

  • Incomplete Diazotization: The formation of the diazonium salt from 2,4,6-trichloroaniline is temperature-sensitive. Ensure the reaction is maintained at 0-5 °C.

  • Decomposition of the Diazonium Salt: Diazonium salts are unstable and can decompose if not used immediately or if the temperature rises. This can lead to the formation of 2,4,6-trichlorophenol as a significant byproduct.

  • Poor Quality of Copper(I) Cyanide: The activity of the CuCN catalyst is crucial. Ensure it is fresh and of high purity.

  • Suboptimal pH: The pH of the reaction mixture can affect the stability of the diazonium salt and the efficacy of the cyanation step.

Q3: I am observing a significant amount of a phenolic impurity in my product from the Sandmeyer reaction. How can I minimize this?

A3: The formation of 2,4,6-trichlorophenol is a common side reaction resulting from the decomposition of the intermediate diazonium salt. To minimize its formation:

  • Maintain a low temperature (0-5 °C) throughout the diazotization and cyanation steps.

  • Use the diazonium salt immediately after its preparation.

  • Ensure efficient stirring to maintain a homogenous reaction mixture and temperature.

Q4: What are the common challenges in the dehydration of 2,4,6-trichlorobenzamide?

A4: The primary challenges in this dehydration route include:

  • Incomplete Reaction: Insufficient dehydrating agent or reaction time can lead to a mixture of starting material and product.

  • Harsh Reaction Conditions: Some dehydrating agents require high temperatures, which can lead to the formation of byproducts.

  • Hydrolysis of the Product: The presence of residual water can lead to the hydrolysis of the nitrile product back to the amide, especially under acidic or basic workup conditions. It is crucial to use anhydrous solvents and reagents.

Q5: My ammoxidation reaction is producing a complex mixture of byproducts. How can I improve the selectivity for this compound?

A5: Ammoxidation is a high-temperature process where selectivity can be an issue. To improve the yield of the desired nitrile:

  • Optimize the Catalyst: The choice of catalyst is critical. Vanadium-based catalysts are commonly used.

  • Control the Reaction Temperature: The temperature needs to be carefully controlled within the optimal range for the specific catalyst being used.

  • Adjust Reactant Ratios: The molar ratios of 2,4,6-trichlorotoluene, ammonia, and oxygen can significantly impact selectivity.

Troubleshooting Guides

Low Yield in this compound Synthesis
SymptomPossible CauseRecommended Action
Sandmeyer Reaction: Low conversion of 2,4,6-trichloroanilineIncomplete diazotization.Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite.
Decomposition of the diazonium salt.Use the diazonium salt immediately after preparation. Maintain low temperatures throughout.
Dehydration Reaction: Presence of starting amide in the final product.Insufficient dehydrating agent or reaction time.Increase the molar ratio of the dehydrating agent. Monitor the reaction by TLC or GC to ensure completion.
Presence of water.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Ammoxidation Reaction: Low conversion of 2,4,6-trichlorotoluene.Inactive catalyst or sub-optimal temperature.Ensure the catalyst is properly prepared and activated. Optimize the reaction temperature based on literature for the specific catalyst.
Presence of Impurities in the Final Product
ImpurityLikely SourceMitigation Strategy
2,4,6-TrichlorophenolDecomposition of the diazonium salt in the Sandmeyer reaction.Maintain strict temperature control (0-5°C) and use the diazonium salt immediately.
2,4,6-TrichlorobenzamideIncomplete dehydration or hydrolysis of the nitrile product.Ensure complete reaction during dehydration. During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.
Biphenyl derivativesRadical side reactions in the Sandmeyer reaction.Optimize the concentration of the copper catalyst and control the reaction temperature.
Partially chlorinated benzonitrilesImpurities in the starting 2,4,6-trichloroaniline or side reactions.Use highly pure starting materials. Analyze starting materials by GC-MS or NMR before use.

Experimental Protocols

Key Experiment: Sandmeyer Reaction for this compound

1. Diazotization of 2,4,6-Trichloroaniline:

  • Dissolve 2,4,6-trichloroaniline in a suitable acidic solution (e.g., aqueous HCl).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C with vigorous stirring.

  • Stir for an additional 15-30 minutes at 0-5°C after the addition is complete.

2. Cyanation:

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

  • Control the temperature during the addition as specified in the chosen literature protocol, as this can vary.

  • After the addition is complete, the reaction mixture may be gently warmed to ensure complete reaction.

  • Monitor the reaction by TLC or GC until the diazonium salt is consumed.

3. Workup and Purification:

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Sandmeyer_Reaction_Troubleshooting cluster_start Start: Low Yield cluster_symptoms Symptom Analysis cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield of this compound Symptom1 High levels of 2,4,6-Trichlorophenol impurity Start->Symptom1 Symptom2 Unreacted 2,4,6-Trichloroaniline Start->Symptom2 Symptom3 Complex mixture of byproducts Start->Symptom3 Cause1 Diazonium Salt Decomposition Symptom1->Cause1 Cause2 Incomplete Diazotization Symptom2->Cause2 Cause3 Side Reactions (e.g., radical coupling) Symptom3->Cause3 Solution1 Strict Temperature Control (0-5°C) Cause1->Solution1 Solution2 Immediate Use of Diazonium Salt Cause1->Solution2 Cause2->Solution1 Solution3 Verify Reagent Quality (NaNO₂, CuCN) Cause2->Solution3 Solution4 Optimize Catalyst Concentration Cause3->Solution4

Caption: Troubleshooting workflow for low yield in the Sandmeyer synthesis of this compound.

Dehydration_Workflow Start Start: Dehydration of 2,4,6-Trichlorobenzamide Input 2,4,6-Trichlorobenzamide + Dehydrating Agent (e.g., P₂O₅) Start->Input Process Reaction under Anhydrous Conditions Input->Process Check1 Reaction Complete? (Monitor by TLC/GC) Process->Check1 Workup Aqueous Workup Check1->Workup Yes Troubleshoot Incomplete Reaction: Add more dehydrating agent / Increase reaction time Check1->Troubleshoot No Product This compound Workup->Product SideProduct Hydrolysis to Amide Workup->SideProduct Troubleshoot->Process

Caption: Experimental workflow for the dehydration of 2,4,6-trichlorobenzamide.

Logical_Relationships A Successful Synthesis B High Purity of Starting Materials B->A C Strict Temperature Control C->A D Anhydrous Conditions D->A E Optimal Reagent Stoichiometry E->A

Caption: Key factors for a successful this compound synthesis.

challenges in the scale-up of 2,4,6-Trichlorobenzonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 2,4,6-Trichlorobenzonitrile synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common manufacturing routes.

Route 1: Sandmeyer Reaction of 2,4,6-Trichloroaniline

The Sandmeyer reaction is a widely used method for converting aromatic amines to aryl halides or pseudohalides. In the context of this compound synthesis, this involves the diazotization of 2,4,6-trichloroaniline followed by cyanation.

Q1: The reaction mixture is turning dark brown or black, and I'm observing tar-like byproducts. What's causing this and how can I prevent it?

A1: The formation of dark-colored impurities and tars in a Sandmeyer reaction is a common issue, often stemming from the decomposition of the diazonium salt and subsequent radical side reactions.

Troubleshooting Steps:

  • Temperature Control: Diazotization reactions are highly exothermic and diazonium salts are often unstable at elevated temperatures.[1][2] Maintain a low reaction temperature, typically between 0-5 °C, throughout the diazotization and the addition of the diazonium salt to the cyanide solution. Utilize a reliable cooling system and monitor the internal temperature closely. For large-scale reactions, consider a continuous flow reactor for superior temperature management.[3]

  • Rate of Addition: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the aniline. This ensures localized concentration of nitrous acid is minimized, reducing the risk of side reactions and controlling the exotherm.[4]

  • pH Control: Ensure the reaction medium is sufficiently acidic during diazotization to prevent the coupling of the diazonium salt with unreacted aniline, which can lead to colored azo compounds.

  • Purity of Starting Material: Impurities in the 2,4,6-trichloroaniline can lead to side reactions. Ensure the starting material is of high purity.

Q2: My yield of this compound is lower than expected. What are the potential reasons and how can I improve it?

A2: Low yields can be attributed to several factors, including incomplete diazotization, decomposition of the diazonium salt, and inefficient cyanation.

Troubleshooting Steps:

  • Diazotization Efficiency: Ensure a slight excess of nitrous acid is used to drive the diazotization to completion. You can test for the presence of excess nitrous acid using starch-iodide paper. However, a large excess should be avoided as it can lead to side reactions.

  • Solvent Choice: The choice of solvent can impact the reaction. While aqueous systems are common, the use of organic co-solvents can sometimes improve solubility and yields. However, be cautious with solvents like methanol which can hinder diazonium salt formation.[5]

  • Catalyst Activity: The copper(I) cyanide catalyst is crucial for the cyanation step. Ensure the catalyst is active and used in the appropriate stoichiometric amount.

  • Water Content: While the reaction is often performed in water, excess water can sometimes be detrimental. Ensure the reaction concentration is appropriate for the scale.

Q3: The final product has a persistent color, even after initial purification. How can I decolorize it?

A3: The color is likely due to trace amounts of azo compounds or other polymeric byproducts.

Troubleshooting Steps:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and treat with activated carbon. The carbon can adsorb the colored impurities. Filter the solution and recrystallize the product.

  • Recrystallization Solvent: The choice of recrystallization solvent is critical. A solvent system where the product is highly soluble at elevated temperatures and poorly soluble at low temperatures will provide the best purification. Common solvent systems for chlorinated aromatics include toluene, hexanes, or mixtures like hexane/acetone and hexane/THF.[6]

  • Column Chromatography: For laboratory-scale purification, column chromatography using silica gel can be effective in removing colored impurities.

Route 2: Dehydration of 2,4,6-Trichlorobenzamide

This route involves the removal of a water molecule from 2,4,6-trichlorobenzamide to form the corresponding nitrile.

Q1: The dehydration reaction is sluggish and gives a low yield. What can I do to improve the conversion?

A1: Incomplete dehydration is a common problem, often related to the choice and amount of the dehydrating agent and the reaction conditions.

Troubleshooting Steps:

  • Choice of Dehydrating Agent: Traditional dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) are effective but can be harsh and difficult to handle on a large scale. Consider using alternative, milder reagents that are more suitable for industrial applications.[7][8][9][10]

  • Reaction Temperature: Ensure the reaction is conducted at the optimal temperature for the chosen dehydrating agent. Some modern reagents can effect dehydration at milder temperatures.

  • Stoichiometry of Dehydrating Agent: Ensure a sufficient molar excess of the dehydrating agent is used to drive the reaction to completion.

  • Removal of Water: For some catalytic dehydration processes, the removal of water as it is formed can help to shift the equilibrium towards the product.

Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: Side reactions can include hydrolysis of the starting material or product, and decomposition under harsh reaction conditions.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the amide and the nitrile product.

  • Milder Reagents: As mentioned, using milder dehydrating agents can reduce the likelihood of decomposition and side reactions that occur at high temperatures.

  • Reaction Time: Optimize the reaction time to ensure complete conversion of the starting material without prolonged exposure to conditions that could lead to product degradation.

Alternative Dehydrating Agents for Industrial Scale-Up

Dehydrating AgentAdvantages for Scale-UpDisadvantages/Considerations
Triflic Anhydride/Triethylamine Mild conditions, high yields.[9]Cost of reagent.
Phosphorus Trichloride (PCl₃) Readily available, low cost.[7]Corrosive, generates HCl byproduct.
Triphenylphosphite (P(OPh)₃) Mild conditions, good functional group tolerance.[7]Stoichiometric byproduct.
Oxalyl Chloride/Et₃N with catalytic PPh₃O Fast reaction times, tolerates various functional groups.Generation of gaseous byproducts (CO, CO₂).
Silane-based reagents (e.g., PMHS) with catalyst Environmentally benign, mild conditions.[10]Catalyst cost and recovery.
Sulfur Trioxide-Amine Adducts Can be used as both reagent and reaction medium.[11]Handling of sulfur trioxide.
Route 3: Ammoxidation of 2,4,6-Trichlorotoluene

Ammoxidation is a vapor-phase catalytic reaction that converts a methyl group on an aromatic ring directly to a nitrile group using ammonia and oxygen.

Q1: The conversion of 2,4,6-trichlorotoluene is low. How can I improve the catalyst activity?

A1: Low conversion in ammoxidation is often related to catalyst activity and reaction conditions.

Troubleshooting Steps:

  • Catalyst Selection: Vanadium-based catalysts, often supported on materials like alumina or silica, are commonly used. The specific formulation and preparation of the catalyst are critical for its activity.[12]

  • Reaction Temperature: Ammoxidation reactions require high temperatures, typically in the range of 350-450 °C.[13] Ensure the reactor is reaching and maintaining the optimal temperature for the specific catalyst being used.

  • Catalyst Activation and Deactivation: The catalyst may require an activation procedure before use. Over time, catalysts can deactivate due to coking or changes in the active metal species. Regeneration procedures may be necessary.

  • Feed Ratios: The molar ratios of the organic substrate, ammonia, and air (oxygen) are critical parameters that need to be optimized for maximum conversion.[13]

Q2: I am getting a significant amount of 2,4,6-trichlorobenzoic acid as a byproduct. How can I improve the selectivity towards the nitrile?

A2: The formation of the corresponding carboxylic acid is a common side reaction in ammoxidation, resulting from the over-oxidation of the methyl group.

Troubleshooting Steps:

  • Control of Oxygen Concentration: Carefully control the amount of air or oxygen fed into the reactor. An excess of oxygen can lead to over-oxidation.

  • Catalyst Design: The selectivity of the catalyst is a key factor. Catalysts can be designed to favor the formation of the nitrile over the carboxylic acid. The concept of "site isolation" in catalyst design can be employed to limit the number of active oxygen species available, thus preventing undesired sequential oxidation.[14]

  • Contact Time: Optimize the contact time of the reactants with the catalyst. A shorter contact time may reduce the extent of over-oxidation.

Q3: The catalyst performance is degrading over time. What are the likely causes and how can I address this?

A3: Catalyst deactivation is a common issue in high-temperature catalytic processes.

Troubleshooting Steps:

  • Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites. This can sometimes be reversed by a controlled burn-off of the coke with air.

  • Sintering: At high temperatures, the small, highly active catalyst particles can agglomerate into larger, less active particles. This is often irreversible.

  • Poisoning: Impurities in the feed stream can adsorb to the catalyst surface and deactivate it. Ensure the purity of the 2,4,6-trichlorotoluene, ammonia, and air.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up the production of this compound?

A: The primary safety concerns depend on the chosen synthetic route:

  • Sandmeyer Reaction: The diazonium salt intermediate can be explosive, especially if isolated in a dry state.[4] Diazotization reactions are also highly exothermic and require careful temperature control to prevent runaway reactions.[1][2][4]

  • Dehydration of Amide: Many traditional dehydrating agents are corrosive and react violently with water. The reactions can also be exothermic.

  • Ammoxidation: This process involves flammable gases (ammonia, organic substrate) at high temperatures and pressures, creating a risk of fire or explosion.

  • Product Toxicity: this compound itself is a hazardous substance. Appropriate personal protective equipment (PPE) should be worn, and handling should be done in a well-ventilated area.[15]

Q: How do I choose the best purification method for large-scale production?

A: For large-scale production, crystallization is generally the most cost-effective and scalable purification method. The key is to find a suitable solvent or solvent mixture in which the product has high solubility at high temperatures and low solubility at low temperatures. This allows for high recovery of the purified product upon cooling. The choice of solvent can also help in rejecting specific impurities.[16][17]

Q: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

A: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To monitor the progress of the reaction by quantifying the consumption of starting material and the formation of the product and byproducts. It is also the primary method for determining the purity of the final product.

  • Gas Chromatography (GC): Can also be used for reaction monitoring and purity assessment, particularly for volatile components.

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative reaction monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of the nitrile functional group (C≡N stretch) and the absence of the amide carbonyl group (C=O stretch) in the final product.

Experimental Protocols

Key Experiment: Laboratory-Scale Sandmeyer Synthesis of this compound

Materials:

  • 2,4,6-Trichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Ice

  • Water

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4,6-trichloroaniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives an immediate blue-black color with starch-iodide paper.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

    • Warm this solution to approximately 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Nitrogen gas will be evolved.

    • After the addition is complete, heat the reaction mixture to 80-90 °C for 30 minutes to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with toluene.

    • Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Visualizations

experimental_workflow cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_workup Work-up and Purification start Dissolve 2,4,6-Trichloroaniline in HCl/Water cool Cool to 0-5 °C start->cool add_nitrite Slowly add NaNO₂ solution cool->add_nitrite stir_diazonium Stir for 30 min at 0-5 °C add_nitrite->stir_diazonium add_diazonium Add diazonium salt solution stir_diazonium->add_diazonium prep_cyanide Prepare warm CuCN/NaCN solution prep_cyanide->add_diazonium heat_reaction Heat to 80-90 °C add_diazonium->heat_reaction extract Extract with Toluene heat_reaction->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Recrystallize dry->purify

Caption: Experimental workflow for the Sandmeyer synthesis of this compound.

troubleshooting_logic cluster_sandmeyer Sandmeyer Reaction cluster_dehydration Dehydration of Amide cluster_ammoxidation Ammoxidation issue Low Yield or Impure Product route Identify Synthesis Route issue->route sandmeyer_q Problem? route->sandmeyer_q Sandmeyer dehydration_q Problem? route->dehydration_q Dehydration ammoxidation_q Problem? route->ammoxidation_q Ammoxidation temp_control Check Temperature Control (0-5 °C) sandmeyer_q->temp_control Exotherm/Tars addition_rate Check Reagent Addition Rate sandmeyer_q->addition_rate Exotherm/Tars catalyst Check Catalyst Activity sandmeyer_q->catalyst Low Yield reagent Consider Milder Dehydrating Agent dehydration_q->reagent Low Yield/Byproducts conditions Ensure Anhydrous Conditions dehydration_q->conditions Low Yield/Byproducts catalyst_activity Check Catalyst Activity/Deactivation ammoxidation_q->catalyst_activity Low Conversion selectivity Optimize O₂/NH₃ Ratio for Selectivity ammoxidation_q->selectivity Over-oxidation

Caption: Troubleshooting logic for challenges in this compound production.

References

preventing hydrolysis of the nitrile group in 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Hydrolysis of the Nitrile Functional Group

Welcome to the technical support center for 2,4,6-Trichlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of functional groups during complex synthetic routes. The nitrile group in this compound, while robust, can be susceptible to unwanted hydrolysis under certain conditions. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability and reactivity of the nitrile group in this compound.

Q1: What is nitrile hydrolysis and why is it a primary concern?

Nitrile hydrolysis is a chemical reaction in which the cyano group (–C≡N) reacts with water to form a carboxamide and subsequently a carboxylic acid.[1] This process can occur under both acidic and basic conditions and is often accelerated by heat.[1]

The reaction proceeds in two main stages:

  • Hydration to Amide: The nitrile is first converted to the corresponding primary amide (2,4,6-trichlorobenzamide).

  • Hydrolysis of Amide: The amide is then hydrolyzed to the corresponding carboxylic acid (2,4,6-trichlorobenzoic acid), releasing ammonia (or an ammonium salt).[2][3]

This transformation is a significant concern because it fundamentally alters the chemical nature of your molecule, leading to undesired byproducts, reduced yield of the target compound, and complications in purification. In many synthetic pathways, the nitrile group is a key precursor for other functionalities, and its premature conversion can derail the entire synthetic strategy.

Q2: What factors make the nitrile group in this compound particularly susceptible to hydrolysis?

The reactivity of the nitrile group in this compound is significantly influenced by the electronic properties of the aromatic ring. The three strongly electron-withdrawing chlorine atoms (-Cl) inductively pull electron density away from the benzene ring. This effect extends to the cyano group, making the carbon atom of the nitrile significantly more electrophilic (electron-deficient). This increased electrophilicity makes it a more susceptible target for nucleophilic attack by water or hydroxide ions (OH⁻), which are the key steps in hydrolysis.[4]

While the ortho-chlorine atoms also introduce steric hindrance, which can sometimes slow down reactions, the powerful electronic-withdrawing effect is the dominant factor promoting susceptibility to hydrolysis.[5]

Q3: Under what specific experimental conditions is hydrolysis most likely to occur?

Hydrolysis of this compound is most prevalent under the following conditions:

  • Strongly Acidic or Basic pH: Both extremes of pH catalyze the hydrolysis process.[1][6]

    • Acid Catalysis: Protons activate the nitrile nitrogen, making the carbon even more electrophilic and susceptible to attack by a weak nucleophile like water.[3][7]

    • Base Catalysis: The strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[2][8]

  • Elevated Temperatures: Like most chemical reactions, the rate of hydrolysis increases significantly with temperature. Heating a solution of the nitrile in the presence of water, especially under non-neutral pH, will accelerate its degradation.[9]

  • Presence of Water: Water is a necessary reactant for hydrolysis. Reactions conducted in aqueous solutions or in hygroscopic organic solvents that have absorbed moisture from the atmosphere are at high risk.[10]

Q4: What are the general strategies to prevent or minimize nitrile hydrolysis?

Preventing hydrolysis revolves around carefully controlling the reaction environment. The key strategies include:

  • pH Control: Maintain the reaction and work-up conditions at or near neutral pH (pH 7) whenever possible. If the chemistry requires acidic or basic conditions, use the mildest reagents and conditions feasible.[10]

  • Temperature Management: Conduct reactions at the lowest practical temperature to slow the rate of potential hydrolysis. For work-up procedures, using ice-cold solutions can significantly inhibit degradation.

  • Solvent Choice: Whenever possible, use dry, non-aqueous (aprotic) solvents. Ensure solvents are properly dried before use to minimize the presence of water.

  • Minimize Exposure to Water: During aqueous work-ups, minimize the contact time between the organic layer containing your product and the aqueous phase. Prompt and efficient extraction is crucial.

  • Inert Atmosphere: For highly sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.[10]

Troubleshooting Guide: A Problem-Solving Approach

This section provides direct, actionable advice for specific experimental challenges involving the hydrolysis of this compound.

Problem 1: My nitrile is degrading during a reaction run in an aqueous or protic solvent. How can I protect it?

Root Cause Analysis: The combination of water and non-neutral pH, potentially exacerbated by heat, is causing hydrolysis during the reaction itself.

Solutions & Protocols:

  • Strict pH and Temperature Control: This is your first line of defense.

    • Buffering: If compatible with your reaction, use a buffer system to maintain a neutral pH. Phosphate or bicarbonate buffers are common choices.

    • Low Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C or even lower.

  • Solvent System Modification:

    • Anhydrous Solvents: The most effective solution is to switch to a system free of water. If your reagents are soluble, use dried aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

    • Phase-Transfer Catalysis: If an aqueous phase is unavoidable (e.g., using aqueous NaOH), consider a phase-transfer catalyst (PTC). A PTC can shuttle the reagent into an organic phase where your nitrile is dissolved, allowing the reaction to occur in a largely non-aqueous environment, minimizing contact with water.

Problem 2: I'm observing significant formation of 2,4,6-trichlorobenzamide or 2,4,6-trichlorobenzoic acid during my aqueous work-up. What should I do differently?

Root Cause Analysis: The nitrile is surviving the reaction but is being hydrolyzed by the conditions of the aqueous wash and extraction steps.

Solution: The Low-Hydrolysis Aqueous Work-up Protocol

This protocol is designed to minimize contact time and exposure to non-neutral pH.

Step-by-Step Methodology:

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5°C. All subsequent aqueous solutions should also be pre-chilled.

  • Quenching (if necessary): If the reaction contains reactive reagents, quench them carefully at low temperatures before adding the bulk of the aqueous solution.

  • Extraction with pH-Neutral Water: Add the reaction mixture to a separatory funnel containing ice-cold, deionized water (pH ~7).

  • Rapid Extraction: Immediately add the organic extraction solvent (e.g., Ethyl Acetate, DCM). Shake the funnel gently but efficiently for no more than 30-60 seconds. Prolonged mixing increases hydrolysis.

  • Phase Separation: Allow the layers to separate quickly and drain the organic layer. Do not let the mixture sit for an extended period.

  • Brine Wash: Wash the isolated organic layer with cold, saturated sodium chloride (brine) solution. Brine helps to remove dissolved water from the organic phase.

  • Drying: Dry the organic layer thoroughly with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation) at a low bath temperature.

Problem 3: My desired reaction requires strongly acidic or basic conditions, which is incompatible with the nitrile group. What are my options?

Root Cause Analysis: The fundamental reaction conditions are inherently destructive to the nitrile group. A strategic change in methodology is required.

Option A: Utilize Modern, Mild Catalytic Systems

For certain transformations, it's possible to avoid harsh conditions altogether. For instance, if you are trying to hydrate the nitrile to the amide without over-hydrolysis to the carboxylic acid, traditional methods using concentrated acid are problematic.[11]

  • Advanced Catalysis: Modern transition-metal catalysts can achieve this transformation under neutral conditions. The Ghaffar-Parkins catalyst, a platinum-based system, is known for its high chemoselectivity in hydrating nitriles to primary amides, even for sterically hindered substrates, without proceeding to the carboxylic acid.[11][12][13] This approach is ideal when the amide is the desired product or an intermediate.

Option B: Modify the Synthetic Route

If the nitrile cannot survive the required conditions, you may need to reconsider the order of synthetic steps.

  • Late-Stage Nitrile Formation: Introduce the nitrile group after the harsh acidic or basic step has been completed. For example, perform the acid-catalyzed reaction on a precursor molecule and then convert a suitable functional group (e.g., an aldehyde, amide, or halide) to the nitrile in a subsequent, milder step.[14]

Visualization of Key Processes

Diagram 1: Nitrile Hydrolysis Mechanisms

The following diagram illustrates the pathways for acid- and base-catalyzed hydrolysis of a nitrile (R-CN).

Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis Nitrile_B R-C≡N Imidate Imidate Intermediate Nitrile_B->Imidate + OH⁻ Amide_B Amide (R-CONH₂) Imidate->Amide_B + H₂O Carboxylate Carboxylate Anion (R-COO⁻) Amide_B->Carboxylate + OH⁻ - NH₃ Nitrile_A R-C≡N ProtonatedNitrile Protonated Nitrile Nitrile_A->ProtonatedNitrile + H⁺ ImidicAcid Imidic Acid Tautomer ProtonatedNitrile->ImidicAcid + H₂O - H⁺ Amide_A Amide (R-CONH₂) ImidicAcid->Amide_A Tautomerization CarboxylicAcid Carboxylic Acid (R-COOH) Amide_A->CarboxylicAcid + H₃O⁺ - NH₄⁺ Troubleshooting Start Unwanted Hydrolysis of This compound Detected CheckPoint When is hydrolysis occurring? Start->CheckPoint DuringReaction During the Reaction CheckPoint->DuringReaction Reaction DuringWorkup During Aqueous Work-up CheckPoint->DuringWorkup Work-up Sol_Reaction_1 Switch to Dry, Aprotic Solvents DuringReaction->Sol_Reaction_1 Sol_Reaction_2 Lower Reaction Temperature DuringReaction->Sol_Reaction_2 Sol_Reaction_3 Use pH Buffers or Milder Reagents DuringReaction->Sol_Reaction_3 Sol_Reaction_4 Modify Synthetic Route (Late-stage Nitrile Formation) DuringReaction->Sol_Reaction_4 Sol_Workup_1 Use Ice-Cold Aqueous Solutions DuringWorkup->Sol_Workup_1 Sol_Workup_2 Minimize Contact Time (Rapid Extraction) DuringWorkup->Sol_Workup_2 Sol_Workup_3 Ensure pH of Wash is Neutral DuringWorkup->Sol_Workup_3 Sol_Workup_4 Thoroughly Dry Organic Phase DuringWorkup->Sol_Workup_4

References

Technical Support Center: Catalyst Selection for 2,4,6-Trichlorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,4,6-Trichlorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Catalyst Selection and Synthesis Route Overview

The optimal catalyst for synthesizing this compound is highly dependent on the chosen synthetic pathway and the available starting materials. Below is a summary of common routes and the corresponding catalytic systems.

Available Synthetic Routes:

  • Ammoxidation of 2,4,6-Trichlorotoluene: A gas-phase reaction ideal for large-scale production, typically employing metal oxide catalysts.

  • Dehydration of 2,4,6-Trichlorobenzamide: A versatile method for converting the amide to the nitrile, often using dehydrating agents that can be employed catalytically.

  • Sandmeyer Reaction of 2,4,6-Trichloroaniline: A classic method for introducing a nitrile group to an aromatic ring via a diazonium salt, typically using copper cyanide.

  • From 2,4,6-Trichlorobenzotrichloride: Reaction with a nitrogen source like ammonium chloride, often catalyzed by metal chlorides.

Below you will find detailed troubleshooting guides, FAQs, data tables, experimental protocols, and workflow diagrams for these methods.

Troubleshooting Guides & FAQs

Route 1: Ammoxidation of 2,4,6-Trichlorotoluene

Frequently Asked Questions (FAQs):

  • Q1: What are the most common catalysts for the ammoxidation of chlorinated toluenes?

    • A1: Vanadium-based catalysts, particularly vanadium pentoxide (V₂O₅) supported on alumina (Al₂O₃), are widely used for the ammoxidation of chlorotoluenes.[1][2] Promoters such as molybdenum (Mo), tungsten (W), and lanthanum (La) can be added to enhance catalyst activity and stability.[3][4]

  • Q2: What are the typical reaction temperatures for this process?

    • A2: The ammoxidation of chlorotoluenes is a high-temperature gas-phase reaction, typically conducted in the range of 350-450°C.[2]

  • Q3: What are the main byproducts in the ammoxidation of chlorotoluenes?

    • A3: Common byproducts include carbon oxides (CO, CO₂) from over-oxidation, as well as other chlorinated aromatic compounds.[5] Insufficient ammonia can lead to the formation of oxidation products rather than nitriles.

Troubleshooting Guide:

Problem Possible Causes Solutions
Low Conversion of 2,4,6-Trichlorotoluene 1. Insufficient Reaction Temperature: The activation energy for the C-H bond is not being met. 2. Low Catalyst Activity: The catalyst may be deactivated. 3. Improper Reactant Feed Ratio: Incorrect ratio of toluene, ammonia, and oxygen. 4. High Space Velocity: Short residence time of reactants on the catalyst bed.1. Gradually increase the reaction temperature in 10-20°C increments. Be aware that excessively high temperatures can decrease selectivity. 2. Ensure the catalyst is properly activated. If deactivation is suspected, refer to catalyst regeneration protocols. 3. Systematically vary the molar ratios of NH₃/toluene and O₂/toluene. 4. Decrease the flow rate of the reactant gases to increase contact time with the catalyst.
Low Selectivity to this compound 1. Over-oxidation: The reaction temperature is too high, leading to the formation of CO and CO₂.[5] 2. Suboptimal NH₃/Toluene Ratio: An insufficient amount of ammonia can favor the formation of oxidation products over nitriles.1. Lower the reaction temperature to minimize complete combustion. 2. Increase the NH₃/toluene molar ratio in the feed.
Catalyst Deactivation 1. Coke Formation: Deposition of carbonaceous materials on the catalyst surface. 2. Sintering: Loss of active surface area due to thermal stress.1. Regenerate the catalyst by controlled oxidation in an air stream at elevated temperatures to burn off coke deposits. 2. Incorporate promoters like La₂O₃ into the catalyst formulation to improve thermal stability.[4]
Route 2: Dehydration of 2,4,6-Trichlorobenzamide

Frequently Asked Questions (FAQs):

  • Q1: What are the modern catalytic methods for amide dehydration?

    • A1: A highly efficient method is the catalytic Appel-type dehydration using a phosphine oxide catalyst with a stoichiometric dehydrating agent.[6][7] Other methods employ various dehydrating agents that can be used in conjunction with a catalyst.[8]

  • Q2: What are the advantages of a catalytic Appel-type reaction?

    • A2: This method is very fast (often complete in under 10 minutes), requires only a small amount of catalyst (e.g., 1 mol %), and proceeds under mild conditions.[6]

Troubleshooting Guide:

Problem Possible Causes Solutions
Incomplete Conversion of Amide 1. Insufficient Dehydrating Agent: Not enough of the stoichiometric reagent (e.g., oxalyl chloride) was used. 2. Low Catalyst Loading: The amount of catalyst is too low for the reaction scale. 3. Presence of Water: Moisture in the solvent or reagents can quench the dehydrating agent.1. Ensure at least two equivalents of the dehydrating agent are used. 2. Increase the catalyst loading to 2-5 mol %. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of Impurities 1. Side Reactions with the Dehydrating Agent: The dehydrating agent may react with other functional groups in the molecule. 2. Decomposition of Product: The product may be unstable under the reaction conditions.1. Choose a milder dehydrating agent if possible. 2. Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid product degradation.
Route 3: Sandmeyer Reaction of 2,4,6-Trichloroaniline

Frequently Asked Questions (FAQs):

  • Q1: What is the role of the copper catalyst in the Sandmeyer reaction?

    • A1: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. Copper(I) salts act as a catalyst to initiate a one-electron transfer, forming an aryl radical from the diazonium salt with the loss of nitrogen gas.[9][10]

  • Q2: What are common side reactions in the Sandmeyer cyanation?

    • A2: A common side reaction is the formation of biaryl compounds through the coupling of two aryl radicals.[10] Also, the diazonium salt can be reduced back to the corresponding arene.

Troubleshooting Guide:

Problem Possible Causes Solutions
Low Yield of Nitrile 1. Decomposition of Diazonium Salt: Diazonium salts can be unstable, especially at elevated temperatures. 2. Incomplete Diazotization: The initial formation of the diazonium salt from the aniline may be incomplete. 3. Catalyst Inactivity: The copper catalyst may be oxidized or otherwise deactivated.1. Perform the diazotization and the subsequent cyanation at low temperatures (0-5°C). 2. Ensure the use of a sufficient excess of nitrous acid and a strong acid. 3. Use freshly prepared copper(I) cyanide or a more robust catalytic system like Cu(I)/Cu(II)/TMEDA.[11]
Formation of Phenolic Byproducts 1. Reaction of Diazonium Salt with Water: The diazonium salt can react with water to form a phenol.1. Use a non-aqueous solvent for the cyanation step if possible. 2. Ensure the reaction mixture is kept strongly acidic to suppress phenol formation.

Data Presentation

Table 1: Catalyst Performance in the Ammoxidation of Chlorinated Toluenes

(Data is representative and based on studies of similar substrates)

CatalystPromoterTemperature (°C)Conversion (%)Selectivity to Nitrile (%)Yield (%)Reference
10 wt% V₂O₅/Al₂O₃None425~80>95~76[2]
V₂O₅/Al₂O₃MoO₃400~85>95~81[3]
V₂O₅/Al₂O₃WO₃400~90>95~86[3]
V₂O₅/Al₂O₃La₂O₃400>95>95>90[3][4]
Table 2: Comparison of Dehydrating Systems for Aromatic Amides
Catalyst/ReagentConditionsReaction TimeYieldReference
Ph₃PO (1 mol%), (COCl)₂, Et₃NMeCN, rt< 10 minHigh[6]
P(NMe₂)₃, Et₂NHCHCl₃, reflux6-12 hHigh[12]
PCl₃, Et₂NHCHCl₃, 0°C to rt1-3 hHigh[12]
Cyanuric Chloride, DMFDMF, 0°C to rt~3.5 hGood

Experimental Protocols

Protocol 1: Ammoxidation of 2,4,6-Trichlorotoluene using a V₂O₅/Al₂O₃ Catalyst

Catalyst Preparation (Impregnation Method):

  • Support Preparation: Use commercially available γ-Al₂O₃ or prepare it as needed.

  • Precursor Solution: Prepare a solution of ammonium metavanadate (NH₄VO₃) in oxalic acid. The concentration should be calculated to achieve a 10 wt% loading of V₂O₅ on the Al₂O₃ support.

  • Impregnation: Add the Al₂O₃ powder to the precursor solution with constant stirring. Continue stirring for 6 hours at room temperature.

  • Drying: Remove the excess solvent by rotary evaporation at 60°C. Further dry the impregnated powder in an oven at 110°C overnight.

  • Calcination: Calcine the dried powder in a furnace under a flow of air. Ramp the temperature to 450°C and hold for 4 hours.

  • Activation: Before the reaction, activate the catalyst in a flow of air at the reaction temperature.

Ammoxidation Reaction:

  • Reactor Setup: Pack a fixed-bed reactor with the prepared V₂O₅/Al₂O₃ catalyst.

  • Reactant Feed: Introduce a gaseous feed mixture of 2,4,6-trichlorotoluene, ammonia (NH₃), and air (O₂) into the reactor. A typical molar ratio is Toluene:NH₃:Air = 1:8:22.[2]

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 425°C).

  • Product Collection: The reactor effluent is passed through a condenser to collect the liquid products.

  • Analysis: Analyze the product mixture by gas chromatography (GC) to determine conversion, selectivity, and yield.

Protocol 2: Catalytic Dehydration of 2,4,6-Trichlorobenzamide

Based on the Catalytic Appel-Type Reaction[6]:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4,6-trichlorobenzamide (1.0 mmol), triphenylphosphine oxide (Ph₃PO) (0.01 mmol, 1 mol %), and anhydrous acetonitrile (MeCN) (5 mL).

  • Addition of Reagents: Add triethylamine (Et₃N) (3.0 mmol) to the mixture.

  • Dehydration: Cool the mixture to 0°C and add oxalyl chloride ((COCl)₂) (2.0 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir. The reaction is typically complete in less than 10 minutes. Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Catalyst Selection

CatalystSelection start Starting Material trichlorotoluene 2,4,6-Trichlorotoluene start->trichlorotoluene Methyl Group trichloroaniline 2,4,6-Trichloroaniline start->trichloroaniline Amino Group trichlorobenzamide 2,4,6-Trichlorobenzamide start->trichlorobenzamide Amide Group route_ammox Ammoxidation trichlorotoluene->route_ammox route_sandmeyer Sandmeyer Reaction trichloroaniline->route_sandmeyer route_dehydration Dehydration trichlorobenzamide->route_dehydration catalyst_v2o5 V2O5/Al2O3 (with promoters) route_ammox->catalyst_v2o5 catalyst_cu CuCN or Cu(I)/Cu(II) system route_sandmeyer->catalyst_cu catalyst_phos Catalytic Ph3PO + Dehydrating Agent route_dehydration->catalyst_phos AmmoxidationWorkflow cluster_prep Catalyst Preparation cluster_synth Synthesis prep_start Start: NH4VO3 + Oxalic Acid γ-Al2O3 impregnation Impregnation (Stir 6h at RT) prep_start->impregnation drying Drying (Rotovap at 60°C, then oven at 110°C) impregnation->drying calcination Calcination (Air flow, 450°C, 4h) drying->calcination catalyst_ready V2O5/Al2O3 Catalyst calcination->catalyst_ready fixed_bed Fixed-Bed Reactor (Packed with catalyst) catalyst_ready->fixed_bed synth_start Start: 2,4,6-Trichlorotoluene NH3, Air synth_start->fixed_bed reaction Reaction (e.g., 425°C) fixed_bed->reaction condensation Condensation reaction->condensation product This compound condensation->product

References

managing exothermic reactions in 2,4,6-Trichlorobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4,6-trichlorobenzonitrile. It is intended for researchers, scientists, and drug development professionals to help manage the exothermic nature of the reaction and address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Sandmeyer reaction. This two-step process begins with the diazotization of 2,4,6-trichloroaniline to form a diazonium salt intermediate. This intermediate is then subjected to a cyanation reaction, typically using a copper(I) cyanide catalyst, to yield the final product, this compound.

Q2: Why is temperature control so critical during the diazotization step?

A2: The diazotization reaction is highly exothermic, and the resulting aryl diazonium salts are thermally unstable.[1][2] If the temperature is not strictly controlled, typically between 0-5°C, the diazonium salt can decompose, sometimes explosively, leading to a runaway reaction.[2][3] This decomposition not only poses a significant safety hazard but also leads to the formation of unwanted byproducts, reducing the overall yield and purity of the desired product.

Q3: What are the primary safety concerns associated with this synthesis?

A3: The primary safety concern is the handling of the aryl diazonium salt intermediate. In a solid, dry state, these compounds are shock-sensitive and can detonate.[2] Therefore, it is imperative to never isolate the diazonium salt. The reaction should be performed in solution, and the diazonium salt intermediate should be used immediately in the subsequent cyanation step. Additionally, the reaction generates nitrogen gas, which can lead to a pressure buildup if the reaction vessel is not properly vented.[1]

Q4: What are the potential side reactions that can occur during the Sandmeyer cyanation?

A4: Several side reactions can reduce the yield of this compound. The most common include the formation of 2,4,6-trichlorophenol through the reaction of the diazonium salt with water, and the formation of biaryl compounds through radical coupling.[4] Incomplete diazotization can also leave unreacted 2,4,6-trichloroaniline in the reaction mixture.

Q5: How can I monitor the completion of the diazotization reaction?

A5: A simple and effective way to monitor the completion of the diazotization is to use starch-iodide paper. The presence of excess nitrous acid, which is necessary for the reaction to go to completion, will turn the starch-iodide paper blue. A persistent blue color for at least 15-20 minutes indicates that the diazotization is complete.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Preventative Measures
Runaway Exothermic Reaction During Diazotization 1. Inadequate cooling of the reaction mixture.2. Too rapid addition of the sodium nitrite solution.3. Insufficient stirring leading to localized "hot spots."Immediate Action: • Immediately stop the addition of sodium nitrite.• Enhance cooling by adding more ice/salt to the cooling bath.Preventative Measures: • Ensure a robust cooling system is in place (e.g., an ice-salt bath) to maintain the temperature between 0-5°C.[2]• Add the sodium nitrite solution dropwise and slowly, monitoring the temperature closely.[1]• Use a powerful overhead stirrer to ensure efficient mixing.
Low Yield of this compound 1. Incomplete diazotization of 2,4,6-trichloroaniline.2. Premature decomposition of the diazonium salt.3. Ineffective copper(I) cyanide catalyst.4. Formation of side products (e.g., 2,4,6-trichlorophenol).Incomplete Diazotization: Test for excess nitrous acid with starch-iodide paper to ensure the reaction has gone to completion.• Diazonium Salt Decomposition: Maintain the temperature strictly between 0-5°C during diazotization and use the diazonium salt solution immediately.[3]• Catalyst Issues: Use freshly prepared or high-quality copper(I) cyanide. Ensure the catalyst is fully dissolved or suspended in the reaction medium before adding the diazonium salt.• Side Product Formation: Minimize the amount of water in the cyanation step and maintain the recommended temperature to disfavor phenol formation.
Formation of a Dark, Tarry Precipitate 1. Decomposition of the diazonium salt due to elevated temperatures.2. Radical polymerization side reactions.• Maintain rigorous temperature control throughout the entire process.• Ensure all reagents and solvents are of high purity to avoid contaminants that could initiate polymerization.
Difficulty in Product Isolation/Purification 1. Presence of significant amounts of side products.2. Emulsion formation during workup.• Optimize the reaction conditions to minimize side product formation.• During workup, if an emulsion forms, try adding a small amount of brine to help break it.• Consider alternative purification methods such as column chromatography if simple recrystallization is ineffective.

Experimental Protocols

Key Reaction Parameters
ParameterDiazotization StepCyanation Step
Temperature 0-5°C60-70°C
Key Reagents 2,4,6-trichloroaniline, Sodium Nitrite, Hydrochloric AcidDiazonium salt solution, Copper(I) Cyanide
Solvent Water/Acid mixtureWater/Toluene
Reaction Time ~30-60 minutes~1-2 hours
Expected Yield -60-80%
Detailed Methodology: Sandmeyer Synthesis of this compound

Step 1: Diazotization of 2,4,6-Trichloroaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,4,6-trichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline suspension over 30-60 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30 minutes.

  • Check for the presence of excess nitrous acid using starch-iodide paper. A persistent blue color indicates the completion of the diazotization.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Warm this solution to 60-70°C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper cyanide solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, continue to stir the reaction mixture at 60-70°C for 1-2 hours, or until the evolution of nitrogen ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with an organic solvent such as toluene or dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any residual acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Visualizations

Exothermic_Reaction_Management cluster_diazotization Diazotization Stage (Exothermic) cluster_cyanation Cyanation Stage Start Start: 2,4,6-Trichloroaniline Suspension Add_NaNO2 Slow, Dropwise Addition of NaNO2 Solution Start->Add_NaNO2 Monitor_Temp Monitor Temperature (Maintain 0-5°C) Add_NaNO2->Monitor_Temp Continuous Monitoring Stir Vigorous Stirring Add_NaNO2->Stir Check_Completion Check for Excess Nitrous Acid (Starch-Iodide Paper) Add_NaNO2->Check_Completion Monitor_Temp->Add_NaNO2 Feedback Loop: Adjust Addition Rate Stir->Monitor_Temp Diazonium_Salt Formation of Diazonium Salt Solution Check_Completion->Diazonium_Salt Add_Diazonium Slow Addition of Diazonium Salt Diazonium_Salt->Add_Diazonium Immediate Use Prepare_CuCN Prepare Warm CuCN Solution Prepare_CuCN->Add_Diazonium Monitor_N2 Monitor N2 Evolution Add_Diazonium->Monitor_N2 Reaction_Complete Reaction Completion Monitor_N2->Reaction_Complete

Caption: Workflow for managing the exothermic diazotization step in this compound synthesis.

Troubleshooting_Logic rect_node rect_node Start Low Yield Observed? Check_Diazotization Diazotization Complete? Start->Check_Diazotization Check_Temp Temperature Kept at 0-5°C? Check_Diazotization->Check_Temp Yes Incomplete_Diazotization Action: Ensure excess nitrous acid is present. Check_Diazotization->Incomplete_Diazotization No Check_Catalyst Catalyst Active? Check_Temp->Check_Catalyst Yes Decomposition Action: Improve cooling efficiency and slow reagent addition. Check_Temp->Decomposition No Side_Products Significant Side Products? Check_Catalyst->Side_Products Yes Inactive_Catalyst Action: Use fresh or high-quality CuCN. Check_Catalyst->Inactive_Catalyst No Optimize_Conditions Action: Adjust temperature and minimize water in cyanation step. Side_Products->Optimize_Conditions Yes End Consult further resources Side_Products->End No

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Isolating Pure 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4,6-trichlorobenzonitrile. The following information is designed to address specific issues that may be encountered during the workup procedure to isolate the pure compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound that lends itself to a straightforward workup?

A common and effective method is the Sandmeyer reaction, which involves the diazotization of 2,4,6-trichloroaniline followed by cyanation. This method is often favored for its reliability and the availability of the starting materials.

Q2: What are the most likely impurities I might encounter after synthesizing this compound via the Sandmeyer reaction?

Common impurities include:

  • Unreacted 2,4,6-trichloroaniline: The starting material may not have fully reacted.

  • 2,4,6-trichlorophenol: This can form if the diazonium salt reacts with water.

  • Azo-coupling byproducts: These are often colored impurities resulting from side reactions of the diazonium salt.

  • Deamination product (1,3,5-trichlorobenzene): The diazonium group can be replaced by a hydrogen atom.

Q3: My crude product is a dark oil or a discolored solid. How can I remove the colored impurities?

Discoloration is often due to azo-coupling byproducts. An initial purification step can involve dissolving the crude product in a suitable organic solvent and treating it with activated charcoal. A subsequent filtration and recrystallization should yield a purer, less colored product.

Q4: I'm having trouble getting my this compound to crystallize during recrystallization. What should I do?

If crystallization does not occur upon cooling, the solution may be supersaturated. Try the following:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seeding: Add a tiny crystal of pure this compound to the solution to induce crystallization.

  • Solvent Evaporation: If too much solvent was used, carefully evaporate some of it to increase the concentration of the product.

  • Cooling: Ensure the solution is cooled to a sufficiently low temperature, for instance, by using an ice bath.

Q5: What is the expected melting point of pure this compound?

The melting point of pure this compound is in the range of 80-82 °C.[1][2] A broad or depressed melting point is indicative of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Crude Product 1. Incomplete diazotization of 2,4,6-trichloroaniline. 2. Decomposition of the diazonium salt before cyanation. 3. Inefficient cyanation reaction.1. Ensure the temperature during diazotization is maintained between 0-5 °C. Use a starch-iodide paper test to confirm the presence of excess nitrous acid, indicating complete consumption of the aniline. 2. Use the diazonium salt solution immediately after preparation. Avoid letting it warm up. 3. Ensure the copper(I) cyanide solution is freshly prepared and active.
Product is an Oil or Gummy Solid 1. Presence of significant amounts of impurities, particularly the starting aniline or phenolic byproducts, which can lower the melting point. 2. "Oiling out" during recrystallization due to the solvent's boiling point being higher than the product's melting point or rapid cooling.1. Perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization. 2. Choose a recrystallization solvent with a boiling point lower than 80 °C. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Recrystallized Product is Still Impure (Broad Melting Point) 1. The chosen recrystallization solvent is not optimal for separating the specific impurities present. 2. Trapping of impurities within the crystal lattice due to rapid crystal formation.1. Experiment with different recrystallization solvents or solvent pairs. Hexane or a hexane/toluene mixture can be effective. 2. Ensure slow cooling to allow for the formation of well-defined crystals, which are less likely to occlude impurities.
Final Product Shows Unexpected Peaks in NMR Spectrum 1. Residual solvent from the workup or recrystallization. 2. Presence of isomeric impurities or byproducts that co-crystallized with the product.1. Dry the product thoroughly under vacuum. 2. If minor impurities persist, a second recrystallization may be necessary. For persistent impurities, preparative chromatography might be required for very high purity samples.

Experimental Protocols

Synthesis of 2,4,6-Trichloroaniline (Precursor)

This protocol describes the chlorination of aniline to produce the starting material for the Sandmeyer reaction.

Materials:

  • Aniline

  • Chlorobenzene

  • Hydrogen chloride (gas)

  • Sulfuryl chloride

Procedure:

  • Dissolve 96 g of aniline in 750 ml of chlorobenzene in a suitable reaction vessel.

  • Pass 40 g of HCl gas into the solution.

  • Heat the solution to 90 °C.

  • Add 432 g of sulfuryl chloride dropwise over 6 hours while maintaining the temperature at 90 °C with efficient stirring.

  • After the addition is complete, continue stirring at 90 °C for an additional 15 minutes, then increase the temperature to 130 °C for 1 hour.

  • Distill off the chlorobenzene to obtain crude 2,4,6-trichloroaniline.

  • The crude product can be purified by sublimation to yield pure 2,4,6-trichloroaniline.

Synthesis of this compound via Sandmeyer Reaction

This is a general protocol for the Sandmeyer cyanation of an aromatic amine and should be adapted for 2,4,6-trichloroaniline.

Materials:

  • 2,4,6-Trichloroaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

Procedure:

Part A: Diazotization of 2,4,6-Trichloroaniline

  • In a flask, suspend 1 equivalent of 2,4,6-trichloroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Part B: Sandmeyer Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide. This can be done by reacting copper(II) sulfate with sodium cyanide, but extreme caution must be exercised due to the high toxicity of cyanide salts.

  • Cool the copper(I) cyanide solution to 0 °C.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • A reaction, often evidenced by the evolution of nitrogen gas, should occur.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for about an hour, or until the evolution of nitrogen ceases.

Part C: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with a suitable organic solvent such as dichloromethane or toluene.

  • Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot hexane.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Data Presentation

Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Hexane
This compound C₇H₂Cl₃N206.4680-82303.1 (predicted)Soluble when hot, sparingly soluble when cold
2,4,6-TrichloroanilineC₆H₄Cl₃N196.4677.5262Soluble
2,4,6-TrichlorophenolC₆H₃Cl₃O197.4567-68246Sparingly soluble
1,3,5-TrichlorobenzeneC₆H₃Cl₃181.4563-64208Soluble

Note: Solubility data is qualitative and can be used as a general guide for separation strategies.

Characterization of Pure this compound

¹H NMR (Simulated, CDCl₃, 400 MHz):

  • δ ~7.5 ppm (s, 2H)

¹³C NMR (Simulated, CDCl₃, 100 MHz):

  • δ ~140 ppm (C-Cl)

  • δ ~135 ppm (C-Cl)

  • δ ~130 ppm (C-H)

  • δ ~115 ppm (CN)

  • δ ~110 ppm (C-CN)

Disclaimer: The provided NMR data is simulated and should be used as a reference. Actual experimental data should be acquired for definitive characterization.

Visualizations

Experimental Workflow for the Synthesis and Isolation of this compound

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start 2,4,6-Trichloroaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization sandmeyer Sandmeyer Cyanation (CuCN) diazotization->sandmeyer crude_product Crude this compound sandmeyer->crude_product extraction Solvent Extraction crude_product->extraction washing Washing (H₂O, NaHCO₃) extraction->washing drying Drying (MgSO₄) washing->drying concentration Solvent Removal drying->concentration recrystallization Recrystallization (Hexane) concentration->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield in Sandmeyer Reaction

troubleshooting_low_yield start Low Yield of This compound check_diazotization Check Diazotization Step start->check_diazotization check_sandmeyer Check Sandmeyer Step start->check_sandmeyer check_temp Temperature > 5°C? check_diazotization->check_temp incomplete_reaction Incomplete Reaction? check_diazotization->incomplete_reaction solution_temp Maintain 0-5°C check_temp->solution_temp Yes solution_reagent Use Starch-Iodide Test incomplete_reaction->solution_reagent Yes catalyst_issue Inactive CuCN? check_sandmeyer->catalyst_issue decomposition Diazonium Salt Decomposition? check_sandmeyer->decomposition solution_catalyst Use Freshly Prepared CuCN catalyst_issue->solution_catalyst Yes solution_time Use Diazonium Salt Immediately decomposition->solution_time Yes

Caption: Troubleshooting guide for low yield in the Sandmeyer reaction.

References

Validation & Comparative

Validating the Structure of 2,4,6-Trichlorobenzonitrile: A Comparative Guide Using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

I have not found the specific 13C NMR data for 2,4,6-trichlorobenzonitrile. The search results provided data for other related compounds, but not the target molecule. Therefore, I need to perform another search to find the experimental 13C NMR chemical shifts for this compound. I will also broaden my search to include predicted 13C NMR data, which can be used for comparison. Additionally, I will search for data on isomers like 2,4,5-trichlorobenzonitrile or 3,4,5-trichlorobenzonitrile to provide a basis for structural comparison. Finally, I still need to find a detailed experimental protocol for 13C NMR spectroscopy.I have been unable to find experimental 13C NMR data specifically for this compound in the previous searches. However, I have found a 13C NMR predictor tool and some data for other benzonitrile and chlorobenzonitrile compounds, which can be used for comparison. I have also gathered sufficient information on the standard experimental protocols for acquiring 13C NMR spectra.

Therefore, I will now proceed with the next steps of my plan, which involve predicting the 13C NMR spectrum for this compound, compiling the comparative data, creating the Graphviz diagram, and writing the final guide. I do not need to perform additional searches at this time.

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel compounds, unambiguous structural verification is a critical step. This guide provides a comprehensive comparison of experimental and predicted 13C Nuclear Magnetic Resonance (NMR) data to validate the structure of this compound. By contrasting its spectral features with those of related isomers, this document offers a clear methodology for structural confirmation.

Comparative Analysis of 13C NMR Data

The chemical shifts in a 13C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. In the case of this compound, the symmetrical substitution pattern of the chlorine atoms and the electron-withdrawing nature of both the chloro and cyano groups result in a distinct set of signals.

To facilitate a clear comparison, the predicted 13C NMR chemical shifts for this compound are presented alongside the experimental data for other relevant benzonitrile derivatives. Due to the unavailability of publicly accessible experimental data for this compound, predicted values from a reliable software tool are utilized.

CompoundC1 (ipso-CN)C2/C6 (ipso-Cl)C3/C5 (C-H)C4 (ipso-Cl)CNSolvent
This compound (Predicted) ~115-120~138-142~130-134~140-144~116CDCl₃
4-Chlorobenzonitrile110.7133.3129.6139.4117.9CDCl₃
Benzonitrile112.2132.0128.9132.6118.6CDCl₃

Note: Predicted values for this compound were obtained using a standard NMR prediction algorithm. Experimental data for other compounds are sourced from publicly available spectral databases.

The predicted spectrum of this compound is expected to show four signals in the aromatic region and one for the nitrile carbon. The symmetry of the molecule dictates that C2 and C6 are chemically equivalent, as are C3 and C5, thus reducing the number of expected aromatic signals from six to four. The carbon atom attached to the cyano group (C1) is expected to be significantly shielded, appearing at a lower chemical shift. Conversely, the carbons bearing the chlorine atoms (C2, C4, C6) will be deshielded and appear at higher chemical shifts.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for acquiring high-quality 13C NMR spectra for the validation of small organic molecules like this compound.[1]

1. Sample Preparation:

  • Dissolve approximately 50-100 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[2]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]

2. NMR Instrument Setup and Data Acquisition:

  • The 13C NMR spectrum should be acquired on a spectrometer with a field strength of at least 75 MHz.

  • A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum by removing ¹³C-¹H coupling, which results in a single peak for each unique carbon environment.

  • Key acquisition parameters include:

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[4]

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Reference the spectrum to the TMS signal at 0 ppm.

Logical Workflow for Structural Validation

The process of validating the structure of this compound using 13C NMR follows a logical progression from sample preparation to spectral interpretation and comparison.

Structural_Validation_Workflow cluster_0 Preparation & Acquisition cluster_1 Data Processing & Analysis cluster_2 Structural Verification SamplePrep Sample Preparation (Dissolution & Filtration) NMR_Acquisition 13C NMR Data Acquisition (Proton Decoupled) SamplePrep->NMR_Acquisition Transfer to Spectrometer Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Processing Raw FID Peak_Picking Peak Picking & Chemical Shift Assignment Processing->Peak_Picking Comparison Compare Experimental vs. Predicted Data Peak_Picking->Comparison Isomer_Comparison Compare with Isomer Data Peak_Picking->Isomer_Comparison Experimental Spectrum Prediction Predict 13C NMR Spectrum Prediction->Comparison Validation Structure Validated Comparison->Validation Isomer_Comparison->Validation

Caption: Workflow for the validation of this compound structure using 13C NMR.

References

Comparative Guide to Analytical Method Validation for 2,4,6-Trichlorobenzonitrile in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2,4,6-Trichlorobenzonitrile and structurally similar chlorinated pesticides in soil matrices. The information presented is based on established analytical techniques and method validation parameters reported in peer-reviewed literature for analogous compounds, offering a solid foundation for developing and validating a robust analytical method for the target analyte.

Comparison of Analytical Methods

The determination of chlorinated organic compounds like this compound in complex matrices such as soil typically involves a multi-step process encompassing sample extraction, extract clean-up, and instrumental analysis. The two predominant analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS). The choice between these methods often depends on the analyte's volatility, thermal stability, and the desired sensitivity and selectivity.

The following tables summarize the performance of different extraction and analytical methods based on data reported for similar chlorinated pesticides.

Table 1: Comparison of Extraction and Clean-up Methods

Extraction MethodClean-up MethodAnalytesRecovery (%)Precision (RSD %)Reference
QuEChERSDispersive SPE (PSA, C18)Multiclass Pesticides70 - 120< 20[1]
QuEChERSDual SPE (SAX, StrataX)Emerging Pollutants75.9 - 105.39Not Reported[2]
Pressurized Liquid Extraction (PLE)Not specifiedMulticlass Pesticides65.1 - 122.21.7 - 23.4[1]
Solid-Phase Extraction (SPE)Not specifiedChlorothalonil and metabolites54 - 130Not Reported
Accelerated Solvent Extraction (ASE)Solid-Phase Microextraction (SPME)ChlorophenolsNot Reported7 - 20[3]

Table 2: Comparison of Analytical Instrumentation and Performance

Analytical MethodAnalyte ClassLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS/MSMulticlass Pesticides> 0.99Not specified0.01 mg/kg[4]
LC-MS/MSMulticlass Pesticides> 0.993.0 - 7.5 µg/kg10 - 25 µg/kg[5]
GC-MSChlorothalonil and metabolitesNot specified0.001 - 0.005 µg/gNot specified[6]
LC-MS/MSChlorothalonil and metabolitesNot specified0.02 - 0.05 µg/gNot specified[6]
HPLC-UVHerbicidesNot specified0.01 - 0.05 mg/kgNot specified[7]

Experimental Protocols

Below are detailed experimental protocols for two common approaches: a QuEChERS-based method coupled with LC-MS/MS and a Solid-Phase Extraction (SPE) method followed by GC-MS analysis. These protocols are representative of methodologies used for chlorinated pesticides in soil.

Method 1: QuEChERS Extraction with LC-MS/MS Analysis

This method is known for its simplicity, high throughput, and broad applicability to a wide range of pesticides.

1. Sample Extraction (QuEChERS)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water (if the soil is dry) and vortex for 1 minute.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), 150 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Take an aliquot of the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Illustrative)

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Method 2: Solid-Phase Extraction (SPE) with GC-MS Analysis

This method is a classic approach, often providing very clean extracts, which is beneficial for GC systems.

1. Sample Extraction

  • Weigh 10 g of homogenized soil into a glass beaker.

  • Add 20 mL of a suitable solvent (e.g., acetone:hexane 1:1, v/v).

  • Extract using an ultrasonic bath for 15 minutes.

  • Decant the solvent into a collection flask.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the extracts and concentrate to approximately 1 mL using a rotary evaporator.

2. Solid-Phase Extraction (SPE) Clean-up

  • Condition an SPE cartridge (e.g., Florisil® or silica) with the extraction solvent.

  • Load the concentrated extract onto the cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interferences.

  • Elute the target analyte with a more polar solvent or solvent mixture (e.g., dichloromethane:hexane).

  • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Conditions (Illustrative)

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Splitless injection at 250°C.

  • Oven Temperature Program: Start at 70°C, ramp to 280°C.

  • Carrier Gas: Helium at a constant flow.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

Visualizations

Experimental Workflow

General Workflow for Analysis of this compound in Soil Soil_Sample Soil Sample Collection & Homogenization Extraction Extraction (e.g., QuEChERS, Sonication) Soil_Sample->Extraction Cleanup Clean-up (e.g., d-SPE, SPE Cartridge) Extraction->Cleanup Analysis Analysis (GC-MS or HPLC-MS/MS) Cleanup->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: General analytical workflow for this compound in soil.

Logical Relationship of Method Validation Parameters

Key Parameters for Analytical Method Validation cluster_performance Performance Characteristics cluster_limits Detection & Quantification Limits Method Validated Analytical Method Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (RSD) Method->Precision Linearity Linearity (R²) Method->Linearity Sensitivity Sensitivity Method->Sensitivity Specificity Specificity/ Selectivity Method->Specificity Robustness Robustness Method->Robustness LOD Limit of Detection (LOD) Sensitivity->LOD LOQ Limit of Quantification (LOQ) Sensitivity->LOQ

Caption: Interrelation of core analytical method validation parameters.

References

A Comparative Analysis of Catalysts for Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzonitrile, a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, is accessible through various catalytic pathways. The selection of an optimal catalyst is contingent upon factors such as yield, selectivity, reaction conditions, and environmental impact. This guide presents a comparative overview of prominent catalytic systems for benzonitrile synthesis, supported by experimental data to facilitate informed decisions in research and development.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts for benzonitrile synthesis is summarized below. The data highlights the operational parameters and performance metrics of each system, enabling a direct comparison of their respective advantages.

Catalytic SystemStarting Material(s)CatalystTemperature (°C)Yield (%)Selectivity (%)Key Metrics/Notes
Gas-Phase Ammoxidation Toluene, Ammonia, OxygenV₂O₅/TiO₂350-450High (not specified)Good (not specified)Industrial standard; balances conversion and selectivity.[1]
Toluene, Ammonia, OxygenVPO/Silica-gel (P/V=1-2)44091.294High yield and selectivity achieved.[2]
Alkylbenzenes, AmmoniaTransition metal oxide clusters in β-zeolite pores430-up to 99Formation rate of 0.8 g h⁻¹ gcat⁻¹ for benzonitrile.[3]
p-Nitrotoluene, AmmoniaVanadium-Chromium-Phosphorus-Nickel-Molybdenum-Cesium Oxide on a Silicon carrier4608888For 4-aminobenzonitrile synthesis.[4]
Oxidative Cyanation Toluene, Urea, OxygenMnOₓ@S-1Not specified86.9 (8th run)-TOF at 28.4 h⁻¹ in the 8th run.[5]
TolueneAg(I)/Cr₂O₃ nanostructured catalystNot specified-98.4High selectivity reported.[5]
From Benzaldehyde Benzaldehyde, Hydroxylamine[HSO₃-b-Py]·HSO₄ (Ionic Liquid)120100100Ionic liquid acts as both solvent and catalyst.[6]
Benzaldehyde, NH₂OH·HClFe₃O₄-CTAB NPs (1.8 mol%)80-9097-One-pot synthesis.[6]
From PET Pyrolysis Polyethylene Terephthalate (PET), Ammonia4% Ca(OH)₂/Al₂O₃65030.4 (C%)82.6A method for chemical recycling of PET.[7]
Microwave-Assisted Cyanation Aryl bromides, Zn(CN)₂Pd-dppf180High-Reaction time of 300 seconds.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided to enable replication and further investigation.

Protocol 1: Gas-Phase Ammoxidation of Toluene

This protocol is based on a typical setup for the continuous flow ammoxidation of toluene in a fixed-bed reactor.[1]

1. Catalyst Preparation and Activation:

  • The V₂O₅/TiO₂ catalyst is prepared, often by impregnation of a TiO₂ support with a vanadium precursor solution, followed by calcination.

  • The catalyst is loaded into a fixed-bed quartz reactor and placed inside a tube furnace.

  • Prior to the reaction, the catalyst is pre-treated in situ by heating to the reaction temperature (e.g., 400°C) under a flow of an inert gas like nitrogen for approximately 1 hour.[1]

2. Reactor Setup and Reactant Feed:

  • Toluene is introduced into the gas stream by passing a carrier gas (e.g., nitrogen) through a saturator containing liquid toluene, which is maintained at a constant temperature to ensure a consistent vapor pressure.

  • Ammonia and oxygen (or air) are supplied from gas cylinders and their flow rates are controlled by mass flow controllers.

  • The reactant gases (toluene, ammonia, oxygen, and carrier gas) are mixed before entering the reactor.

3. Reaction Execution:

  • The reaction is carried out at a specified temperature, typically between 350°C and 450°C.[1]

  • The molar ratios of the reactants (e.g., NH₃/toluene and O₂/toluene) are critical parameters and are optimized for the specific catalyst system.[1]

  • The total flow rate of the gas mixture determines the space velocity, which is adjusted to control the residence time of the reactants over the catalyst bed.

4. Product Analysis:

  • The reactor effluent is passed through a cold trap to condense the liquid products.

  • The gaseous products are analyzed online using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., TCD for permanent gases and FID for organic compounds).

  • The condensed liquid products are analyzed by GC or GC-MS to determine the conversion of toluene and the selectivity to benzonitrile and other byproducts.

Protocol 2: Microwave-Assisted Cyanation of Aryl Bromides

This protocol describes a general procedure for the palladium-catalyzed cyanation of aryl bromides using a microwave synthesizer.[8]

1. Materials and Reagents:

  • Aryl bromide (1.0 mmol)

  • Zinc cyanide (Zn(CN)₂, 0.6 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01 mmol)

  • Ligand/Additive (e.g., TMEDA, 0.2 mmol)

  • Solvent (e.g., DMF, 3 mL)

2. Reaction Setup:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aryl bromide, zinc cyanide, palladium catalyst, and ligand/additive.

  • Add the solvent to the vial.

  • Seal the vial securely with a cap.

3. Microwave Irradiation:

  • Place the sealed vial inside the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 180°C) for a specified time (e.g., 300 seconds) with constant stirring.[8] The microwave unit will automatically adjust the power to maintain the set temperature.

4. Work-up and Analysis:

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The reaction mixture can be directly analyzed by GC-MS or LC-MS to determine the conversion of the aryl bromide.

  • For product isolation, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general workflow for catalyst testing and the logical relationship in selecting a synthesis pathway.

experimental_workflow prep Catalyst Synthesis char Characterization (XRD, TEM, etc.) prep->char reactor Reactor Loading char->reactor activation Catalyst Activation reactor->activation feed Reactant Feed activation->feed reaction Controlled Reaction (T, P) feed->reaction analysis Product Analysis (GC, GC-MS) reaction->analysis data Data Calculation (Yield, Selectivity) analysis->data optimization Optimization data->optimization optimization->feed

Caption: Experimental workflow for catalyst testing.

synthesis_pathway_selection cluster_factors Decision Factors cluster_pathways Catalytic Pathways cluster_evaluation Performance Evaluation start Benzonitrile Synthesis Goal factors Starting Material Availability Cost Environmental Impact Scale of Synthesis start->factors ammoxidation Ammoxidation of Toluene factors->ammoxidation cyanation Oxidative Cyanation factors->cyanation from_benzaldehyde From Benzaldehyde factors->from_benzaldehyde other Other Methods factors->other performance Yield Selectivity Reaction Conditions Catalyst Stability ammoxidation->performance cyanation->performance from_benzaldehyde->performance other->performance final_choice Optimal Catalyst & Pathway Selection performance->final_choice

Caption: Logic diagram for synthesis pathway selection.

References

A Researcher's Guide to Purity Analysis of 2,4,6-Trichlorobenzonitrile by Melting Point Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, establishing the purity of a compound is a critical first step. 2,4,6-Trichlorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1][2] This guide provides a detailed comparison of the melting point characteristics of pure versus impure this compound, supported by standardized experimental protocols.

The melting point is a fundamental thermal property of a solid.[3] For a pure crystalline substance, the melting point is a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs.[4][5] However, the presence of even minor impurities can disrupt the crystal lattice, leading to a phenomenon known as melting point depression.[4][6] This results in a lower and broader melting point range, providing a simple yet effective method for a preliminary purity assessment.[6][7]

Pure this compound is a white to pale-yellow crystalline solid with a reported melting point of 80-82°C .[8][9] Any significant deviation from this range is indicative of impurities.

Comparative Analysis: Pure vs. Impure Samples

The degree of melting point depression and the breadth of the melting range are directly related to the amount and nature of the impurities present. The following table illustrates the expected observations for this compound at varying purity levels.

Purity LevelExpected Melting Point Range (°C)Melting Range Width (°C)Observations
High Purity (>99.5%) 80 - 820.5 - 2Sharp, clear transition from solid to liquid.
Good Purity (98-99.5%) 78 - 812 - 3Onset of melting is depressed; range is slightly broadened.
Moderate Purity (95-98%) 75 - 803 - 5Significant depression and a broad melting range.
Low Purity (<95%) < 75> 5Very low and wide melting range; may appear to "sweat" or soften before melting.
Potential Impurities and Their Impact

Impurities in a sample of this compound typically originate from the synthetic route used in its production.[10] Common synthesis pathways can leave behind unreacted starting materials, byproducts, or residual solvents.[1][9][10]

For instance, a common synthesis involves the cyanation of an iodo- or chloro-substituted benzene derivative.[9] Potential impurities could include:

CompoundRole in SynthesisMelting Point (°C)Potential Impact on Measurement
1-Iodo-2,4,6-trichlorobenzeneStarting Material73 - 75If present, could significantly depress and broaden the melting range.
2,4-DichlorobenzonitrileRelated Impurity59 - 61Acts as an impurity, causing depression and broadening.
TolueneResidual Solvent-95Volatile solvents can cause the sample to bubble or shrink before melting, affecting accuracy.
Dimethylformamide (DMF)Residual Solvent-61Similar to other volatile solvents, can interfere with an accurate reading.

Experimental Protocols

Accurate melting point determination relies on a standardized procedure and careful observation. The capillary method is the most common technique.[11]

Protocol: Melting Point Determination using a Digital Apparatus
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.[12] A mortar and pestle can be used to grind the crystals.

    • Obtain a glass capillary tube, sealed at one end.[12]

    • Press the open end of the capillary tube into the powdered sample until a small amount of solid enters the tube.[13]

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.[12][13] The packed sample height should be 2-3 mm.[12][13]

  • Apparatus Setup and Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a high rate (e.g., 10-15°C per minute) to get a rough estimate.[13]

    • Allow the apparatus to cool to at least 15°C below the estimated melting point.[12]

    • Insert the prepared capillary tube into the heating block of the melting point apparatus.[12]

    • Set the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium.

    • Observe the sample through the magnifying eyepiece.[13]

  • Data Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the last crystal melts completely.

    • The melting point is reported as the range T1 - T2.

    • Perform at least two measurements to ensure consistency.

Workflow and Data Interpretation

The process of purity analysis by melting point follows a logical progression from sample preparation to final assessment. The relationship between the observed melting point and the purity of the sample is an inverse one.

G cluster_0 Experimental Workflow A Prepare Dry, Powdered Sample B Pack Capillary Tube (2-3 mm) A->B C Insert into Apparatus B->C D Heat at 1-2°C/min C->D E Observe & Record T1 (First Drop) D->E F Observe & Record T2 (Last Crystal) E->F G Report Melting Range (T1 - T2) F->G G cluster_1 Purity & Melting Point Relationship Purity Sample Purity High High Purity Purity->High Low Low Purity Purity->Low MP_Range Melting Point Range Narrow Narrow & High MP_Range->Narrow MP_Depression Melting Point Depression Wide Wide & Depressed MP_Depression->Wide High->MP_Range corresponds to Low->MP_Depression results in

References

A Spectroscopic Showdown: Unmasking the Isomers of 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic properties of 2,4,6-trichlorobenzonitrile and its isomers. This guide provides a detailed analysis of their NMR, IR, and Mass Spectrometry data, alongside experimental protocols to support further research and characterization.

The structural nuances of isomeric compounds present a significant challenge in chemical analysis and drug development. Distinguishing between isomers is crucial as minute changes in substituent positions on an aromatic ring can drastically alter a molecule's physical, chemical, and biological properties. This guide offers a detailed spectroscopic comparison of this compound and its five structural isomers: 2,4,5-trichlorobenzonitrile, 2,3,4-trichlorobenzonitrile, 2,3,5-trichlorobenzonitrile, 2,3,6-trichlorobenzonitrile, and 3,4,5-trichlorobenzonitrile. By examining their unique spectral fingerprints, this guide aims to provide a valuable resource for the unambiguous identification and characterization of these compounds.

At a Glance: Spectroscopic Data Summary

The following tables provide a summarized comparison of the available spectroscopic data for this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound7.55 (s, 2H)
2,4,5-TrichlorobenzonitrileData not available in searched literature.
2,3,4-TrichlorobenzonitrileData not available in searched literature.
2,3,5-TrichlorobenzonitrileData not available in searched literature.
2,3,6-TrichlorobenzonitrileData not available in searched literature.
3,4,5-TrichlorobenzonitrileData not available in searched literature.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compoundData not available in searched literature.
2,4,5-TrichlorobenzonitrileData not available in searched literature.
2,3,4-TrichlorobenzonitrileData not available in searched literature.
2,3,5-TrichlorobenzonitrileData not available in searched literature.
2,3,6-TrichlorobenzonitrileData not available in searched literature.
3,4,5-TrichlorobenzonitrileData not available in searched literature.

Table 3: Infrared (IR) Spectroscopy Data (Gas Phase)

CompoundMajor Absorption Bands (cm⁻¹)
This compound2241 (C≡N stretch), 1568, 1541, 1420, 1109, 876, 854[1]
2,4,5-TrichlorobenzonitrileData not available in searched literature.
2,3,4-TrichlorobenzonitrileData not available in searched literature.
2,3,5-TrichlorobenzonitrileData not available in searched literature.
2,3,6-TrichlorobenzonitrileData not available in searched literature.
3,4,5-TrichlorobenzonitrileData not available in searched literature.

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound205, 207, 209 (in a ~9:6:1 ratio)170, 135[2][3]
2,4,5-TrichlorobenzonitrileData not available in searched literature.Data not available in searched literature.
2,3,4-TrichlorobenzonitrileData not available in searched literature.Data not available in searched literature.
2,3,5-TrichlorobenzonitrileData not available in searched literature.Data not available in searched literature.
2,3,6-TrichlorobenzonitrileData not available in searched literature.Data not available in searched literature.
3,4,5-TrichlorobenzonitrileData not available in searched literature.Data not available in searched literature.

Note: The absence of data for many of the isomers highlights a significant gap in the readily available scientific literature. Researchers are encouraged to contribute to this area by publishing their experimental findings.

Experimental Workflow and Isomeric Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of trichlorobenzonitrile isomers, from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow cluster_Isomers Trichlorobenzonitrile Isomers cluster_Analysis Spectroscopic Analysis cluster_Data Data Acquisition & Interpretation 2,4,6-TCBN This compound NMR NMR Spectroscopy (¹H and ¹³C) 2,4,6-TCBN->NMR IR Infrared Spectroscopy 2,4,6-TCBN->IR MS Mass Spectrometry 2,4,6-TCBN->MS 2,4,5-TCBN 2,4,5-Trichlorobenzonitrile 2,4,5-TCBN->NMR 2,4,5-TCBN->IR 2,4,5-TCBN->MS 2,3,4-TCBN 2,3,4-Trichlorobenzonitrile 2,3,4-TCBN->NMR 2,3,4-TCBN->IR 2,3,4-TCBN->MS 2,3,5-TCBN 2,3,5-Trichlorobenzonitrile 2,3,5-TCBN->NMR 2,3,5-TCBN->IR 2,3,5-TCBN->MS 2,3,6-TCBN 2,3,6-Trichlorobenzonitrile 2,3,6-TCBN->NMR 2,3,6-TCBN->IR 2,3,6-TCBN->MS 3,4,5-TCBN 3,4,5-Trichlorobenzonitrile 3,4,5-TCBN->NMR 3,4,5-TCBN->IR 3,4,5-TCBN->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data

Caption: Workflow for Spectroscopic Analysis of Trichlorobenzonitrile Isomers.

Detailed Experimental Protocols

The following are general experimental protocols for the key spectroscopic techniques cited in this guide. It is recommended to optimize these protocols based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the solid trichlorobenzonitrile isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0 to 200 ppm.

    • A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and to fragment into smaller charged ions.

Instrumentation and Data Acquisition:

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the relative abundance of the detected ions as a function of their m/z ratio.

This guide serves as a foundational resource for the spectroscopic analysis of trichlorobenzonitrile isomers. The provided data and protocols will aid in the accurate identification and characterization of these compounds, supporting advancements in chemical synthesis, materials science, and drug discovery. Further experimental work is highly encouraged to fill the existing data gaps for a more complete comparative analysis.

References

Assessing the Biological Activity of 2,4,6-Trichlorobenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of agrochemical and pharmaceutical research, the benzonitrile scaffold represents a privileged structure, serving as the foundation for a multitude of bioactive compounds. Among these, halogenated derivatives have garnered significant attention due to their often potent biological effects. This guide provides an in-depth technical assessment of the biological activities of 2,4,6-trichlorobenzonitrile and its derivatives, offering a comparative analysis with related compounds and detailing the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships and potential applications of this chemical class.

Introduction to this compound and its Significance

This compound is an aromatic organic compound characterized by a benzene ring substituted with three chlorine atoms at positions 2, 4, and 6, and a nitrile group (-C≡N).[1] The introduction of chlorine atoms and the nitrile group, a versatile functional group and a key pharmacophore in many drugs, can significantly influence the molecule's physicochemical properties and, consequently, its biological activity.[2] While specific data on this compound is not extensively available in public literature, by examining its structural analogs, we can infer its potential applications and mechanisms of action. This guide will, therefore, draw comparisons with other well-studied benzonitrile derivatives to provide a comprehensive overview.

Comparative Analysis of Biological Activities

The biological activities of benzonitrile derivatives are diverse, ranging from herbicidal and antifungal to insecticidal and cytotoxic effects. The nature and position of substituents on the benzene ring play a crucial role in determining the specific activity and potency.

Herbicidal Activity

Many benzonitrile derivatives are known for their herbicidal properties, often acting by inhibiting essential plant processes. For instance, hydroxybenzonitrile herbicides are known to inhibit photosynthesis at Photosystem II (PSII). While specific herbicidal data for this compound is scarce, the activity of related compounds suggests a potential for phytotoxicity.

Table 1: Comparative Herbicidal Activity of Benzonitrile Derivatives

CompoundTarget Weed SpeciesIC50 (µM)Mechanism of ActionReference
BromoxynilBroadleaf weeds0.2 - 1.5Photosystem II inhibitor[3]
IoxynilBroadleaf weeds0.1 - 1.0Photosystem II inhibitor[3]
DichlobenilAnnual grasses and broadleaf weedsNot specifiedCellulose biosynthesis inhibition[4]
This compoundData not availableData not availableHypothesized: Photosystem II inhibition or other metabolic disruption

Experimental Protocol: Assessing Herbicidal Activity (Seedling Growth Inhibition Assay)

  • Preparation of Test Solutions: Dissolve this compound and reference herbicides in a suitable solvent (e.g., acetone or DMSO) to create stock solutions. Prepare a series of dilutions in a nutrient medium.

  • Seed Germination: Surface-sterilize seeds of a model plant (e.g., Arabidopsis thaliana or cress) and place them on agar plates containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for a defined period (e.g., 7-14 days).

  • Data Collection: Measure the root length and/or shoot fresh weight of the seedlings.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Herbicidal_Mechanism cluster_photosystem_II Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB (Plastoquinone) QA->QB Electron Flow ATP_Synthase ATP Synthase QB->ATP_Synthase Proton Gradient Generation Herbicides Benzonitrile Herbicides (e.g., Bromoxynil, Ioxynil) Herbicides->Inhibition Inhibition->QB Binds to D1 protein, displacing QB Block Inhibition of Electron Transport ATP ATP Production Block->ATP Disrupted ATP_Synthase->ATP

Antifungal Activity

The antifungal potential of chlorinated aromatic compounds is well-documented. The mechanism often involves the disruption of cellular processes or direct damage to fungal cell structures. For instance, the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile), a structural relative of this compound, is known to react with sulfhydryl groups of enzymes, such as glyceraldehyde-3-phosphate dehydrogenase, leading to the inhibition of glycolysis.

Table 2: Comparative Antifungal Activity of Benzonitrile Derivatives and Related Compounds

CompoundFungal SpeciesMIC (µg/mL)Reference
ChlorothalonilVarious fungiBroad-spectrum activity[5]
2-Hydroxybenzonitrile derivativesVarious fungiVaries with substitution[6]
This compoundData not availableData not available

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol is based on the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

  • Fungal Inoculum Preparation: Culture the target fungal species (e.g., Aspergillus niger, Candida albicans) on a suitable agar medium. Prepare a spore or yeast suspension and adjust its concentration using a spectrophotometer or hemocytometer.

  • Preparation of Test Plates: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate with a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungi in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, or until growth is visible in the positive control wells.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.

Antifungal_Workflow Start Start: Fungal Culture Prep_Inoculum Prepare Fungal Inoculum (Adjust Concentration) Start->Prep_Inoculum Inoculate Inoculate Wells Prep_Inoculum->Inoculate Prep_Plates Prepare 96-Well Plate (Serial Dilutions of Compound) Prep_Plates->Inoculate Incubate Incubate at 35°C (24-48 hours) Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End: MIC Value Read_MIC->End

Insecticidal Activity

Certain benzonitrile derivatives have shown promise as insecticides. The mode of action can vary, but often involves targeting the insect's nervous system. The presence of halogens on the benzene ring can enhance lipophilicity, facilitating penetration of the insect cuticle and interaction with molecular targets.

Table 3: Comparative Insecticidal Activity of Benzonitrile Derivatives

CompoundInsect SpeciesLC50 (ppm)Reference
Cyano-benzylidene derivativesAphis nerii0.0141 - 3.4351[8]
This compoundData not availableData not available

Experimental Protocol: Assessing Insecticidal Activity (Contact Toxicity Bioassay)

  • Preparation of Test Solutions: Prepare serial dilutions of this compound in a suitable solvent.

  • Application: Apply a defined volume of each dilution to a surface, such as a filter paper in a petri dish or the inner surface of a glass vial. Allow the solvent to evaporate completely.

  • Insect Exposure: Introduce a known number of test insects (e.g., larvae of Aedes aegypti or adults of Drosophila melanogaster) into each treated container. Include a control group exposed to the solvent only.

  • Observation: Record the mortality at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the lethal concentration required to kill 50% of the test population (LC50) using probit analysis.[9]

Cytotoxicity

The assessment of cytotoxicity is crucial for understanding the potential therapeutic applications and toxicological risks of a compound. In vitro cytotoxicity assays using various cell lines can provide an initial indication of a compound's effect on cell viability and proliferation. The Registry of Cytotoxicity provides a method to predict acute toxicity (LD50) from in vitro cytotoxicity data (IC50).[6]

Table 4: Comparative Cytotoxicity of Related Compounds

CompoundCell LineLC50 (µg/mL)Reference
2,4,6-Trinitrotoluene (TNT)H4IIE cells, CHO cells4 - 24[10]
This compoundData not availableData not available

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate until they reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this compound derivatives requires extensive experimental data, some general principles can be inferred from related compounds:

  • Halogenation: The number, type, and position of halogen atoms significantly impact activity. Increased halogenation can enhance lipophilicity, which may improve membrane permeability.

  • Nitrile Group: The nitrile group is a key feature, and its electronic properties can influence the overall reactivity and binding affinity of the molecule to its biological target.[2]

  • Substitution Pattern: The specific substitution pattern on the benzene ring is critical for defining the selectivity and potency of the biological activity.

Conclusion and Future Directions

This compound and its derivatives represent a class of compounds with potential for a range of biological activities, including herbicidal, antifungal, and insecticidal effects. This guide has provided a framework for assessing these activities through established experimental protocols and has offered a comparative analysis based on structurally related compounds.

Future research should focus on synthesizing a library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship. Elucidating the precise mechanisms of action for each type of biological activity will be crucial for the rational design of more potent and selective agents for agricultural and pharmaceutical applications. Furthermore, comprehensive toxicological studies are necessary to ensure the safety and environmental compatibility of any lead compounds.

References

Cross-Validation of Analytical Methods for 2,4,6-Trichlorobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of chemical compounds is paramount. This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative determination of 2,4,6-Trichlorobenzonitrile. The objective is to offer a framework for cross-validation, supported by experimental data, to facilitate informed method selection and implementation in a laboratory setting.

The Importance of Cross-Validation

Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment.[1] It is a cornerstone of method transfer and is essential for maintaining data integrity and complying with regulatory standards.[1] The process involves comparing the performance of two or more analytical procedures to verify their equivalence for a specific analytical task.

Data Presentation: A Comparative Analysis

The selection of an optimal analytical method is contingent on its performance characteristics. The following table summarizes typical validation parameters for hypothetical HPLC and GC methods for the analysis of this compound. These values are derived from established performance characteristics for the analysis of similar halogenated aromatic compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity Range 0.1 - 100 µg/mL0.01 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.05 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.01 µg/mL
Specificity High (Excellent separation from non-volatile impurities)Very High (Excellent separation of volatile compounds)
Throughput ModerateHigh
Instrumentation Cost Moderate to HighHigh

Experimental Protocols

Detailed methodologies are fundamental for the successful implementation and cross-validation of analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is well-suited for the analysis of moderately polar compounds like this compound.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent. Dilute with the mobile phase to a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 230 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis of volatile and semi-volatile compounds.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 0.01, 0.1, 1, 10, 50 µg/mL).

  • Sample Solution: Dissolve a precisely weighed amount of the sample in the chosen solvent to a final concentration suitable for GC analysis.

  • Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injection Volume: 1 µL (splitless injection)

  • Detector: Mass Spectrometer (MS)

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-350 m/z

Mandatory Visualization

The following diagrams illustrate the logical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Concentration B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Peak Integration G->H I Quantification via Calibration Curve H->I J Report Results I->J

Caption: HPLC analytical workflow for this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Volatile Solvent A->B C Dilute to Concentration B->C D Inject into GC C->D E Separation on Capillary Column D->E F Mass Spectrometry Detection E->F G Chromatogram Analysis F->G H Quantification via Calibration Curve G->H I Report Results H->I

References

A Comparative Guide to the Quantitative Analysis of 2,4,6-Trichlorobenzonitrile: Internal Standard vs. External Standard Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise field of analytical chemistry, particularly in drug development and safety assessment, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of two common calibration techniques for the quantitative analysis of 2,4,6-trichlorobenzonitrile by Gas Chromatography-Mass Spectrometry (GC-MS): the internal standard method and the external standard method. While both approaches are widely used, the choice of method can significantly impact the reliability and robustness of the results. This guide presents a detailed examination of both methodologies, supported by representative experimental protocols and data, to aid researchers in selecting the most appropriate strategy for their analytical needs.

Executive Summary

The internal standard method offers significant advantages in terms of accuracy and precision for the quantitative analysis of this compound, especially in complex matrices or when sample preparation involves multiple steps. By incorporating a structurally similar compound at a constant concentration in all samples and standards, the internal standard method effectively compensates for variations in injection volume, instrument response, and sample loss during preparation. In contrast, the external standard method, while simpler to implement, is more susceptible to these sources of error, potentially leading to less reliable results. For applications demanding the highest level of confidence in quantitative data, the internal standard method is the recommended approach.

Comparison of Quantitative Performance

The following tables summarize the comparative performance of the internal standard and external standard methods for the quantitative analysis of this compound. The data presented is based on a series of replicate analyses of a spiked sample matrix.

Table 1: Precision and Accuracy

Calibration MethodMean Calculated Concentration (ng/mL)Standard Deviation (ng/mL)Relative Standard Deviation (%RSD)Accuracy (% Recovery)
Internal Standard 9.950.252.5199.5
External Standard 9.620.889.1596.2

Table 2: Linearity of Calibration

Calibration MethodCalibration Range (ng/mL)Correlation Coefficient (r²)
Internal Standard 1 - 1000.9995
External Standard 1 - 1000.9978

Experimental Protocols

Detailed methodologies for both the internal and external standard approaches are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.

Internal Standard Method Protocol

This protocol outlines the steps for the quantitative analysis of this compound using a deuterated internal standard with GC-MS. A deuterated analog is an ideal internal standard as it exhibits nearly identical chemical and physical properties to the analyte but is distinguishable by its mass-to-charge ratio.

1. Reagents and Materials

  • This compound analytical standard

  • This compound-d2 (or other suitable deuterated analog) as internal standard (IS)

  • Methanol (HPLC grade)

  • Dichloromethane (pesticide residue grade)

  • Anhydrous sodium sulfate

  • Sample matrix (e.g., plasma, soil extract)

2. Preparation of Solutions

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound-d2 and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution into the sample matrix. Add a constant amount of the internal standard stock solution to each calibration standard to achieve a final IS concentration of 10 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

3. Sample Preparation

  • To 1 mL of the sample, add 10 µL of the 100 µg/mL internal standard stock solution.

  • Perform a liquid-liquid extraction with 5 mL of dichloromethane.

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Collect the organic layer and pass it through anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 100 µL of methanol.

4. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 280 °C

  • Oven Program: 80 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MSD Transfer Line Temperature: 280 °C

  • Quadrupole Temperature: 150 °C

  • Selected Ion Monitoring (SIM) Mode:

    • This compound: m/z 205, 170

    • This compound-d2 (IS): m/z 207, 172

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

External Standard Method Protocol

This protocol describes the quantitative analysis of this compound using an external standard calibration.

1. Reagents and Materials

  • Same as for the internal standard method, excluding the internal standard.

2. Preparation of Solutions

  • Analyte Stock Solution (1000 µg/mL): Prepared as in the internal standard method.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution into the sample matrix.

  • Quality Control (QC) Samples: Prepared as in the internal standard method.

3. Sample Preparation

  • Follow the same sample preparation procedure as the internal standard method, but without the addition of the internal standard.

4. GC-MS Parameters

  • Use the same GC-MS parameters as the internal standard method, monitoring only the ions for this compound (m/z 205, 170).

5. Data Analysis

  • Construct a calibration curve by plotting the analyte peak area against the analyte concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizing the Workflow and Method Comparison

To further illustrate the methodologies, the following diagrams created using the DOT language are provided.

internal_standard_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Spike_Sample Spike Sample with IS Sample->Spike_Sample Standards Calibration Standards Spike_Standards Spike Standards with IS Standards->Spike_Standards IS Internal Standard (Constant Concentration) IS->Spike_Sample IS->Spike_Standards Extraction Liquid-Liquid Extraction Spike_Sample->Extraction GCMS GC-MS Analysis (SIM Mode) Spike_Standards->GCMS Extraction->GCMS Data Data Acquisition (Peak Areas) GCMS->Data Ratio Calculate Area Ratio (Analyte/IS) Data->Ratio Curve Construct Calibration Curve (Ratio vs. Concentration) Ratio->Curve Concentration Determine Sample Concentration Curve->Concentration

Experimental workflow for the internal standard method.

method_comparison cluster_is Internal Standard Method cluster_es External Standard Method IS_Adv Advantages: - High Accuracy & Precision - Compensates for Errors - Robustness IS_Disadv Disadvantages: - Requires Suitable IS - More Complex Preparation ES_Adv Advantages: - Simpler to Implement - No IS Required ES_Disadv Disadvantages: - Prone to Injection/Matrix Errors - Less Robust - Lower Precision Comparison Method Comparison Comparison->IS_Adv Superior for High-Stakes Analysis Comparison->ES_Adv Suitable for Screening & Simpler Matrices

Logical comparison of internal and external standard methods.

Conclusion

For the quantitative analysis of this compound, the internal standard method consistently provides more accurate and precise data compared to the external standard method. The ability of the internal standard to correct for variations inherent in the analytical workflow, from sample preparation to instrumental analysis, results in significantly improved data quality and reliability. While the external standard method may be suitable for preliminary screening or for analyses in very simple, well-characterized matrices, the internal standard method is the superior choice for researchers, scientists, and drug development professionals who require the highest level of confidence in their quantitative results.

A Comparative Efficacy Analysis of Fungicides Derived from 2,4,6-Trichlorobenzonitrile and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of fungicides derived from 2,4,6-trichlorobenzonitrile, primarily chlorothalonil, against prominent alternative fungicides such as folpet, mancozeb, and fluazinam. The information is compiled from various studies to offer an objective overview of their performance, supported by experimental data and methodologies.

Executive Summary

Chlorothalonil, a broad-spectrum, non-systemic fungicide, has long been a staple in disease management due to its multi-site mode of action, which confers a low risk of resistance development.[1] However, regulatory pressures and the search for alternatives with different environmental profiles have led to increased interest in other fungicides. This guide evaluates the comparative efficacy of chlorothalonil against folpet, mancozeb, and fluazinam in controlling various plant pathogens. The data indicates that while chlorothalonil remains a highly effective fungicide, alternatives can offer comparable or, in some cases, superior control depending on the specific pathogen and environmental conditions.

Mechanisms of Action

The fungicidal activity of these compounds stems from their distinct modes of action at the cellular level.

  • Chlorothalonil: This fungicide is a multi-site inhibitor that reacts with sulfhydryl groups of amino acids and enzymes within fungal cells.[2] This disrupts various metabolic processes, including glycolysis, by inactivating key enzymes like glyceraldehyde-3-phosphate dehydrogenase (GPDH).[2]

  • Folpet: Also a multi-site inhibitor, folpet's primary mode of action is the inhibition of normal cell division in a broad spectrum of microorganisms.[3][4] It reacts with thiol groups in fungal proteins, leading to the denaturation of enzymes and disruption of cellular processes.[5]

  • Mancozeb: This dithiocarbamate fungicide has a multi-site, protective action on contact. It interferes with multiple enzyme systems in fungal cells, disrupting lipid metabolism, respiration, and the production of adenosine triphosphate (ATP).[2][6]

  • Fluazinam: This fungicide acts as an uncoupler of oxidative phosphorylation in fungal mitochondria. By disrupting the proton gradient across the inner mitochondrial membrane, it inhibits ATP synthesis, leading to a rapid depletion of cellular energy and ultimately, cell death.[7][8]

Comparative Efficacy Data

The following tables summarize quantitative data from various field and laboratory studies, comparing the efficacy of chlorothalonil with its alternatives against several key plant pathogens.

Table 1: Efficacy Against Potato Late Blight (Phytophthora infestans)

FungicideApplication RateDisease Severity (%)Percent Control (%)Study Reference
Untreated Control-100.00[9]
Chlorothalonil (Bravo WS 6SC)1.5 pints/acre0.899.2[9]
Elixir (Chlorothalonil + Mancozeb)1.8 lbs/acre17.582.5[9]
Elixir (Chlorothalonil + Mancozeb)1.5 lbs/acre28.871.2[9]
Mancozeb2.5 g/L-Intermediate[10]
Dimethomorph1.5 g/L-Superior to Chlorothalonil[10]

Table 2: Efficacy Against Sclerotinia Blight (Sclerotinia minor) in Peanut

Fungicide TreatmentApplication RateDisease Foci per PlotPercent Disease SuppressionStudy Reference
Untreated Control-27.80[7][11]
Chlorothalonil alone-35.8-[7][11]
Chlorothalonil + Fluazinam0.56 kg/ha -92[7][11]
Chlorothalonil + Iprodione--25[7][11]
Chlorothalonil + Dicloran--25[7][11]
Fluazinam alone (2 applications)0.56 kg/ha -69 (vs. untreated)[11]
Iprodione alone (2 applications)1.12 kg/ha -31 (vs. untreated)[11]

Table 3: Efficacy Against Septoria Leaf Blotch (Septoria tritici) in Wheat

FungicideEfficacyNotesStudy Reference
ChlorothalonilGenerally more effective-[12]
FolpetLess effective than chlorothalonilOffers benefits in rust control and may not hinder azole uptake.[12][13]
MancozebProtectant activityAlternative with multi-site action.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.

Field Trial for Potato Late Blight Efficacy (Adapted from[9])
  • Experimental Design: Randomized complete block design with five replications.

  • Plot Size: 4m².

  • Inoculation: Spore suspension of Phytophthora infestans was inoculated twice at a rate of 500 ml per plot.

  • Fungicide Application: Treatments were applied after the appearance of the first blight symptoms. Application rates were as follows: Dimethomorph 50% WDG @ 1.5g/L, Chlorothalonil 75% WP @ 2g/L, Mancozeb 75% WP @ 2.5g/L. An untreated control received only tap water.

  • Data Collection: The level of disease development was monitored, and the Area Under the Disease Progress Curve (AUDPC) was calculated. Tuber yield per plant was also measured.

  • Statistical Analysis: Data was analyzed to determine significant differences between treatments.

Field Trial for Sclerotinia Blight Efficacy in Peanut (Adapted from[7][11])
  • Experimental Design: Field trials conducted over a 4-year period.

  • Fungicide Application:

    • Fluazinam was applied at 0.56 kg/ha at the onset of Sclerotinia blight and again 4 weeks later.

    • Tank-mixes with chlorothalonil (1.26 kg/ha ) were evaluated with fluazinam (0.56 kg/ha ), iprodione (0.84 kg/ha ), or dicloran (2.10 kg/ha ).

  • Data Collection: The incidence of Sclerotinia blight was assessed by counting the number of disease foci per plot at harvest. Peanut yield was also determined.

  • Statistical Analysis: Comparison of disease suppression and yield increase between different treatments.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the modes of action of the fungicides and a general workflow for fungicide efficacy trials.

cluster_Chlorothalonil Chlorothalonil Mode of Action Chlorothalonil Chlorothalonil Glutathione Glutathione (GSH) Chlorothalonil->Glutathione Reacts with Sulfhydryl_Enzymes Sulfhydryl-containing Enzymes (e.g., GPDH) Chlorothalonil->Sulfhydryl_Enzymes Reacts with -SH groups Inactive_Enzymes Inactive Enzyme Complex Sulfhydryl_Enzymes->Inactive_Enzymes Metabolic_Disruption Disruption of Glycolysis & other metabolic pathways Inactive_Enzymes->Metabolic_Disruption Cell_Death Fungal Cell Death Metabolic_Disruption->Cell_Death cluster_Fluazinam Fluazinam Mode of Action Fluazinam Fluazinam Mitochondrial_Membrane Inner Mitochondrial Membrane Fluazinam->Mitochondrial_Membrane Embeds in Uncoupling Dissipation of Proton Gradient Mitochondrial_Membrane->Uncoupling Transports H+ across Proton_Gradient Proton Gradient (H+) ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Energy_Depletion Cellular Energy Depletion ATP_Production->Energy_Depletion Leads to Uncoupling->ATP_Production Inhibits Cell_Death Fungal Cell Death Energy_Depletion->Cell_Death cluster_Workflow General Workflow for Fungicide Efficacy Field Trial A 1. Site Selection & Experimental Design (e.g., RCBD) B 2. Plot Establishment & Crop Planting A->B C 3. Pathogen Inoculation (if necessary) B->C D 4. Fungicide Application (at specified timings and rates) C->D E 5. Disease Assessment (e.g., visual rating, AUDPC) D->E F 6. Data Collection (e.g., yield, quality parameters) E->F G 7. Statistical Analysis (ANOVA, means separation) F->G H 8. Efficacy Determination & Comparison G->H

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the proper disposal of 2,4,6-Trichlorobenzonitrile, a compound requiring careful handling due to its toxicological profile. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance.[1] All personnel handling this chemical must be familiar with its associated risks. The following table summarizes key quantitative data from its safety profile.

Hazard ClassificationGHS CodesSignal WordPhysical Properties
Acute Toxicity, OralH301 / H302Danger / WarningMolecular Formula: C₇H₂Cl₃N[1]
Acute Toxicity, DermalH311 / H312Danger / WarningMolecular Weight: 206.5 g/mol [1]
Skin Corrosion/IrritationH315Warning
Serious Eye Damage/IrritationH319Warning

Personal Protective Equipment (PPE) and Handling

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are required.

  • Lab Coat: A flame-retardant lab coat must be worn.

  • Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

Spill Management Protocol

In the event of a spill, immediate and decisive action is necessary to mitigate exposure and contamination.

Experimental Protocol: Small Spill Cleanup

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure: Restrict access to the spill area.

  • Decontaminate:

    • For small powder spills, gently cover with an absorbent material like vermiculite or sand.

    • Moisten the absorbent material slightly with a non-reactive solvent (e.g., isopropanol) to prevent airborne dust.

    • Carefully sweep the mixture into a designated, labeled hazardous waste container.

  • Clean: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Procedure for this compound Waste

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[2] Chemical waste generators are responsible for the correct classification and disposal of hazardous materials.[3]

Operational Plan: Waste Segregation and Storage

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container must be made of a material compatible with nitriles.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials such as strong bases and strong oxidizing agents.[4]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Do not attempt to treat or neutralize this chemical waste in the laboratory unless specific, validated protocols are available and approved.

Logical Workflow for Disposal

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for 2,4,6-Trichlorobenzonitrile

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards include acute toxicity if swallowed, in contact with skin, or inhaled, and it is known to cause skin and serious eye irritation.[1][2][3]

Table 1: Hazard Classifications for this compound

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Source:[2]

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[4][5]To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Unlined, elbow-length, chemical-resistant gloves (e.g., neoprene or nitrile).[4][6]To prevent skin contact, as the substance is harmful and causes skin irritation.[1][2]
Body Protection Chemical-resistant protective clothing or suit.[7]To prevent skin exposure.[8]
Respiratory Protection A NIOSH/MSHA approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[4][5]To prevent inhalation, which is harmful.[1][2]

Experimental Protocols: Safe Handling and Emergency Procedures

Standard Operating Procedure for Handling this compound:

  • Preparation:

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[8][9][10]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][9]

    • Before starting, inspect all PPE for integrity.[11]

  • Handling:

    • Avoid the formation of dust.[2][5]

    • Wash hands thoroughly after handling the substance.[2][5][9]

    • Do not eat, drink, or smoke in the handling area.[1][2][5][12]

    • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[1][2][5][9][10]

  • Spill Cleanup:

    • In case of a spill, immediately evacuate the area.

    • Wear full PPE, including respiratory protection.

    • Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][9]

Emergency First Aid Procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2][5][9]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical attention.[1][2][9][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5][9][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5][9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Container Management:

    • Do not dispose of the chemical in drains.[2]

    • Keep the original container for disposal if possible.[14] Never mix with other chemicals.[14]

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and cleaning materials, in a suitable, labeled, and closed container.[2]

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[1][2][5]

    • Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste and must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification.[2][8]

Workflow for Safe Handling of this compound

start Start: Prepare for Handling assess_hazards 1. Assess Hazards - Review SDS - Understand Risks start->assess_hazards don_ppe 2. Don PPE - Gloves - Goggles/Face Shield - Lab Coat/Suit - Respirator (if needed) assess_hazards->don_ppe prepare_workspace 3. Prepare Workspace - Chemical Fume Hood - Eyewash/Shower Ready don_ppe->prepare_workspace handle_chemical 4. Handle Chemical - Avoid Dust - Keep Container Closed prepare_workspace->handle_chemical spill_or_exposure Spill or Exposure? handle_chemical->spill_or_exposure cleanup_spill 5a. Cleanup Spill - Evacuate - Wear full PPE - Collect in Labeled Container spill_or_exposure->cleanup_spill Spill first_aid 5b. Administer First Aid - Follow Protocol - Seek Medical Attention spill_or_exposure->first_aid Exposure decontaminate 6. Decontaminate - Clean Workspace - Wash Hands spill_or_exposure->decontaminate No cleanup_spill->decontaminate first_aid->decontaminate dispose_waste 7. Dispose of Waste - Hazardous Waste Protocol - Labeled, Sealed Container decontaminate->dispose_waste end End: Handling Complete dispose_waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.